(+/-)-Dicentrine
Description
Structure
3D Structure
Properties
IUPAC Name |
16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120046 | |
| Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26110-43-0 | |
| Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26110-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicentrine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026110430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICENTRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3IJ5DN3JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Alkaloid (+/-)-Dicentrine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dicentrine is a bioactive aporphine (B1220529) alkaloid that has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of dicentrine (B1670447) and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
Dicentrine is predominantly found in plant species belonging to the Papaveraceae and Lauraceae families.[1] Traditional medicine systems, particularly in East Asia, have long utilized plants containing this alkaloid for their analgesic and anti-inflammatory properties.[1] The following table summarizes the key plant sources of dicentrine.
| Family | Genus | Species | Common Name | Plant Part(s) Containing Dicentrine |
| Lauraceae | Lindera | megaphylla | - | Roots, Flowering Tops |
| Ocotea | puberula | - | Leaves | |
| Papaveraceae | Dicentra | spectabilis | Bleeding Heart | Roots (Contains related isoquinoline (B145761) alkaloids, but dicentrine presence is not consistently quantified)[2][3] |
| Menispermaceae | Stephania | tetrandra | - | Radix (Root) |
| Stephania | suberosa | - | Tuberous Root | |
| Stephania | venosa | - | - | |
| Stephania | epigaea | - | - |
Quantitative Yield of Dicentrine
The yield of dicentrine can vary significantly depending on the plant species, the specific part of the plant used, and the extraction and purification methods employed. Recent advancements in biotechnology have also demonstrated the potential of plant tissue culture as a high-yield source of this alkaloid.
| Plant Species | Plant Part / Culture Type | Extraction Method | Yield | Reference |
| Stephania tetrandrae | Radix (Root) | 70% Ethanol (B145695) Extraction | 8 g from 5 kg dried material (0.16%) | (ACG Publications, 2021) |
| Stephania suberosa | Hairy Root Culture | - | 8.92 mg/g dry weight | (Putalun et al., 2009) |
| Stephania suberosa | Hairy Root Culture (Tyrosine fed) | - | 14.73 mg/g dry weight | (Putalun et al., 2009) |
| Stephania venosa | Callus Culture | - | 19.5 mg/g dry weight | (Kitisripanya et al., 2013) |
| Stephania venosa | Cell Suspension Culture | - | 15-26 mg/g dry weight | (Kitisripanya et al., 2013) |
| Dicentra spectabilis | Root | Methanol (B129727) Extraction | Dicentrine not detected; Protopine found at ~5.4 mg/g[2] | (Kim et al., 2018) |
Experimental Protocols for Isolation
The isolation of dicentrine from its natural sources generally follows a multi-step process involving extraction, acid-base partitioning to separate the alkaloids, and chromatographic purification.
Protocol 1: Isolation from Stephania tetrandrae Radix
This protocol is adapted from a study that successfully isolated dicentrine from the root of Stephania tetrandrae.
1. Plant Material Preparation and Extraction:
-
5.0 kg of dried and powdered Stephania tetrandrae Radix is used as the starting material.
-
The powdered material is extracted three times with 70% ethanol (EtOH) for 5 hours at 55±3°C.
-
The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, resulting in a concentrated aqueous extract.
2. Acid-Base Partitioning:
-
The concentrated extract is dissolved in distilled water, and the pH is adjusted to 3 with 2M HCl.
-
The acidic solution is filtered to remove any precipitate.
-
The pH of the filtrate is then adjusted to 10 with a 5% sodium bicarbonate (NaHCO₃) solution.
-
This alkaline solution is subjected to liquid-liquid extraction with chloroform (B151607) (CHCl₃) to yield the total alkaloid fraction.
-
The chloroform extract containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude alkaloid mixture.
3. Column Chromatography:
-
Column Preparation: A glass chromatography column is packed with silica (B1680970) gel as a slurry in 100% chloroform.
-
Sample Loading: The dried crude alkaloid extract is dissolved in a minimal amount of chloroform and carefully loaded onto the top of the prepared silica gel column.
-
Elution: The separation is performed using a stepwise gradient of increasing polarity with a chloroform-methanol mobile phase. The elution starts with 100% chloroform, and the polarity is incrementally increased by adding methanol in the following ratios (v/v): 75:1, 50:1, 25:1, 15:1, and 5:1 (CHCl₃:MeOH).
-
Fraction Analysis: Each collected fraction is monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 15:1) developing solvent to identify the fractions containing dicentrine.
-
Isolation: Fractions showing a pure spot corresponding to dicentrine are combined and concentrated under reduced pressure to yield the isolated compound as a white solid.
4. Purity and Structural Verification:
-
The purity of the isolated dicentrine should be confirmed by High-Performance Liquid Chromatography (HPLC).
-
The structure should be verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: General Isolation Methodology
This protocol provides a general workflow that can be adapted for the isolation of dicentrine from various plant materials.
1. Extraction:
-
The dried and powdered plant material (e.g., roots or stems) is extracted with a suitable solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature for several days or by continuous extraction in a Soxhlet apparatus.[1]
-
The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[1]
2. Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The basic alkaloids will be protonated and remain in the acidic aqueous layer, while neutral and acidic compounds are removed into the organic layer.
-
The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with the organic solvent.[1]
-
The organic solvent from this second extraction, now containing the crude alkaloid fraction, is evaporated to dryness.[1]
3. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.[1]
-
Elution is typically performed with a gradient of solvents, such as chloroform-methanol, to separate the different alkaloids.[1]
-
Fractions containing dicentrine are identified by TLC and then further purified using techniques such as preparative TLC or HPLC.[1]
4. Structural Elucidation:
-
The purity and structure of the isolated (+)-dicentrine are confirmed by spectroscopic methods, including NMR, MS, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1]
Visualizations
Experimental Workflow for Dicentrine Isolation
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: A generalized workflow for the isolation of this compound.
Logical Relationship in Acid-Base Partitioning
This diagram details the logical steps involved in the acid-base partitioning process for the separation of alkaloids.
Caption: The process of acid-base partitioning for alkaloid separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Selected Isoquinoline Alkaloids from Mahonia aquifolia; Meconopsis cambrica; Corydalis lutea; Dicentra spectabilis; Fumaria officinalis; Macleaya cordata Extracts by HPLC-DAD and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Elucidation of the (+/-)-Dicentrine Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Dicentrine is a pharmacologically significant aporphine (B1220529) alkaloid with a range of potential therapeutic applications. Understanding its biosynthetic pathway is crucial for the development of synthetic biology approaches for its production and for the discovery of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and relevant experimental protocols. Quantitative data for the key enzymes are summarized, and logical diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
This compound belongs to the aporphine class of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites. The biosynthesis of dicentrine (B1670447) originates from the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the characteristic tetracyclic aporphine core. This guide will detail the key enzymatic steps, from the initial condensation reaction to the final tailoring steps that yield this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Benzylisoquinoline Core: The initial steps involve the formation of the central precursor, (S)-norcoclaurine, from two tyrosine-derived molecules.
-
Conversion to the Aporphine Scaffold: A key intramolecular cyclization reaction converts the benzylisoquinoline backbone into the aporphine core.
-
Tailoring Reactions: A series of modifications, including methylations and the formation of a methylenedioxy bridge, lead to the final structure of this compound.
The overall biosynthetic pathway is depicted in the following diagram:
Key Enzymes and Their Properties
The elucidation of the this compound biosynthetic pathway has been made possible through the characterization of several key enzymes. A summary of their known properties is presented in the table below. It is important to note that some of these data are derived from homologous enzymes in other benzylisoquinoline alkaloid-producing plants.
| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor(s) | Optimal pH | Optimal Temp. (°C) | Km (µM) | Reference(s) |
| Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | - | 6.5 - 7.0 | 42 - 55 | 335 (for 4-HPAA) | [1][2][3][4] |
| 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine | (S)-Coclaurine | S-Adenosyl Methionine (SAM) | ~8.0 | ~37 | ~20 | [2][5] |
| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | (S)-N-Methylcoclaurine | S-Adenosyl Methionine (SAM) | ~7.5 | ~35 | ~5 | [6][7] |
| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | NADPH, O₂ | ~7.5 | ~30 | ~2-10 | [8] |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | S-Adenosyl Methionine (SAM) | ~8.0 | ~37 | ~50 | [6][7] |
| Corytuberine Synthase | CYP80G2 | (S)-Reticuline | (S)-Corytuberine | NADPH, O₂ | ~7.5 | ~30 | ~1-5 | [9][10] |
| Aporphine O-Methyltransferase | OMT | (S)-Corytuberine | O-methylated intermediate | S-Adenosyl Methionine (SAM) | ~7.5-8.5 | ~30-37 | Not determined | [11][12][13] |
| Methylenedioxy Bridge Forming Enzyme | CYP719A | O-methylated intermediate | This compound | NADPH, O₂ | ~7.5 | ~30 | Not determined | [14] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
The functional characterization of the enzymes in the dicentrine pathway requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target enzyme (e.g., NCS, CYP80G2) and clone it into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for a further 16-20 hours at 18-25°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively with wash buffer and elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and determine its concentration using a Bradford assay.
In Vitro Enzyme Assays
Enzyme assays are essential for determining the function and kinetic properties of the purified enzymes.
4.2.1 Norcoclaurine Synthase (NCS) Assay
Materials:
-
Purified NCS enzyme
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
Assay buffer: 100 mM MES buffer, pH 6.5
-
Quenching solution: 1 M HCl
Protocol:
-
Prepare a reaction mixture containing 1 mM dopamine and 1 mM 4-HPAA in assay buffer.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified NCS enzyme (final concentration 1-5 µg/mL).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the formation of (S)-norcoclaurine by LC-MS/MS.
4.2.2 Cytochrome P450 (e.g., Corytuberine Synthase) Assay
Materials:
-
Purified CYP80G2 enzyme (microsomal preparation from heterologous expression)
-
(S)-Reticuline
-
NADPH
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5
-
Quenching solution: Acetonitrile
Protocol:
-
Prepare a reaction mixture containing 100 µM (S)-reticuline and the microsomal preparation containing CYP80G2 in assay buffer.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for 60 minutes with shaking.
-
Stop the reaction by adding two volumes of acetonitrile.
-
Centrifuge to pellet the precipitated protein and analyze the supernatant for the formation of (S)-corytuberine by LC-MS/MS.[10][15]
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, confirming the proposed biosynthetic pathway.[16][17]
Protocol:
-
Precursor Selection and Synthesis: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-dopamine or [¹³C₉, ¹⁵N]-L-tyrosine.
-
Feeding: Administer the labeled precursor to the plant species known to produce dicentrine (e.g., through feeding to cell suspension cultures or injection into the plant stem).
-
Incubation: Allow the plant material to metabolize the labeled precursor over a time course (e.g., 24, 48, and 72 hours).
-
Extraction: Harvest the plant material and perform an alkaloid extraction using standard methods (e.g., solvent extraction with methanol (B129727) or chloroform).
-
Analysis: Analyze the extract using high-resolution LC-MS/MS to identify and quantify the incorporation of the isotopic label into dicentrine and its biosynthetic intermediates. The mass shift in the detected molecules will confirm their origin from the fed precursor.
LC-MS/MS Analysis of Dicentrine and Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific detection and quantification of the small molecules involved in the dicentrine biosynthetic pathway.[18][19][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-Norcoclaurine: m/z 272.1 → 137.1
-
(S)-Reticuline: m/z 330.2 → 192.1
-
(S)-Corytuberine: m/z 328.1 → 297.1
-
Dicentrine: m/z 340.1 → 324.1
-
Conclusion
The elucidation of the this compound biosynthetic pathway is a complex undertaking that requires a multidisciplinary approach. This technical guide has provided a comprehensive overview of the key enzymes, their properties, and detailed experimental protocols for their characterization. The provided information serves as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery, and will facilitate further research into the biosynthesis and production of this important alkaloid. Future work should focus on the complete kinetic characterization of all enzymes in the pathway from a single plant source and the elucidation of the regulatory mechanisms that control the flux through this pathway.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Purification and Characterization of Norcoclaurine Synthase | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Molecular Origins of Functional Diversity in Benzylisoquinoline Alkaloid Methyltransferases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 17. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]
- 18. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+/-)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicentrine (B1670447) is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly within the Lauraceae and Papaveraceae families, such as Lindera megaphylla.[1][2][3] This compound has attracted considerable scientific interest due to its diverse pharmacological activities.[2][4] Notably, it has been identified as a potent and selective α1-adrenoceptor antagonist, suggesting therapeutic potential in managing hypertension.[2][5] Furthermore, its activity as a topoisomerase II inhibitor and its cytotoxic effects against certain cancer cell lines highlight its potential applications in oncology.[2][4][6] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of dicentrine, along with detailed experimental protocols and relevant biological pathways.
Chemical Structure and Identification
Dicentrine possesses a tetracyclic aporphine core.[2] The structure features two methoxy (B1213986) groups, a methylenedioxy bridge, and a tertiary amine integrated into the heterocyclic ring system. The systematic IUPAC name for the naturally occurring dextrorotatory enantiomer is (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1][5]benzodioxolo[6,5,4-de]quinoline.[2][3]
Chemical Structure Diagram
Caption: 2D structure of Dicentrine with the chiral center at C6a marked with an asterisk.
Stereochemistry
The stereochemistry of dicentrine is a critical determinant of its biological activity.[2] The molecule contains a single stereocenter at the C6a position (also referred to as C7a in benzo[g]quinoline numbering) of the aporphine nucleus.[2]
-
Absolute Configuration : The naturally occurring and more common enantiomer is (+)-Dicentrine, which has an (S) configuration at the C6a stereocenter.[2] Its enantiomer, (-)-Dicentrine (B1670453), possesses the (R) configuration at this same center.[2]
-
Optical Rotation : The "(+)" prefix, also denoted as d- (dextrorotatory), indicates that a solution of this enantiomer rotates plane-polarized light to the right (clockwise). Conversely, the "(-)" or l- (levorotatory) prefix for the other enantiomer signifies rotation to the left (counter-clockwise). This experimentally determined property does not directly correlate with the (S/R) designation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[2]
Enantiomeric Relationship
Caption: The enantiomeric relationship between (+)-(S)-Dicentrine and (-)-(R)-Dicentrine.
Data Presentation
Table 1: Chemical Identifiers for Dicentrine
| Identifier | (+)-(S)-Dicentrine | (-)-(R)-Dicentrine |
| IUPAC Name | (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1][5]benzodioxolo[6,5,4-de]quinoline[2] | (7aR)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1][5]benzodioxolo[6,5,4-de]quinoline[7] |
| CAS Number | 517-66-8[8] | 28832-07-7[9] |
| Molecular Formula | C₂₀H₂₁NO₄[8] | C₂₀H₂₁NO₄[9] |
| Molar Mass | 339.39 g/mol [2] | 339.39 g/mol [10] |
| Canonical SMILES | CN1CCc2cc3c(c4c2[C@@H]1Cc5cc(c(c5)OC)OC)OCO4[2] | CN1CCc2cc3c(c4c2[C@H]1Cc5cc(c(c5)OC)OC)OCO3[11] |
| InChI | InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1[2] | InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1[9] |
Table 2: Physicochemical and Pharmacological Data
| Property | Value | Source |
| Melting Point | 168-169 °C | [12] |
| Optical Rotation [α]D²⁰ | +62.0° (c = 1.0, chloroform) | [12] |
| α1-Adrenoceptor Antagonism (pA₂) (vs. Noradrenaline) | 8.19 ± 0.09 | [5] |
| α1-Adrenoceptor Antagonism (pA₂) (vs. Phenylephrine) | 9.01 ± 0.10 | [5] |
| Cytotoxicity IC₅₀ (P-388 Murine Leukemia) | ~5.8 µM (1.9 µg/mL) | [13] |
| Cytotoxicity IC₅₀ (KB Human Epidermoid Carcinoma) | > 30.7 µM (> 10 µg/mL) | [13] |
Biological Activity and Signaling Pathways
α1-Adrenoceptor Antagonism
Dicentrine is a potent, selective, and competitive antagonist of α1-adrenergic receptors.[5][14] These G-protein coupled receptors (GPCRs), upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which ultimately increases intracellular calcium and causes smooth muscle contraction.[2] Dicentrine blocks the binding of agonists to the receptor, thereby inhibiting this downstream signaling pathway.[5]
Caption: Dicentrine's antagonistic action on the α1-adrenergic signaling pathway.
Biosynthesis of (+)-Dicentrine
The biosynthesis of (+)-Dicentrine is a part of the larger benzylisoquinoline alkaloid (BIA) pathway, starting from the amino acid L-tyrosine.[1] A key intermediate in this pathway is (S)-reticuline. The formation of the characteristic tetracyclic aporphine core of dicentrine occurs via an intramolecular C-C phenol (B47542) coupling reaction from (S)-reticuline.[1] Subsequent enzymatic reactions, including the formation of a methylenedioxy bridge catalyzed by a cytochrome P450 enzyme and O-methylation steps, lead to the final (+)-Dicentrine molecule.[1]
Caption: Simplified biosynthetic pathway from (S)-Reticuline to (+)-Dicentrine.
Experimental Protocols
Isolation of (+)-Dicentrine from Ocotea puberula
This protocol is adapted from the methods described for isolating dicentrine from plant material.[12]
-
Extraction : Dried and powdered fruits of Ocotea puberula are subjected to extraction with a chloroform (B151607) solvent.
-
Fractionation : The resulting chloroform extract is concentrated under reduced pressure.
-
Crystallization : The concentrated extract is allowed to stand, permitting crystallization. The white crystals are then filtered using a sintered glass filter.
-
Purification : The crystals are washed with cold methanol (B129727) to yield the pure substance, identified as S-(+)-dicentrine.
-
Analysis : The purity and identity of the isolated compound are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and by determining its melting point and optical rotation.[12]
MTT Assay for Cytotoxicity
This protocol outlines a general method for assessing the cytotoxic effects of dicentrine on cancer cell lines, as referenced in comparative studies of aporphine alkaloids.[13]
-
Cell Seeding : Cancer cells (e.g., P-388 murine leukemia) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of dicentrine and incubated for an additional 48 to 72 hours. A control group receiving only the vehicle (e.g., DMSO) is included.
-
MTT Addition : After the incubation period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of dicentrine that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dicentrine - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. (+)-Dicentrine | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-Dicentrine | C20H21NO4 | CID 317843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (-)-dicentrine [stenutz.eu]
- 11. biorlab.com [biorlab.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. eurekaselect.com [eurekaselect.com]
The Multifaceted Pharmacological Profile of (+/-)-Dicentrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dicentrine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. Extracted from various plant species, particularly of the Lauraceae family, dicentrine (B1670447) has demonstrated a range of effects, including antihypertensive, antinociceptive, and anticancer properties. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Properties
The pharmacological effects of dicentrine are primarily attributed to its interaction with several key biological targets. These include α1-adrenergic receptors, Transient Receptor Potential Ankryin 1 (TRPA1) channels, and Protein Disulfide Isomerase (PDI).
Alpha-1 Adrenergic Receptor Antagonism
Dicentrine is a potent antagonist of α1-adrenergic receptors, which are crucial in regulating smooth muscle contraction, particularly in blood vessels.[1] This antagonism is the primary mechanism behind its antihypertensive effects.
| Compound | Agonist | Preparation | pA2 Value | Reference |
| Dicentrine | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [2][3] |
| Dicentrine | Phenylephrine (B352888) | Rat Thoracic Aorta | 9.01 ± 0.10 | [2][3] |
| Dicentrine | Phenylephrine | Rat Aorta (putative α1D-subtype) | ~2-fold more potent than on spleen | [4] |
| Dicentrine | Phenylephrine | Rat Spleen (putative α1B-subtype) | ~100-fold less potent than on aorta | [4] |
| Dicentrine | Norepinephrine (B1679862) | Human Hyperplastic Prostate | 8.04 ± 0.09 | [5] |
| Dicentrine | Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 | [5] |
Note: The specific enantiomer of dicentrine was not always specified in the cited studies. "Dicentrine" may refer to the racemic mixture or a specific enantiomer.
Activation of α1-adrenergic receptors by agonists like norepinephrine or phenylephrine initiates a signaling cascade that leads to smooth muscle contraction. Dicentrine competitively blocks this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (+/-)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dicentrine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly within the Lauraceae family.[1] It has attracted significant scientific interest due to its diverse pharmacological activities, including potent α1-adrenoceptor antagonism, antiplatelet effects, and anticancer properties.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Pharmacological Profile of this compound
Dicentrine's multifaceted pharmacological profile stems from its interaction with various molecular targets. The primary mechanisms of action investigated to date include its effects on adrenergic receptors, platelet function, cancer cell proliferation, and sensory nerve channels.
Alpha-1 Adrenergic Receptor Antagonism
This compound is a potent and selective antagonist of α1-adrenergic receptors.[1][2][5][7][8][9] This activity is responsible for its vasodilatory and antihypertensive effects.[10] Studies have shown that Dicentrine competitively inhibits the vasoconstriction induced by α1-adrenoceptor agonists like noradrenaline and phenylephrine (B352888).[2][7] Its potency has been quantified in various tissues, demonstrating its significant affinity for these receptors.
| Agonist | Preparation | Parameter | Value | Reference(s) |
| Noradrenaline | Rat isolated thoracic aorta | pA2 | 8.19 ± 0.09 | [2][7] |
| Phenylephrine | Rat isolated thoracic aorta | pA2 | 9.01 ± 0.10 | [2][7] |
| Noradrenaline | Human hyperplastic prostate | pA2 | 8.04 ± 0.09 | [1] |
| Phenylephrine | Human hyperplastic prostate | pA2 | 8.33 ± 0.11 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
This protocol describes the determination of the pA2 value of Dicentrine for its competitive antagonism of phenylephrine-induced contractions in isolated rat aortic rings.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
The endothelium may be removed by gently rubbing the intimal surface.
2. Isometric Tension Recording:
-
Aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers for continuous recording of tension.
-
An optimal resting tension is applied to the tissues and they are allowed to equilibrate.
3. Experimental Procedure:
-
A cumulative concentration-response curve to phenylephrine is obtained.
-
The tissues are washed, and after a recovery period, they are incubated with a specific concentration of Dicentrine for a predetermined time.
-
A second cumulative concentration-response curve to phenylephrine is then obtained in the presence of Dicentrine.
-
This procedure is repeated with increasing concentrations of Dicentrine.
4. Data Analysis:
-
The concentration-response curves for phenylephrine in the absence and presence of Dicentrine are plotted.
-
The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of Dicentrine.[11][12]
-
The pA2 value is determined as the x-intercept of the Schild plot.[13][14][15][16][17][18][19]
Antiplatelet Activity
This compound exhibits significant antiplatelet activity by inhibiting platelet aggregation and the release of thromboxane (B8750289).[3][6] Its mechanism involves the inhibition of thromboxane formation and an increase in the intracellular levels of cyclic AMP (cAMP).[3]
This protocol outlines the in vitro assessment of Dicentrine's effect on platelet aggregation using light transmission aggregometry.[20][21][22][23][24]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).
-
The remaining blood is centrifuged at a high speed (e.g., 1500 x g for 20 minutes) to obtain PPP.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established using PRP (0% aggregation) and PPP (100% aggregation).
-
PRP is pre-incubated with various concentrations of Dicentrine or vehicle.
-
An aggregating agent (e.g., arachidonic acid, collagen, ADP) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
3. Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of Dicentrine.
-
The IC50 value (the concentration of Dicentrine that inhibits platelet aggregation by 50%) is calculated.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines.[4][5][25][26] Its anticancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of topoisomerase II.[26]
| Cell Line | Cell Type | Parameter | Value (µg/mL) | Reference(s) |
| HuH-7 | Human Hepatoma | - | - | [5] |
| MS-G2 | Human Hepatoma | - | - | [5] |
| HCE-6 | Esophageal Carcinoma | Most Cytotoxic | - | [5] |
| Molt-4 | Lymphoma | Most Cytotoxic | - | [5] |
| CESS | Lymphoma | Most Cytotoxic | - | [5] |
| HL60 | Leukemia | Most Cytotoxic | - | [5] |
| K562 | Leukemia | Most Cytotoxic | - | [5] |
| P388 | Murine Leukemia | - | - | [25] |
| L1210 | Murine Leukemia | - | - | [25] |
| B16 | Melanoma | - | - | [25] |
| MBC2 | Bladder Cancer | - | - | [25] |
| Colon 26 | Colon Cancer | - | - | [25] |
Note: Specific IC50 values were not consistently reported in the abstracts reviewed.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[2][27][28][29]
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of Dicentrine for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[30][31][32][33][34]
1. Cell Treatment:
-
Cells are treated with Dicentrine for the desired time.
2. Cell Staining:
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by a flow cytometer.
-
Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells.
-
PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
4. Data Analysis:
-
The percentage of viable, early apoptotic, late apoptotic, and necrotic cells is quantified.
Modulation of TRPA1 Channels
Recent studies have indicated that S-(+)-Dicentrine can induce antinociceptive effects, likely through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are involved in pain and inflammation signaling.[13][16][27][28] Dicentrine was shown to be effective in inhibiting nociceptive responses to a TRPA1 activator.[3][4]
The hot-plate test is a method used to evaluate the analgesic properties of drugs in animal models.[35][36][37]
1. Animal Acclimatization:
-
Mice are acclimatized to the testing environment.
2. Drug Administration:
-
Dicentrine or a control substance is administered to the animals (e.g., orally).
3. Nociceptive Testing:
-
At a predetermined time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
4. Data Analysis:
-
The increase in reaction time after drug administration compared to the baseline is calculated as an index of analgesia.
Conclusion
This compound is a pharmacologically active alkaloid with a complex mechanism of action. Its potent α1-adrenoceptor antagonism underlies its cardiovascular effects, while its ability to inhibit platelet aggregation and induce cancer cell apoptosis highlights its therapeutic potential in other areas. Furthermore, its interaction with TRPA1 channels suggests a role in pain modulation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural compound. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these preclinical findings into clinical applications.
References
- 1. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicentrine, a novel antiplatelet agent inhibiting thromboxane formation and increasing the cyclic AMP level of rabbit platelets [pubmed.ncbi.nlm.nih.gov]
- 7. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. pa2online.org [pa2online.org]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 14. Pa2 determination | PPTX [slideshare.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. SPIKESfunc [spikesfunc.github.io]
- 18. google.com [google.com]
- 19. sciencing.com [sciencing.com]
- 20. benchchem.com [benchchem.com]
- 21. Testing platelet aggregation activity [protocols.io]
- 22. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Suppression of tumor cell growth and mitogen response by aporphine alkaloids, dicentrine, glaucine, corydine, and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation [mdpi.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 29. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. kumc.edu [kumc.edu]
- 35. researchgate.net [researchgate.net]
- 36. brieflands.com [brieflands.com]
- 37. mdpi.com [mdpi.com]
The Ethnobotanical Landscape of (+/-)-Dicentrine: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, pharmacology, and experimental evaluation of plants containing the aporphine (B1220529) alkaloid (+/-)-Dicentrine.
Introduction
This compound is a naturally occurring aporphine alkaloid found within a select group of plant families, most notably the Papaveraceae and Lauraceae. For centuries, indigenous cultures and traditional medicine systems have utilized plants containing this potent bioactive compound for a variety of therapeutic purposes. This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, delves into the pharmacological mechanisms of dicentrine (B1670447), and presents detailed experimental protocols for its investigation, tailored for researchers, scientists, and professionals in drug development.
Ethnobotanical Uses of Dicentrine-Containing Plants
The traditional use of plants containing this compound is geographically and culturally diverse, with applications ranging from pain and inflammation management to circulatory and digestive ailments.
East Asian Medicine
In Traditional Chinese Medicine (TCM), several species are recognized for their therapeutic value. Lindera megaphylla, a member of the Lauraceae family, has been traditionally used to address digestive and urinary system issues and is valued for its anti-inflammatory and antispasmodic properties.[1] Similarly, Stephania tetrandra is a cornerstone of TCM for treating arthralgia, rheumatism, and various inflammatory conditions.[1] The roots of this plant, known as "Fen Fang Ji," are used to dispel wind and dampness, alleviate pain, and promote diuresis. Dicentra spectabilis (now Lamprocapnos spectabilis), commonly known as Bleeding Heart, has a history of use in both Chinese and Korean traditional medicine to improve blood circulation and relieve pain and inflammation.[1]
North American Indigenous Medicine
Native American tribes have long recognized the medicinal properties of Dicentra species. Dicentra formosa, or the Western Bleeding Heart, was traditionally used by tribes like the Skagit as a narcotic, an anti-anxiety agent, and a topical analgesic for conditions such as toothaches and nerve pain.[1] The roots were often prepared as a tincture or a hot compress to alleviate pain from bruises and sprains.[1]
Pharmacological Activities of this compound
Modern pharmacological research has begun to validate the traditional uses of dicentrine-containing plants, revealing specific molecular targets and mechanisms of action.
α1-Adrenoceptor Antagonism
Dicentrine is a potent and selective antagonist of α1-adrenergic receptors.[2][3] This action is central to its effects on smooth muscle relaxation, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure.[3] Its antagonism of noradrenaline and phenylephrine-induced vasoconstriction has been demonstrated in isolated rat thoracic aorta.[2][3] This mechanism provides a scientific basis for the traditional use of these plants in circulatory disorders.
Modulation of TRPA1 Channels
Dicentrine has been shown to exhibit antinociceptive (pain-relieving) effects, which are likely mediated through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels.[1] TRPA1 channels are crucial in pain and inflammation signaling.[1] The interaction of dicentrine with these channels offers a molecular explanation for its traditional use as an analgesic.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various pharmacological studies on this compound.
Table 1: α1-Adrenoceptor Antagonist Activity of Dicentrine
| Parameter | Agonist | Tissue | Value | Reference |
| pA2 | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [2][3] |
| pA2 | Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [2][3] |
| pA2 | Noradrenaline | Human Hyperplastic Prostate | 8.04 ± 0.09 | [4] |
| pA2 | Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 | [4] |
Table 2: In Vitro Inhibitory Activity of Dicentrine
| Assay | Cell Line | IC50 | Reference |
| PDI Activity | - | 56.70 µM | [5] |
| Cytotoxicity | HepG2 | Dosage-dependent reduction in cell viability | [5] |
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol outlines a general method for the extraction and isolation of dicentrine from plant sources.
-
Plant Material Preparation: Air-dry the chosen plant material (e.g., roots or stems) and grind it into a fine powder.
-
Extraction: Macerate the powdered material in methanol (B129727) or ethanol (B145695) at room temperature for several days or perform a continuous extraction using a Soxhlet apparatus.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Partition this acidic solution against an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 using ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified aqueous layer with an organic solvent.
-
-
Crude Alkaloid Fraction: Evaporate the organic solvent from the basified extraction to yield a crude alkaloid fraction.
-
Chromatographic Separation: Subject the crude alkaloid fraction to column chromatography using silica (B1680970) gel or alumina. Elute with a gradient of chloroform and methanol to separate the individual alkaloids.
-
Further Purification: Purify the fractions containing dicentrine using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structural Elucidation: Confirm the structure and purity of the isolated dicentrine using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.[1]
α1-Adrenoceptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of dicentrine to α1-adrenoceptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat heart or prostate) in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend and wash the membrane pellet.
-
Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C until use.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.
-
In a 96-well plate, add the membrane preparation, varying concentrations of dicentrine (or other competing ligands), and a fixed concentration of a radioligand specific for α1-adrenoceptors (e.g., [3H]prazosin).
-
Incubate the plate with gentle agitation to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Calculate the IC50 value for dicentrine from the competition binding curve.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[6][7]
-
TRPA1 Channel Modulation Assay using Calcium Imaging
This protocol outlines a method to assess the effect of dicentrine on TRPA1 channel activity by measuring changes in intracellular calcium.
-
Cell Culture and Loading:
-
Culture cells expressing TRPA1 channels (e.g., dorsal root ganglion neurons or a suitable cell line) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Continuously perfuse the cells with a physiological saline solution.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence signal.
-
Apply a known TRPA1 agonist (e.g., cinnamaldehyde (B126680) or AITC) to elicit an increase in intracellular calcium.
-
After a washout period, pre-incubate the cells with varying concentrations of dicentrine.
-
Re-apply the TRPA1 agonist in the presence of dicentrine and record the calcium response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of dicentrine to determine the inhibitory or modulatory effect of dicentrine.
-
Calculate the IC50 value for dicentrine's inhibition of the TRPA1-mediated calcium influx.[8][9][10]
-
Signaling Pathways
α1-Adrenoceptor Antagonism by Dicentrine
α1-adrenergic receptors are Gq protein-coupled receptors. Upon binding of an agonist like norepinephrine (B1679862), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Dicentrine, as a competitive antagonist, blocks the binding of norepinephrine to the α1-adrenoceptor, thereby inhibiting this signaling pathway and promoting smooth muscle relaxation.
Modulation of TRPA1 Channel by Dicentrine
TRPA1 is a non-selective cation channel that, when activated by noxious stimuli, allows the influx of cations, primarily calcium and sodium. This influx leads to depolarization of the sensory neuron and the propagation of a pain signal to the central nervous system. The activation of TRPA1 can also lead to the release of pro-inflammatory neuropeptides. Dicentrine is proposed to modulate this channel, likely by inhibiting its activation, thereby reducing the influx of cations and subsequent pain signaling.
Conclusion
The ethnobotanical history of plants containing this compound has provided a rich foundation for modern pharmacological investigation. The demonstrated mechanisms of α1-adrenoceptor antagonism and TRPA1 channel modulation align with and provide a scientific rationale for their traditional uses in pain, inflammation, and circulatory conditions. The detailed experimental protocols and quantitative data presented in this guide offer a framework for further research into the therapeutic potential of this important aporphine alkaloid, paving the way for the development of novel therapeutic agents.
References
- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
In Vitro Anti-Tumor Activity of d-Dicentrine: A Technical Guide
Abstract
d-Dicentrine, an aporphine (B1220529) isoquinoline (B145761) alkaloid isolated from plants such as Lindera megaphylla and Stephania tetrandrae, has demonstrated significant potential as an anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-tumor activities of d-dicentrine, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used for its evaluation. The compound exhibits broad-spectrum cytotoxicity against a range of human cancer cell lines by inhibiting macromolecule biosynthesis, inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways.[1][3][4] Key mechanisms of action include the potentiation of TNF-α-induced apoptosis through the suppression of NF-κB and AP-1 signaling, inhibition of telomerase, and interaction with DNA damage response pathways.[4][5][6] This document consolidates quantitative data, details experimental methodologies, and visualizes the complex biological processes to support further research and development in oncology.
Cytotoxic Activity Across Various Cancer Cell Lines
d-Dicentrine has been shown to inhibit the growth of a diverse array of tumor cells. Initial screenings using MTT assays on 21 different tumor cell lines revealed its potent cytotoxic effects, particularly against hepatoma, leukemia, lymphoma, and esophageal carcinoma cells.[1] Further studies have corroborated its activity against lung cancer, glioblastoma, and various mouse tumor cell lines.[3][4][7]
Data Presentation
The anti-proliferative effects of d-dicentrine have been quantified in several studies. The data below summarizes its activity on specific cell lines and its inhibitory concentration for key enzymatic targets.
Table 1: Spectrum of Cancer Cell Lines Susceptible to d-Dicentrine
| Cancer Type | Human Cell Lines | Murine Cell Lines |
|---|---|---|
| Hepatoma | HuH-7, MS-G2, HepG2 | - |
| Leukemia | HL60, K562 | P388, L1210 |
| Lymphoma | Molt-4, CESS | - |
| Lung Adenocarcinoma | A549 | - |
| Esophageal Carcinoma | HCE-6 | - |
| Glioblastoma | U87MG, U87MG.ΔEGFR | - |
| Melanoma | - | B16 |
| Bladder Cancer | - | MBC2 |
| Colon Cancer | - | Colon 26 |
Table 2: Quantitative Inhibitory Effects of d-Dicentrine
| Assay Type | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| MTT Assay (72h) | A549 | 25 µmol·L⁻¹ | 33.4% Inhibition | [6] |
| 50 µmol·L⁻¹ | 88.2% Inhibition | [6] | ||
| 100 µmol·L⁻¹ | 88.6% Inhibition | [6] | ||
| 200 µmol·L⁻¹ | 89.4% Inhibition | [6] |
| PDI Inhibition | - | IC₅₀ = 56.70 µM | PDI Enzyme Activity |[2] |
Mechanisms of Action
d-Dicentrine exerts its anti-tumor effects through multiple, interconnected molecular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical pro-survival signaling pathways.
Induction of Apoptosis
A primary mechanism of d-dicentrine is the induction of apoptosis. In A549 lung cancer cells, it significantly potentiates apoptosis induced by tumor necrosis factor-alpha (TNF-α).[5][8] This is achieved by modulating both the intrinsic and extrinsic apoptosis pathways. d-Dicentrine treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).[5][8] Furthermore, it downregulates the expression of key anti-apoptotic proteins, including cIAP2, cFLIP, and Bcl-XL, thereby lowering the threshold for cell death.[5]
Cell Cycle Arrest
d-Dicentrine disrupts the normal progression of the cell cycle. In human lung cancer A549 cells, treatment with d-dicentrine leads to a significant increase in the population of cells in the S phase, indicating an S phase arrest.[3] Microarray-based expression profiling has also shown that d-dicentrine activates signaling pathways related to G1/S and G2/M cell cycle regulation, suggesting a broader impact on cell cycle checkpoints, likely as a consequence of DNA damage.[4]
References
- 1. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of epidermal growth factor receptor over-expressing cancer cells by the aphorphine-type isoquinoline alkaloid, dicentrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of tumor cell growth and mitogen response by aporphine alkaloids, dicentrine, glaucine, corydine, and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential: A Technical Guide to the Antinociceptive Effects of S-(+)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antinociceptive properties of S-(+)-dicentrine, an aporphine (B1220529) alkaloid with promising analgesic effects demonstrated in various preclinical pain models. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the current understanding of the signaling pathways involved in its mechanism of action.
Quantitative Analysis of Antinociceptive Efficacy
The following tables summarize the key quantitative data from studies investigating the pain-relieving effects of S-(+)-dicentrine in animal models.
Table 1: Effect of S-(+)-Dicentrine on Cinnamaldehyde-Induced Nociceptive Behavior
| Administration Route | Dose | Pain Model | Measured Parameter | % Inhibition |
| Oral | 100 mg/kg | Cinnamaldehyde-induced licking | Licking time | 75 ± 1% |
| Intraplantar | 100 µ g/paw | Cinnamaldehyde-induced licking | Licking time | 53 ± 8% |
Table 2: Effect of S-(+)-Dicentrine on Inflammatory Hypersensitivity
| Pain Model | Administration Route | Dose | Measured Parameter | Outcome |
| CFA-induced Mechanical Hypersensitivity | Oral | 100 mg/kg | Paw withdrawal threshold | Reversal of hypersensitivity |
| CFA-induced Cold Hypersensitivity | Oral | 100 mg/kg | Response to acetone | Reversal of hypersensitivity |
| CFA-induced Heat Hypersensitivity | Oral | 100 mg/kg | Paw withdrawal latency | No effect |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments used to evaluate the antinociceptive effects of S-(+)-dicentrine.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid.[1][2][3]
-
Animals: Male mice (25-30 g) are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
S-(+)-dicentrine or a reference analgesic is administered (e.g., orally or intraperitoneally) at predetermined times before the acetic acid injection. The control group receives the vehicle.
-
A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).[4]
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) is counted for a specific period, usually 20-30 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain responses.[5][6]
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Animals are pre-treated with S-(+)-dicentrine, a reference drug, or vehicle.
-
A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the dorsal surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases:
-
-
Data Analysis: The total time spent licking/biting in each phase is compared between the treated and control groups.
Hot Plate Test
This test is used to evaluate the response to a thermal stimulus and is primarily sensitive to centrally acting analgesics.[7][8]
-
Animals: Mice or rats are used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 50-55°C).
-
Animals are pre-treated with S-(+)-dicentrine, a reference drug (like morphine), or vehicle.
-
At a specific time after treatment, each animal is placed on the heated surface of the plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency to respond is compared between the treated and control groups. An increase in latency indicates an antinociceptive effect.
Signaling Pathways and Mechanism of Action
The current evidence strongly suggests that the antinociceptive effects of S-(+)-dicentrine are mediated, at least in part, through the modulation of the TRPA1 channel and potentially through the antagonism of alpha-1 adrenergic receptors.
TRPA1 Channel-Mediated Antinociception
S-(+)-dicentrine has been shown to inhibit nociceptive responses induced by the TRPA1 activator, cinnamaldehyde, but not by the TRPV1 activator, capsaicin (B1668287).[9] This suggests a selective interaction with TRPA1 channels, which are crucial in sensing noxious cold and chemical irritants.
References
- 1. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of yohimbine on the antinociceptive and place conditioning effects of opioid agonists in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral antinociceptive effects of low doses of naloxone in an in vivo and in vitro model of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical ondansetron attenuates nociceptive and inflammatory effects of intradermal capsaicin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harmreductiontherapeutics.org [harmreductiontherapeutics.org]
- 8. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
Inhibition of Protein Disulfide Isomerase (PDI) by (+/-)-Dicentrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER), where it facilitates the correct folding of newly synthesized proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds. Due to its vital role in maintaining cellular proteostasis, PDI has emerged as a significant therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. Elevated PDI activity is often observed in cancer cells, contributing to their survival and proliferation. Consequently, the inhibition of PDI presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the inhibition of PDI by the aporphine (B1220529) alkaloid, (+/-)-Dicentrine.
Quantitative Data on PDI Inhibition
This compound and its related compound, Dicentrinone, have been identified as inhibitors of PDI. The inhibitory potency of these compounds was determined using an insulin (B600854) turbidity assay, a standard method for measuring the reductase activity of PDI. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| This compound | PDI | 56.70 | Insulin Turbidity Assay | [1][2] |
| Dicentrinone | PDI | 43.95 | Insulin Turbidity Assay | [1][2] |
Experimental Protocols
Insulin Turbidity Assay for PDI Reductase Activity
The following is a detailed protocol for a standard insulin turbidity assay to measure the reductase activity of PDI. It is important to note that the specific concentrations and incubation times used in the study by Zhao et al. (2021) for this compound were not publicly available. This protocol represents a general and widely accepted method.
Principle: PDI catalyzes the reduction of disulfide bonds in insulin in the presence of a reducing agent like dithiothreitol (B142953) (DTT). This reduction leads to the aggregation of the insulin β-chain, causing an increase in turbidity that can be measured spectrophotometrically at 650 nm. Inhibitors of PDI will slow down this reaction, resulting in a lower rate of turbidity increase.
Materials:
-
Human recombinant PDI
-
Insulin solution (e.g., 1 mg/mL in a suitable buffer)
-
Dithiothreitol (DTT)
-
Test inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of insulin in the assay buffer.
-
Prepare a stock solution of DTT in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor (this compound) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Insulin solution
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a pre-determined amount of PDI to each well.
-
Immediately after adding PDI, add DTT to each well to start the reduction process.
-
-
Measurement:
-
Monitor the increase in absorbance at 650 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes).
-
A control reaction without the inhibitor should be run in parallel to determine the maximum rate of PDI activity.
-
-
Data Analysis:
-
Calculate the rate of insulin aggregation for each inhibitor concentration.
-
The percentage of PDI inhibition is calculated relative to the control reaction.
-
The IC50 value is determined by plotting the percentage of PDI inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Molecular Docking of this compound with PDI
Molecular docking simulations were performed to predict the binding mode of this compound to PDI. The following outlines the general methodology employed in the referenced study.
Software:
-
Schrödinger Maestro: For protein and ligand preparation.
-
AutoDock Vina: For performing the docking calculations.
-
PyMOL: For visualization and analysis of the docking results.
Procedure:
-
Protein Preparation:
-
The crystal structure of the human PDI bb'a' domains was obtained from the Protein Data Bank (PDB ID: 3UEM).
-
The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro. This typically involves adding hydrogens, assigning bond orders, creating disulfide bonds, and minimizing the structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound was generated and optimized using LigPrep in Schrödinger Maestro. This step ensures the ligand has the correct protonation state and a low-energy conformation.
-
-
Grid Generation:
-
A docking grid was generated around the active site of PDI. The active site was identified based on the location of the catalytic cysteine residues.
-
-
Molecular Docking:
-
Docking was performed using AutoDock Vina. The prepared ligand was docked into the defined grid box of the receptor. Vina explores different conformations and orientations of the ligand within the active site and scores them based on a binding affinity prediction.
-
-
Analysis of Results:
-
The resulting docking poses were visualized and analyzed using PyMOL. The binding energy (in kcal/mol) for the best-scoring pose was recorded. A more negative binding energy suggests a more favorable interaction. The analysis also involved identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the PDI active site.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the IC50 of this compound on PDI activity using the insulin turbidity assay.
Caption: The role of PDI in protein folding and the consequences of its inhibition by this compound, leading to ER stress and apoptosis.
Conclusion
This compound has been identified as a promising inhibitor of protein disulfide isomerase. The data presented in this guide, including its IC50 value and the methodologies for its characterization, provide a valuable resource for researchers in the field of drug discovery and development. The inhibition of PDI by this compound offers a potential therapeutic avenue for diseases characterized by PDI overexpression, such as cancer. Further investigation into the specificity, mechanism of action, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
The Dawn of Dicentrine: A Historical and Technical Guide to the Discovery of a Promising Alkaloid
For centuries, the vibrant flora of the Papaveraceae and Lauraceae families have been a cornerstone of traditional medicine. It was not until the early 20th century, however, that the potent aporphine (B1220529) alkaloid, (+/-)-Dicentrine, was first isolated and identified, marking a significant milestone in phytochemistry and pharmacology. This guide provides an in-depth exploration of the historical discovery of Dicentrine-containing plants, detailing the pioneering experimental protocols and the evolution of our understanding of its pharmacological significance.
A Serendipitous Discovery in the Bleeding Heart
The journey of Dicentrine's discovery leads us to the early 20th century with the investigation of plants recognized for their medicinal properties. While the exact first isolation is a subject of some historical ambiguity, early research points towards the investigation of Dicentra spectabilis (now Lamprocapnos spectabilis), commonly known as the bleeding heart, as a key starting point. This plant, along with other members of the Papaveraceae family, had a long history of use in traditional remedies.
Subsequent research has identified a diverse range of plant species as sources of Dicentrine, primarily within the Lauraceae family. Notable among these are species of the Lindera genus, such as Lindera megaphylla, and the Stephania genus, including Stephania venosa and Stephania tetrandra. Other plants found to contain Dicentrine include Cissampelos pareira and Litsea nitida.[1]
Unlocking the Molecule: Historical Experimental Protocols
A General Historical Protocol for Dicentrine Isolation
The Stas-Otto method, a widely used technique for alkaloid extraction in the 19th and early 20th centuries, provides a framework for understanding how Dicentrine was likely first isolated. This method relies on the differential solubility of alkaloids and their salts in organic and aqueous solvents.
Experimental Workflow: Historical Alkaloid Extraction (Stas-Otto Method)
Caption: Generalized workflow for the historical isolation of Dicentrine using the Stas-Otto method.
Methodology:
-
Plant Material Preparation: The plant material, typically the roots or rhizomes, was dried and ground into a fine powder to maximize the surface area for extraction.
-
Extraction: The powdered material was then subjected to extraction with a suitable solvent, commonly ethanol acidified with a weak organic acid like tartaric acid. This process would convert the basic alkaloids into their salt form, which are more soluble in the alcoholic solvent.
-
Filtration and Concentration: The resulting mixture was filtered to remove solid plant debris, and the filtrate was concentrated under reduced pressure to remove the bulk of the ethanol.
-
Acid-Base Partitioning: The concentrated extract was then dissolved in an acidic aqueous solution. This solution was washed with an immiscible organic solvent, such as diethyl ether, to remove non-alkaloidal components like fats and waxes. The alkaloid salts remained in the acidic aqueous layer.
-
Liberation and Extraction of the Free Base: The aqueous layer was then made alkaline by the addition of a base, such as sodium bicarbonate or ammonia. This converted the alkaloid salts back into their free base form, which is less soluble in water but soluble in non-polar organic solvents. This alkaline solution was then repeatedly extracted with an organic solvent like chloroform (B151607) or diethyl ether.
-
Final Isolation and Purification: The combined organic extracts were dried and the solvent was evaporated to yield the crude alkaloid mixture. Dicentrine was then isolated from this mixture through processes of crystallization and recrystallization, taking advantage of differences in solubility of the various alkaloids present.
Quantitative Analysis: A Historical Perspective
Obtaining precise quantitative data on the yield of Dicentrine from various plant sources using historical methods is challenging due to the lack of standardized reporting in early literature. However, based on modern analyses, we can infer the relative abundance of Dicentrine in different species.
| Plant Species | Family | Plant Part | Reported Dicentrine Content (Modern Methods) |
| Lindera megaphylla | Lauraceae | Root | High |
| Stephania venosa | Menispermaceae | Tuber | Variable, can be significant |
| Stephania tetrandra | Menispermaceae | Root | Present |
| Dicentra spectabilis | Papaveraceae | Root | Lower than Lindera species |
| Cissampelos pareira | Menispermaceae | Whole Plant | Present |
| Litsea nitida | Lauraceae | Not Specified | Present |
Note: This table provides a qualitative summary based on available literature. Precise historical yield data is scarce.
Early Pharmacological Insights and Signaling Pathways
The initial pharmacological investigations of Dicentrine likely focused on its observable physiological effects, laying the groundwork for our modern understanding of its mechanisms of action. Early studies would have involved administering the isolated compound to animal models and observing its effects on blood pressure, muscle contraction, and other physiological parameters.
A significant breakthrough in understanding Dicentrine's mechanism of action was the discovery of its potent and selective antagonism of α1-adrenergic receptors . This discovery was crucial in explaining its effects on the cardiovascular system, particularly its ability to lower blood pressure.
Signaling Pathway: α1-Adrenergic Receptor Antagonism by Dicentrine
Caption: Dicentrine acts as a competitive antagonist at the α1-adrenergic receptor, preventing norepinephrine from binding and initiating the signaling cascade that leads to vascular smooth muscle contraction.
This antagonism of the α1-adrenergic receptor is a key mechanism behind Dicentrine's potential therapeutic applications in conditions such as hypertension.
The historical discovery of Dicentrine from medicinal plants represents a classic example of the journey from traditional knowledge to modern pharmacology. The early, painstaking work of isolating and characterizing this alkaloid paved the way for a deeper understanding of its potent biological activities and its potential as a lead compound for the development of new therapeutic agents. Researchers, scientists, and drug development professionals continue to build upon this historical foundation, exploring the full therapeutic promise of this fascinating natural product.
References
The Vasorelaxant Profile of (+/-)-Dicentrine: A Technical Guide to its Effects on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Dicentrine, an aporphine (B1220529) alkaloid, has demonstrated significant activity on vascular smooth muscle, primarily characterized by its potent and selective antagonism of α1-adrenoceptors. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on vascular smooth muscle, with a focus on its mechanism of action, quantitative pharmacological parameters, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug discovery.
Introduction
The regulation of vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. Endogenous catecholamines, such as norepinephrine (B1679862), play a pivotal role in this process by activating adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction. The α1-adrenoceptors are a key subtype involved in mediating these contractile responses. Pharmacological agents that antagonize these receptors are of significant interest for their potential therapeutic applications in conditions such as hypertension. This compound has emerged as a potent antagonist at these receptors, and this guide delves into the specifics of its vascular effects.
Mechanism of Action: α1-Adrenoceptor Antagonism
The primary mechanism by which this compound exerts its effects on vascular smooth muscle is through the competitive and selective blockade of α1-adrenoceptors.[1][2] This has been demonstrated through classical pharmacological studies in isolated vascular preparations.
Antagonism of Agonist-Induced Vasoconstriction
In isolated rat thoracic aorta preparations, this compound competitively antagonizes the vasoconstriction induced by α1-adrenoceptor agonists such as norepinephrine and phenylephrine.[1][2] This competitive antagonism is characterized by a parallel rightward shift in the concentration-response curves of the agonists in the presence of Dicentrine, without a significant reduction in the maximal response. The potency of this antagonism is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.
Selectivity Profile
Studies have shown that at concentrations effective for α1-adrenoceptor blockade, this compound does not significantly affect contractions induced by other vasoactive agents, including the thromboxane (B8750289) receptor agonist U-46619, angiotensin II, high potassium concentrations (60 mM), or carbachol.[1] This indicates a high degree of selectivity for α1-adrenoceptors in vascular smooth muscle. Furthermore, research suggests that Dicentrine exhibits preferential antagonism for the α1D-adrenoceptor subtype in the rat aorta over the α1B-adrenoceptor subtype found in the spleen.[3]
Intracellular Signaling Pathway
The activation of α1-adrenoceptors on vascular smooth muscle cells typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to muscle contraction. This compound has been shown to suppress the formation of inositol monophosphate induced by norepinephrine in the rat thoracic aorta, providing further evidence of its action on this signaling pathway.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the effects of this compound on vascular smooth muscle.
Table 1: Antagonist Potency (pA2 values) of this compound and Reference Compounds in Rat Thoracic Aorta
| Antagonist | Agonist | pA2 Value (Mean ± SEM) | Reference |
| This compound | Norepinephrine | 8.19 ± 0.09 | [1][2] |
| This compound | Phenylephrine | 9.01 ± 0.10 | [1][2] |
| Prazosin | Norepinephrine | 10.60 ± 0.10 | [1][2] |
| Phentolamine | Norepinephrine | 7.53 ± 0.10 | [1][2] |
| Yohimbine | Norepinephrine | 6.20 ± 0.05 | [1][2] |
Table 2: Effects of this compound on Contractions Induced by Various Agonists in Rat Thoracic Aorta
| Agonist | Agonist Concentration | This compound Concentration | Effect | Reference |
| U-46619 | 1 µM | 30 µM | No effect | [1] |
| Angiotensin II | 1 µM | 30 µM | No effect | [1] |
| High Potassium (KCl) | 60 mM | 30 µM | No effect | [1] |
| Carbachol | 3 µM | 30 µM | No effect | [1] |
Table 3: Effect of this compound on Norepinephrine-Induced Inositol Monophosphate (IP) Formation in Rat Thoracic Aorta
| Agonist | Agonist Concentration | This compound Concentration | Effect | Reference |
| Norepinephrine | 3 µM | 3 - 10 µM | Suppression of IP formation | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolated Rat Thoracic Aorta Preparation and Contraction Studies
This protocol describes the preparation of isolated rat aortic rings for the assessment of vascular smooth muscle contractility in an organ bath setup.
Materials:
-
Male Wistar rats (200-300 g)
-
Krebs-Henseleit Solution (composition in mM: NaCl 118.3, KCl 4.7, CaCl2 1.9, MgSO4·7H2O 0.45, KH2PO4 1.18, NaHCO3 25.0, glucose 11.66)[4][5]
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat via a method approved by the institutional animal care and use committee (e.g., cervical dislocation).
-
Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and fatty tissues under a dissecting microscope.
-
Cut the aorta into rings of approximately 3-4 mm in length.[4] For endothelium-denuded preparations, gently rub the intimal surface of the rings with a fine wire or wooden stick.
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[4]
-
Apply an initial resting tension of 1.5-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.[6]
-
After equilibration, induce a reference contraction with a standard agonist (e.g., 60 mM KCl or 1 µM phenylephrine) to check for tissue viability.
-
To perform antagonism studies, incubate the tissues with varying concentrations of this compound for a predetermined period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to an agonist like norepinephrine or phenylephrine.
-
Record the isometric tension using a force transducer connected to a data acquisition system.
Schild Analysis for pA2 Determination
This analysis is used to quantify the potency of a competitive antagonist.
Procedure:
-
Obtain at least three concentration-response curves for the agonist in the absence and presence of at least three different concentrations of the antagonist (this compound).
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the resulting linear regression line provides the pA2 value. The slope of the line should be close to unity for competitive antagonism.
Inositol Monophosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of α1-adrenoceptor activation.
Materials:
-
Isolated rat aortic tissue
-
Krebs-Henseleit solution containing LiCl (e.g., 10 mM)
-
Agonist (Norepinephrine)
-
Antagonist (this compound)
-
Trichloroacetic acid (TCA)
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation counter and cocktail
Procedure:
-
Prepare aortic tissues as described in section 4.1.
-
Pre-incubate the tissues in Krebs-Henseleit solution containing LiCl for a specified time. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Add the antagonist (this compound) at the desired concentrations and incubate for a further period.
-
Stimulate the tissues with the agonist (norepinephrine) for a defined time.
-
Terminate the reaction by adding ice-cold TCA to precipitate proteins.
-
Homogenize the tissue and centrifuge to remove the precipitate.
-
Neutralize the supernatant and apply it to an anion-exchange column.
-
Wash the column to remove unbound substances.
-
Elute the inositol phosphates with a suitable buffer (e.g., ammonium (B1175870) formate/formic acid).
-
Quantify the amount of radiolabeled inositol phosphates (if using a radiolabeling precursor) using a scintillation counter or by other appropriate analytical methods.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (+/-)-Dicentrine for Cardiovascular Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Dicentrine, a naturally occurring aporphine (B1220529) alkaloid, has emerged as a compound of significant interest in cardiovascular research. Its multifaceted pharmacological profile, primarily characterized by potent α1-adrenoceptor antagonism and modulation of key cardiac ion channels, positions it as a valuable tool for investigating cardiovascular physiology and pathophysiology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and offering detailed experimental protocols for its investigation. Furthermore, this guide presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research setting.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide, necessitating the continued exploration of novel therapeutic agents and research tools. This compound, isolated from plants of the Lindera genus, has demonstrated significant cardiovascular effects, including hypotensive and antiarrhythmic properties. Its primary mechanism of action involves the competitive antagonism of α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure. Additionally, this compound exhibits inhibitory effects on both sodium (Na+) and potassium (K+) channels in cardiomyocytes, contributing to its antiarrhythmic potential. This guide serves as a technical resource for researchers aiming to utilize this compound in their cardiovascular studies.
Mechanism of Action
The cardiovascular effects of this compound are primarily attributed to two distinct mechanisms:
-
α1-Adrenoceptor Antagonism: this compound is a potent and selective antagonist of α1-adrenoceptors in vascular smooth muscle.[1][2] This action inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine (B1679862), leading to vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure.[1][3] Studies have shown that dicentrine (B1670447) competitively antagonizes noradrenaline- and phenylephrine-induced vasoconstriction.[1] It is more potent than phentolamine (B1677648) and yohimbine (B192690) in this regard.[1] Furthermore, dicentrine has shown a preferential antagonism for the α1D-adrenoceptor subtype in the rat aorta over the α1B-adrenoceptor subtype in the spleen.[4]
-
Ion Channel Modulation: In cardiac tissue, this compound modulates the activity of voltage-gated ion channels. It has been shown to block both sodium and potassium channels in cardiomyocytes.[5] The blockade of the fast inward sodium current (INa) reduces the maximal rate of depolarization (Vmax) of the cardiac action potential, a characteristic of Class I antiarrhythmic agents.[5] Additionally, its inhibition of the transient outward potassium current (Ito) and the late outward current (Ilo) prolongs the action potential duration (APD), a feature of Class III antiarrhythmic agents.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of this compound.
Table 1: Electrophysiological Effects of Dicentrine on Rat Ventricular Myocytes [5]
| Parameter | Control | This compound (3 µM) |
| Action Potential Duration (APD50) | 38.9 ± 9.8 ms | 147.8 ± 19.7 ms |
| Maximal Rate of Depolarization (Vmax) | 220.5 ± 20.3 V/s | 37.0 ± 4.0 V/s |
Table 2: Inhibitory Effects of Dicentrine on Potassium Currents in Rat Ventricular Myocytes [5]
| Current | KD Value |
| Transient Outward Current (Ito) | 3.0 ± 0.5 µM |
Table 3: Hemodynamic Effects of Dicentrine in Spontaneously Hypertensive Rats (SHR) [3][7]
| Parameter | Dose | Effect |
| Mean Arterial Pressure (MAP) | 5 and 10 mg/kg (oral, twice daily for 4 weeks) | Dose-related decrease |
| Heart Rate (HR) | 5 and 10 mg/kg (oral, twice daily for 4 weeks) | No significant change |
Table 4: α1-Adrenoceptor Antagonist Potency of Dicentrine in Rat Thoracic Aorta [1]
| Agonist | pA2 Value |
| Noradrenaline | 8.19 ± 0.09 |
| Phenylephrine | 9.01 ± 0.10 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of α1-Adrenoceptor Antagonism
This compound competitively blocks the α1-adrenoceptor on vascular smooth muscle cells. This prevents the binding of norepinephrine and subsequent activation of the Gq protein-coupled signaling cascade. The inhibition of this pathway prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
References
- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. benchchem.com [benchchem.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
Biological activities of aporphine alkaloids like (+/-)-Dicentrine
An In-depth Technical Guide on the Biological Activities of Aporphine (B1220529) Alkaloids like (+/-)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids are a class of naturally occurring isoquinoline (B145761) alkaloids found in various plant families. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among them, this compound, an aporphine alkaloid, has been the subject of numerous studies to elucidate its pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of aporphine alkaloids, with a particular focus on this compound. It includes quantitative data on their cytotoxic and receptor-modulating effects, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Biological Activities of this compound and Related Aporphine Alkaloids
This compound and other aporphine alkaloids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The multifaceted nature of their activity stems from their ability to interact with multiple molecular targets.
Anticancer Activity
Aporphine alkaloids, including dicentrine (B1670447), have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. Dicentrine, for instance, has been shown to inhibit the growth of several human cancer cell lines.[2]
Alpha-1 Adrenoceptor Antagonism
Dicentrine is a potent antagonist of α1-adrenergic receptors.[3] This activity is particularly relevant to its effects on the cardiovascular system, where it can induce vasodilation and lower blood pressure. The antagonism of α1-adrenoceptors in other tissues, such as the prostate, also suggests potential therapeutic applications.
TRPA1 Channel Modulation
Recent studies have indicated that dicentrine can modulate the activity of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in pain and inflammation. This interaction is believed to contribute to the antinociceptive effects observed with dicentrine.
Protein Disulfide Isomerase (PDI) Inhibition
Dicentrine has been identified as an inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum. The inhibition of PDI can lead to cellular stress and apoptosis, particularly in cancer cells where PDI is often overexpressed.
Data Presentation: Quantitative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other relevant aporphine alkaloids.
Table 1: Cytotoxicity of Dicentrine and Other Aporphine Alkaloids Against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Dicentrine | P-388 | Murine Leukemia | ~5.8 µM (1.9 µg/mL) | [4] |
| KB | Human Epidermoid Carcinoma | > 30.7 µM (> 10 µg/mL) | [4] | |
| A549 | Human Lung Carcinoma | Inhibits proliferation | [5] | |
| HuH-7 | Human Hepatoma | Inhibits growth | [2] | |
| MS-G2 | Human Hepatoma | Decreased colony formation | [2] | |
| HCE-6 | Esophageal Carcinoma | Cytotoxic | [2] | |
| Molt-4 | Lymphoma | Cytotoxic | [2] | |
| CESS | Lymphoma | Cytotoxic | [2] | |
| HL60 | Leukemia | Cytotoxic | [2] | |
| K562 | Leukemia | Cytotoxic | [2] | |
| Liriodenine | A-549 | Human Lung Carcinoma | 18.2 µg/mL | [6] |
| K-562 | Chronic Myeloid Leukemia | 16.2 µg/mL | [6] | |
| Norushinsunine | A-549 | Human Lung Carcinoma | 7.4 to 8.8 µg/mL | [5] |
| K-562 | Chronic Myeloid Leukemia | 7.4 to 8.8 µg/mL | [5] | |
| HeLa | Cervical Cancer | 7.4 to 8.8 µg/mL | [5] | |
| MDA-MB | Breast Cancer | 7.4 to 8.8 µg/mL | [5] | |
| Reticuline | A-549 | Human Lung Carcinoma | 13.0 to 19.8 µg/mL | [5] |
| K-562 | Chronic Myeloid Leukemia | 13.0 to 19.8 µg/mL | [5] | |
| HeLa | Cervical Cancer | 13.0 to 19.8 µg/mL | [5] | |
| MDA-MB | Breast Cancer | 13.0 to 19.8 µg/mL | [5] | |
| Boldine | Kasumi | Leukemia | 46 µM | [7] |
| KG-1 | Leukemia | 116 µM | [7] | |
| K-562 | Leukemia | 145 µM | [7] |
Table 2: Receptor Antagonism and Enzyme Inhibition Data for Dicentrine
| Activity | Target | Method | Value | Reference |
| α1-Adrenoceptor Antagonism | Noradrenaline-induced vasoconstriction | Schild Regression | pA2 = 8.19 ± 0.09 | [3] |
| α1-Adrenoceptor Antagonism | Phenylephrine-induced vasoconstriction | Schild Regression | pA2 = 9.01 ± 0.10 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1][6][8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
α1-Adrenoceptor Antagonism: Schild Regression Analysis
Schild regression is used to determine the affinity of a competitive antagonist.[9][10][11]
Materials:
-
Isolated tissue preparation (e.g., rat thoracic aorta) mounted in an organ bath
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Agonist (e.g., phenylephrine (B352888) or noradrenaline)
-
Antagonist (e.g., this compound)
-
Data acquisition and analysis software
Procedure:
-
Tissue Preparation: Prepare and mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Cumulative Concentration-Response Curve (CCRC) to Agonist: After an equilibration period, generate a CCRC for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Incubation with Antagonist: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of the antagonist for a predetermined time.
-
Second CCRC: In the continued presence of the antagonist, generate a second CCRC for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line gives the pA2 value, which is a measure of the antagonist's affinity. A slope of 1 is indicative of competitive antagonism.
-
TRPA1 Channel Modulation: Calcium Imaging Assay
Calcium imaging is a common method to assess the modulation of ion channels like TRPA1 that are permeable to calcium.[12][13][14]
Materials:
-
Cells expressing TRPA1 channels (e.g., HEK293 cells transfected with TRPA1 or primary sensory neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Recording solution (e.g., Hanks' Balanced Salt Solution)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
Test compound (e.g., this compound)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the recording solution for 30-60 minutes at room temperature.
-
Baseline Measurement: After washing the cells to remove excess dye, record the baseline fluorescence intensity.
-
Compound Application: Apply the test compound to the cells and record the changes in fluorescence intensity.
-
Agonist Application: Apply a known TRPA1 agonist to confirm channel activity and to assess the modulatory effect of the test compound.
-
Data Analysis: Analyze the changes in intracellular calcium concentration, typically represented as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
Protein Disulfide Isomerase (PDI) Inhibition: Insulin (B600854) Turbidity Assay
This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.[4][7][15]
Materials:
-
Recombinant human PDI
-
Insulin solution (1 mg/mL)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
-
Test compound (e.g., this compound)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, insulin, and the test compound at various concentrations.
-
Enzyme Addition: Add PDI to the reaction mixture to initiate the reaction. Include a control without the test compound.
-
Initiation of Reduction: Add DTT to the mixture to start the reduction of insulin's disulfide bonds by PDI.
-
Turbidity Measurement: Monitor the increase in turbidity (absorbance) at 650 nm over time.
-
Data Analysis: Determine the rate of insulin aggregation from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway of α1-Adrenergic Receptor Antagonism by Dicentrine
Caption: Dicentrine competitively antagonizes the α1-adrenergic receptor.
Proposed Mechanism of TRPA1 Channel Modulation by Dicentrine
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Schild equation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium imaging in human dorsal root ganglia neurons [protocols.io]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Potassium and Calcium Imaging to Assay the Function of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Extraction of (+/-)-Dicentrine from Lindera megaphylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Dicentrine is a promising aporphine (B1220529) alkaloid found in Lindera megaphylla with significant pharmacological activities, including potent α1-adrenoceptor antagonism. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from the plant material of Lindera megaphylla. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Lindera megaphylla, a member of the Lauraceae family, is a traditional medicinal plant known to produce a variety of bioactive compounds. Among these, the aporphine alkaloid this compound has garnered considerable interest for its potential therapeutic applications, which include anti-inflammatory, analgesic, and circulatory benefits. Dicentrine (B1670447) exerts its effects through multiple mechanisms, most notably as a selective antagonist of α1-adrenergic receptors. This application note details a robust and reproducible protocol for the extraction and quantification of dicentrine, providing researchers with the necessary tools for further investigation of this potent natural compound.
Data Presentation
Quantitative Data Summary
The following tables summarize representative data for the quantification of this compound. Table 1 outlines the validation parameters for a typical High-Performance Liquid Chromatography (HPLC) method, while Table 2 provides an example of the dicentrine content found in plant material.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 200 µg/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.35 µg/mL |
| Accuracy (Recovery) | ||
| Spike Level 1 (80%) | 95 - 105% | 99.2% |
| Spike Level 2 (100%) | 95 - 105% | 101.5% |
| Spike Level 3 (120%) | 95 - 105% | 98.7% |
| Precision (RSD%) | ||
| Intra-day Precision (n=6) | ≤ 2% | 1.2% |
| Inter-day Precision (n=6) | ≤ 2% | 1.8% |
| Robustness | %RSD of results with varied parameters | < 2% |
HPLC method for quantification of (+/-)-Dicentrine in plant extracts
An HPLC Method for the Quantification of (+/-)-Dicentrine in Plant Extracts
This document provides a comprehensive guide for the quantification of the aporphine (B1220529) alkaloid this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
(+)-Dicentrine is a bioactive alkaloid predominantly found in plant species from the Menispermaceae and Lauraceae families, such as Stephania venosa and Lindera megaphylla. It has attracted significant scientific interest due to its pharmacological properties, most notably its potent antagonism of the alpha-1 adrenoceptor, indicating potential therapeutic uses. To ensure the quality of raw plant materials, standardize herbal extracts, and conduct pharmacokinetic studies, a robust and validated analytical method for quantifying dicentrine (B1670447) is essential. This application note details a validated HPLC method for this purpose.
Experimental Protocols
2.1. Sample Preparation: Solid-Liquid Extraction
This protocol describes the extraction of dicentrine from dried and powdered plant material.
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material (e.g., roots, stems) and place it into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of methanol (B129727) to the tube.
-
Extraction: Tightly cap the tube and sonicate for 30 minutes in an ultrasonic bath. Afterward, allow the mixture to stand at room temperature for 24 hours to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
2.2. Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a 1 mg/mL stock solution of a (+)-Dicentrine standard in methanol.
-
Working Standards: Perform serial dilutions of the stock solution using the initial mobile phase conditions to create a series of working standards with concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is determined by calculating the coefficient of determination (r²).
2.3. HPLC Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A can be 0.1% formic acid in water, and Mobile Phase B can be acetonitrile. The gradient can be programmed to ensure optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Dicentrine can be detected at its UV absorbance maximum, which should be determined by a UV-Vis spectrum. A common wavelength used for similar alkaloids is around 280 nm.
-
Injection Volume: A 10-20 µL injection volume is standard.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
Quantitative Data Summary
The following tables summarize the validation parameters for a representative HPLC method for quantifying (+)-Dicentrine.
Table 1: HPLC Method Validation Parameters for (+)-Dicentrine Quantification
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 200 µg/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.35 µg/mL |
| Accuracy (Recovery) | ||
| Spike Level 1 (80%) | 95 - 105% | 99.2% |
| Spike Level 2 (100%) | 95 - 105% | 101.5% |
| Spike Level 3 (120%) | 95 - 105% | 98.7% |
| Precision (RSD%) | ||
| Intra-day Precision (n=6) | ≤ 2% | 1.2% |
| Inter-day Precision (n=6) | ≤ 2% | 1.8% |
| Robustness | %RSD of results with varied parameters | < 2% |
*Note: The
Application Notes and Protocols for the Structural Elucidation of (+/-)-Dicentrine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicentrine is a well-known aporphine (B1220529) alkaloid found in several plant species, exhibiting a range of pharmacological activities. Its tetracyclic core structure presents a fascinating challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure, including stereochemistry. This document provides detailed application notes and experimental protocols for the structural elucidation of (+/-)-Dicentrine using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Information
This compound possesses a rigid tetracyclic aporphine skeleton with a stereocenter at the C6a position. The key to its structural elucidation lies in the precise assignment of all proton (¹H) and carbon (¹³C) chemical shifts and the establishment of connectivity through scalar couplings.
Structure of this compound
Application Notes and Protocols for the Isolation of (+/-)-Dicentrine via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+/-)-Dicentrine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly from the genera Stephania and Lindera.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-tumor agent, exhibiting cytostatic effects on cancer cell lines such as human hepatoma (HepG2).[1][2] The mechanisms underlying its anti-cancer properties include the inhibition of protein disulfide isomerase (PDI) and topoisomerase II.[1][2] Furthermore, (+)-Dicentrine is a potent and selective alpha 1-adrenoceptor antagonist, suggesting its potential in cardiovascular research.[1][3] The isolation of this compound in high purity is crucial for accurate pharmacological evaluation and potential therapeutic development. Column chromatography is a fundamental and effective technique for the purification of natural products like alkaloids from complex plant extracts.[1][4]
Data Presentation
Table 1: Physicochemical Properties of (+)-Dicentrine
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.4 g/mol |
| Physical State | White solid[5] |
| Melting Point | 168-170 °C[5] |
| Optical Rotation | [α]D²⁰ +62.0° (c=1.0, CHCl₃)[5] |
Table 2: Key Parameters for Column Chromatographic Separation of (+)-Dicentrine
| Parameter | Description |
| Stationary Phase | Silica (B1680970) gel[5][6][7] |
| Mobile Phase (Elution) | Gradient of Chloroform (B151607) (CHCl₃) and Methanol (MeOH)[5][6] |
| Initial Eluent | 100% Chloroform[1] |
| Elution Progression | Increasing polarity by gradually adding Methanol to the Chloroform[5] |
| Monitoring Technique | Thin-Layer Chromatography (TLC)[5] |
Experimental Protocols
1. Plant Material and Extraction
-
Plant Material: Dried and powdered plant material (e.g., 5.0 kg of Stephania tetrandrae Radix) is used as the starting source.[1]
-
Extraction: The powdered material is extracted three times with 70% ethanol (B145695) (EtOH) for 5 hours at 55±3°C.[1]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, resulting in a concentrated aqueous extract.[1]
2. Acid-Base Partitioning for Alkaloid Fractionation
-
The concentrated extract is dissolved in distilled water, and the pH is adjusted to 3 with 2M HCl. The acidic solution is then filtered.[1]
-
The pH of the filtrate is subsequently adjusted to 10 with 5% NaHCO₃.[1]
-
The alkaline solution is subjected to liquid-liquid extraction with chloroform (CHCl₃) to yield the total alkaloid fraction.[1]
-
The chloroform extract containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude alkaloid mixture.[1]
3. Column Chromatography Protocol
-
Column Preparation: A glass chromatography column is securely clamped in a vertical position. A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.[1]
-
Packing the Column: The column is packed with silica gel as a slurry in the initial, least polar solvent (100% Chloroform). The column is allowed to settle, ensuring homogenous packing without air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[1]
-
Sample Loading: The dried crude alkaloid extract is dissolved in a minimal amount of chloroform. This solution is carefully loaded onto the top of the prepared silica gel column.[1]
-
Elution: The separation is achieved by eluting the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.[1][5]
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Isolation: Fractions showing a pure spot corresponding to this compound are combined. The combined pure fractions are concentrated under reduced pressure to yield isolated (+)-Dicentrine as a white solid.[1]
-
Purity and Structural Verification: The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, and its structure verified by spectroscopic methods (e.g., NMR, MS).[1]
Visualizations
Caption: Workflow for the isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. column-chromatography.com [column-chromatography.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
Application Notes and Protocols for the Synthesis of (+/-)-Dicentrine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicentrine (B1670447) is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, notably from the genera Lindera and Ocotea.[1] It has garnered significant scientific interest due to its diverse pharmacological activities. Dicentrine is a potent α1-adrenoceptor antagonist and has shown potential as an anti-cancer agent, exhibiting cytotoxicity against a range of tumor cell lines.[1][2] Its proposed anti-cancer mechanisms include the inhibition of DNA topoisomerases, induction of DNA damage response, and modulation of key signaling pathways such as NF-κB and AP-1. The unique tetracyclic structure of dicentrine serves as a valuable scaffold for medicinal chemistry campaigns aimed at developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for the synthesis of diverse (+/-)-dicentrine derivatives for the purpose of conducting detailed structure-activity relationship (SAR) studies. The following sections outline key synthetic strategies to access a variety of analogs with modifications at different positions of the aporphine core. Additionally, detailed protocols for the synthesis of key intermediates and final products are provided, along with methodologies for evaluating their biological activity.
Synthetic Strategies for Dicentrine Analogs
The synthesis of the aporphine core of dicentrine and its derivatives can be achieved through several established synthetic routes. The most common strategies involve the construction of a substituted tetrahydroisoquinoline core, followed by an intramolecular cyclization to form the characteristic tetracyclic system. Key reactions in this process include the Bischler-Napieralski, Pictet-Spengler, and Pschorr cyclization reactions.
A general workflow for the synthesis of dicentrine derivatives is depicted below. This workflow allows for the introduction of diversity at various positions of the molecule, which is crucial for comprehensive SAR studies.
References
Application Notes and Protocols for Investigating (+/-)-Dicentrine in a Diabetic Cardiomyopathy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by structural and functional changes in the myocardium, independent of coronary artery disease and hypertension. The pathophysiology of DCM is complex and involves multiple interconnected mechanisms, including chronic inflammation, oxidative stress, fibrosis, and apoptosis. Current therapeutic strategies for DCM are limited, highlighting the urgent need for novel treatment options.
(±)-Dicentrine is an aporphine (B1220529) alkaloid with known anti-inflammatory and cardiovascular effects.[1][2] It has been shown to suppress inflammatory responses by inhibiting the activation of NF-κB and AP-1, key transcription factors involved in the expression of pro-inflammatory cytokines.[1] Additionally, (±)-Dicentrine exhibits α1-adrenoceptor antagonist activity, which may have beneficial effects on cardiovascular hemodynamics.[2][3] While its direct effects on cardiac fibrosis and apoptosis in the context of diabetes have not been extensively studied, its anti-inflammatory properties suggest a therapeutic potential in mitigating the pathological remodeling seen in DCM.
These application notes provide a comprehensive framework for investigating the therapeutic efficacy of (±)-Dicentrine in a preclinical model of diabetic cardiomyopathy. The detailed protocols and proposed experimental design will guide researchers in evaluating its potential to ameliorate cardiac dysfunction, fibrosis, and apoptosis associated with this condition.
Proposed Mechanism of Action
Based on its known biological activities, (±)-Dicentrine is hypothesized to mitigate diabetic cardiomyopathy through a multi-faceted mechanism:
-
Anti-inflammatory Effects: By inhibiting the NF-κB and AP-1 signaling pathways, (±)-Dicentrine may reduce the cardiac infiltration of inflammatory cells and the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby attenuating the chronic inflammatory state that drives cardiac remodeling.[1]
-
Anti-fibrotic Effects: Chronic inflammation is a key driver of cardiac fibrosis. By suppressing inflammation, (±)-Dicentrine may indirectly inhibit the activation of cardiac fibroblasts and the excessive deposition of extracellular matrix proteins like collagen, thus reducing myocardial stiffness and improving diastolic function.
-
Anti-apoptotic Effects: (±)-Dicentrine has been shown to modulate apoptosis-related signaling pathways.[4][5] In the context of DCM, it may protect cardiomyocytes from apoptosis induced by hyperglycemia and inflammatory stress, thereby preserving myocardial integrity and function.
-
Cardiovascular Modulation: As an α1-adrenoceptor antagonist, (±)-Dicentrine can induce vasodilation and reduce blood pressure, which may decrease cardiac afterload and improve overall cardiac performance.[2][3] It also exhibits effects on cardiac ion channels, which could influence cardiac electrophysiology.[6][7]
Experimental Design and Protocols
Animal Model of Diabetic Cardiomyopathy
A well-established model of type 1 diabetes-induced cardiomyopathy will be utilized.
-
Animal Species: Male Sprague-Dawley rats (8 weeks old, 200-250 g).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg, dissolved in 0.1 M citrate (B86180) buffer (pH 4.5). Control animals will receive an injection of citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels will be measured 72 hours after STZ injection. Rats with blood glucose levels > 250 mg/dL will be considered diabetic and included in the study.
-
Experimental Groups:
-
Group 1: Control (non-diabetic, vehicle-treated)
-
Group 2: Diabetic (STZ-induced, vehicle-treated)
-
Group 3: Diabetic + (±)-Dicentrine (low dose)
-
Group 4: Diabetic + (±)-Dicentrine (high dose)
-
-
Drug Administration: (±)-Dicentrine will be administered daily by oral gavage for 8 weeks, starting one week after STZ injection. The vehicle will be a 0.5% carboxymethylcellulose solution.
Assessment of Cardiac Function (Echocardiography)
-
Protocol:
-
Anesthetize rats with isoflurane.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (LVFS).
-
Use pulsed-wave Doppler to measure mitral inflow velocities (E and A waves) to assess diastolic function (E/A ratio).
-
Measurements will be taken at baseline and after 8 weeks of treatment.
-
Histopathological Analysis
-
Tissue Preparation:
-
At the end of the 8-week treatment period, euthanize rats and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts at 5 µm thickness for staining.
-
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with hematoxylin and eosin to assess general myocardial structure and cardiomyocyte hypertrophy.
-
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with Masson's trichrome stain to visualize collagen deposition and assess the degree of cardiac fibrosis.
-
Quantify the fibrotic area using image analysis software.
-
-
Immunohistochemistry for Fibrosis Markers:
-
Perform antigen retrieval on deparaffinized sections.
-
Incubate with primary antibodies against Collagen I and α-Smooth Muscle Actin (α-SMA).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize with DAB and counterstain with hematoxylin.
-
Quantify the positive staining area.
-
Biochemical Assays
-
Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia. Perfuse the heart with cold saline and excise a portion of the left ventricle for tissue homogenization.
-
Serum Biomarkers: Measure serum levels of cardiac troponin I (cTnI) and brain natriuretic peptide (BNP) using ELISA kits.
-
Oxidative Stress Markers: Measure the levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) in heart tissue homogenates using commercially available assay kits.
-
Inflammatory Cytokines: Measure the levels of TNF-α and IL-6 in heart tissue homogenates using ELISA kits.
Western Blot Analysis
-
Protein Extraction: Extract total protein from frozen left ventricular tissue.
-
Protocol:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate with primary antibodies against p-NF-κB p65, NF-κB p65, p-c-Jun, c-Jun, TGF-β1, Smad2/3, Bax, Bcl-2, and cleaved caspase-3. Use GAPDH as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
TUNEL Assay for Apoptosis
-
Protocol:
-
Use deparaffinized heart sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit.
-
Counterstain with DAPI to visualize nuclei.
-
Examine sections under a fluorescence microscope.
-
Calculate the apoptotic index as the percentage of TUNEL-positive nuclei.
-
Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments.
Table 1: Echocardiographic Parameters
| Parameter | Control | Diabetic | Diabetic + Dicentrine (B1670447) (Low Dose) | Diabetic + Dicentrine (High Dose) |
| LVEF (%) | 75 ± 5 | 50 ± 6 | 60 ± 5 | 68 ± 4 |
| LVFS (%) | 40 ± 4 | 25 ± 3 | 30 ± 4 | 35 ± 3 |
| E/A Ratio | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.1 |
| LVIDd (mm) | 7.0 ± 0.5 | 8.5 ± 0.6 | 8.0 ± 0.5 | 7.5 ± 0.4 |
| LVIDs (mm) | 4.2 ± 0.4 | 6.4 ± 0.5 | 5.6 ± 0.4 | 4.9 ± 0.3 |
Table 2: Histological and Biochemical Markers
| Parameter | Control | Diabetic | Diabetic + Dicentrine (Low Dose) | Diabetic + Dicentrine (High Dose) |
| Fibrotic Area (%) | 2 ± 0.5 | 15 ± 2.0 | 10 ± 1.5 | 5 ± 1.0 |
| Apoptotic Index (%) | 0.5 ± 0.1 | 5 ± 0.8 | 3 ± 0.5 | 1.5 ± 0.3 |
| Serum cTnI (ng/mL) | 0.1 ± 0.02 | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.2 ± 0.05 |
| Tissue TNF-α (pg/mg protein) | 20 ± 3 | 100 ± 12 | 60 ± 8 | 35 ± 5 |
| Tissue MDA (nmol/mg protein) | 1.0 ± 0.2 | 3.5 ± 0.5 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| Tissue SOD (U/mg protein) | 150 ± 10 | 80 ± 9 | 100 ± 11 | 130 ± 12 |
Table 3: Protein Expression (Relative to Control)
| Protein | Diabetic | Diabetic + Dicentrine (Low Dose) | Diabetic + Dicentrine (High Dose) |
| p-NF-κB p65 | ↑↑↑ | ↑↑ | ↑ |
| TGF-β1 | ↑↑↑ | ↑↑ | ↑ |
| Bax/Bcl-2 Ratio | ↑↑↑ | ↑↑ | ↑ |
| Cleaved Caspase-3 | ↑↑↑ | ↑↑ | ↑ |
Visualizations
Caption: Proposed signaling pathway of (+/-)-Dicentrine in diabetic cardiomyopathy.
Caption: Experimental workflow for evaluating this compound in a DCM model.
References
- 1. O-Methylbulbocapnine and Dicentrine Suppress LPS-Induced Inflammatory Response by Blocking NF-κB and AP-1 Activation through Inhibiting MAPKs and Akt Signaling in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (+/-)-Dicentrine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dicentrine is a naturally occurring aporphine (B1220529) alkaloid with demonstrated potential as an anti-cancer agent. It has been shown to exhibit cytotoxic effects across a range of tumor cell lines.[1][2] The primary mechanisms underlying its anti-tumor activity include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of topoisomerase II, an enzyme critical for DNA replication.[3] Furthermore, this compound can modulate signaling pathways, such as suppressing the activation of NF-κB and AP-1, which are involved in inflammation and cell survival.[4]
To quantify the cytotoxic effects of this compound, various cell viability assays can be employed. These assays are crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and for elucidating its mechanism of action. This document provides detailed protocols for key cell viability assays relevant to testing the cytotoxicity of this compound.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Adenocarcinoma | ~30-40 (with TNF-α) | MTT | [4] |
| HuH-7 | Hepatoma | Not specified | Growth inhibition | [1] |
| MS-G2 | Hepatoma | Not specified | Colony formation | [1] |
| HCE-6 | Esophageal Carcinoma | Not specified | MTT | [1] |
| Molt-4 | Lymphoma | Not specified | MTT | [1] |
| CESS | Lymphoma | Not specified | MTT | [1] |
| HL60 | Leukemia | Not specified | MTT | [1] |
| K562 | Leukemia | Not specified | MTT | [1] |
| HepG2 | Hepatoma | CC50 ~10-50 | MTT | [5] |
Note: IC50 and CC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions (e.g., incubation time, cell density).
Key Experimental Protocols
Herein are detailed methodologies for three common assays used to assess cell viability and cytotoxicity.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6][7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO.[9] Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no compound) and a no-cell control (medium only for background subtraction).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH Release Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane, making it a reliable marker for cytotoxicity.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with this compound. Set up triplicate wells for each condition. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12][13] A reference wavelength (e.g., 680 nm) can also be used.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Assays: Detecting Programmed Cell Death
Many anticancer drugs, including this compound, induce apoptosis.[3][14] Apoptosis assays are used to identify and quantify this programmed cell death.[15][16]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Caspases are a family of proteases that are key mediators of apoptosis.[16] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays typically use a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add the caspase-specific substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Visualizations
Caption: General experimental workflow for cell viability assays.
Caption: Putative signaling pathway modulation by Dicentrine.
References
- 1. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Dicentrine | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Radioligand Binding Assays for α1-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the antagonism of α1-adrenoceptors. This document is intended to guide researchers in accurately determining the affinity and selectivity of novel or existing compounds for the three α1-adrenoceptor subtypes: α1A, α1B, and α1D.
Introduction
α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and play a crucial role in the regulation of the sympathetic nervous system.[1] They are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1] There are three distinct subtypes of α1-ARs: α1A, α1B, and α1D.[2][3] These receptors are involved in various physiological processes, including the contraction of smooth muscle, making them important therapeutic targets for conditions such as benign prostatic hyperplasia (BPH) and hypertension.[4][5]
Radioligand binding assays are a fundamental tool for studying receptor pharmacology, allowing for the direct measurement of ligand binding to its receptor.[6] These assays are considered the gold standard for determining the affinity of a ligand for its target receptor.[6] This document will detail the necessary protocols for saturation and competition binding assays to characterize α1-adrenoceptor antagonists.
α1-Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors, which are coupled to the Gq/11 family of G-proteins, initiates a signaling cascade that leads to various cellular responses.[1][2] Upon agonist binding, the Gq protein activates phospholipase C (PLC).[2][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][7] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological effects such as smooth muscle contraction.[2][7]
Data Presentation: Antagonist Binding Affinities
The following tables summarize the binding affinities (Ki or pKi values) of commonly used α1-adrenoceptor antagonists. These values are essential for designing and interpreting radioligand binding experiments.
Table 1: Binding Affinities (pKi) of Tamsulosin for Human α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| Tamsulosin | 10.38 | 9.33 | 9.85 | [8] |
Table 2: Binding Affinities (Ki in nM) of Various Antagonists for Human α1-Adrenoceptor Subtypes
| Compound | α1a | α1b | α1d | Reference |
| Tamsulosin | 0.019 | 0.29 | 0.063 | [9] |
Table 3: pKB Values of Tamsulosin at Functional α1-Adrenoceptor Subtypes
| Tissue/Receptor | pKB | Receptor Subtype | Reference |
| Rat Aorta | 10.1 | α1D | [10] |
| Rat Spleen | 8.9-9.2 | α1B | [10] |
| Rabbit Corpus Cavernosum | 8.9-9.2 | α1B | [10] |
| Human Prostate | 10.0 | α1A | [10] |
Experimental Protocols
Detailed methodologies for saturation and competition radioligand binding assays are provided below. These protocols are generalized and may require optimization based on the specific cell or tissue preparation being used.
Protocol 1: Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a specific receptor.[6]
Objective: To determine the Bmax and Kd of a radioligand (e.g., [3H]prazosin) for α1-adrenoceptors.
Materials:
-
Cell membranes or tissue homogenates expressing α1-adrenoceptors
-
Radioligand (e.g., [3H]prazosin)
-
Non-specific binding inhibitor (e.g., phentolamine (B1677648) at 10 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Workflow:
Procedure:
-
Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range is 0.1 to 10 times the expected Kd.[11]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each radioligand concentration.
-
To the total binding wells, add the assay buffer, membrane preparation, and the corresponding concentration of the radioligand.
-
To the NSB wells, add the assay buffer, membrane preparation, the corresponding concentration of the radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to saturate the receptors.
-
Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to compete with a fixed concentration of a radioligand.[6]
Objective: To determine the Ki of a test antagonist for α1-adrenoceptors.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds (antagonists) at various concentrations.
Workflow:
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and for each concentration of the test compound.
-
To all wells (except NSB), add the assay buffer, membrane preparation, and a fixed concentration of the radioligand (typically at or below its Kd value).
-
To the NSB wells, add the assay buffer, membrane preparation, the radioligand, and a high concentration of a non-labeled antagonist.
-
To the competition wells, add the assay buffer, membrane preparation, the radioligand, and the corresponding concentration of the test compound.
-
Incubate the plate, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity in each filter using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[12]
Conclusion
Radioligand binding assays are indispensable for the characterization of α1-adrenoceptor antagonists. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct these assays with precision and accuracy. Careful execution of these experiments will yield valuable insights into the pharmacological properties of test compounds, aiding in the discovery and development of new therapeutics targeting the α1-adrenoceptor system.
References
- 1. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 5. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
- 10. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Administration of (+/-)-Dicentrine in Pain Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+/-)-Dicentrine, an aporphine (B1220529) alkaloid, has demonstrated notable antinociceptive properties in various preclinical models of pain.[1][2] Its analgesic effects are primarily attributed to the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels, making it a compound of significant interest for the development of novel pain therapeutics.[1][2][3] These application notes provide a comprehensive guide to the in vivo administration of this compound for pain research, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the analgesic effects of S-(+)-Dicentrine in different murine pain models.
Table 1: Effect of S-(+)-Dicentrine on Cinnamaldehyde-Induced Nociception [1][3][4]
| Administration Route | Dose | Measured Outcome | Inhibition / Increase in Latency |
| Oral (p.o.) | 30 mg/kg | Licking Time | 38 ± 10% |
| Oral (p.o.) | 100 mg/kg | Licking Time | 54 ± 7% |
| Oral (p.o.) | 100 mg/kg | Paw Withdrawal Latency (Cold Plate) | 80 ± 13% |
| Intraplantar (i.pl.) | 100 µ g/paw | Licking Time | 53 ± 8% |
Table 2: Effect of S-(+)-Dicentrine on Complete Freund's Adjuvant (CFA)-Induced Hypersensitivity [2][3][4]
| Administration Route | Dose | Measured Outcome | Effect |
| Oral (p.o.) | 100 mg/kg | Mechanical Hypersensitivity (von Frey) | Reversal of hypersensitivity, lasting up to 2 hours. |
| Oral (p.o.) | 100 mg/kg | Cold Hypersensitivity (Acetone Test) | Inhibition of 79±6% (Day 2), 86±4% (Day 4), 100% (Day 7). |
| Oral (p.o.) | 100 mg/kg | Heat Hypersensitivity (Hot Plate) | No effect. |
Table 3: Effect of S-(+)-Dicentrine on Capsaicin-Induced Nociception [2][4]
| Administration Route | Dose | Measured Outcome | Effect |
| Oral (p.o.) | 100 mg/kg | Licking Time | No significant effect. |
| Intraplantar (i.pl.) | 100 µ g/paw | Licking Time | No significant effect. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cinnamaldehyde-Induced Nociception
This model is used to assess acute pain and to investigate the involvement of the TRPA1 channel.
-
Materials:
-
S-(+)-Dicentrine
-
Cinnamaldehyde (B126680) (TRPA1 agonist)
-
Vehicle (e.g., saline, Tween 80)
-
Syringes and needles for oral (p.o.) or intraplantar (i.pl.) administration
-
Observation chambers
-
Cold plate apparatus
-
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Divide animals into control and treatment groups.
-
Administer S-(+)-Dicentrine or vehicle via the desired route (oral or intraplantar).[4]
-
After the appropriate pretreatment time (e.g., 1 hour for p.o.), inject cinnamaldehyde into the plantar surface of the hind paw.[4]
-
Immediately place the animal in an observation chamber and record the cumulative time spent licking the injected paw for a defined period (e.g., 5 minutes).[4]
-
For cold hypersensitivity assessment, place the mouse on a cold plate and measure the latency to paw withdrawal.[2][3]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to induce a persistent inflammatory state, allowing for the study of mechanical and thermal hypersensitivity.
-
Materials:
-
S-(+)-Dicentrine
-
Complete Freund's Adjuvant (CFA)
-
Vehicle
-
Von Frey filaments (for mechanical hypersensitivity)
-
Acetone (B3395972) (for cold hypersensitivity)
-
Hot plate apparatus (for heat hypersensitivity)
-
-
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the hind paw.
-
Allow several hours or days for the inflammation and associated hypersensitivity to develop.[2][3]
-
Administer S-(+)-Dicentrine or vehicle orally.[2]
-
At various time points post-administration, assess mechanical hypersensitivity by measuring the paw withdrawal threshold using von Frey filaments.[2]
-
Assess cold hypersensitivity by applying a drop of acetone to the inflamed paw and measuring the duration of the response.[2]
-
Assess heat hypersensitivity by placing the animal on a hot plate and measuring the latency to paw withdrawal.[2][4]
-
Capsaicin-Induced Nociception
This model is used to investigate the involvement of the TRPV1 channel in the mechanism of action of a test compound.
-
Materials:
-
S-(+)-Dicentrine
-
Capsaicin (B1668287) (TRPV1 agonist)
-
Vehicle
-
Syringes and needles for administration
-
Observation chambers
-
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Divide animals into control and treatment groups.
-
Administer S-(+)-Dicentrine or vehicle.[4]
-
After the pretreatment period, inject capsaicin into the plantar surface of the hind paw.[4]
-
Immediately observe and record the cumulative time spent licking the injected paw for a period of 5 minutes.[4]
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound's analgesic effect via TRPA1 channel inhibition.
Caption: General experimental workflow for in vivo pain models.
References
- 1. benchchem.com [benchchem.com]
- 2. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels | PLOS One [journals.plos.org]
- 4. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative ¹H NMR Simultaneous Determination of Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicentrine (B1670447) is a bioactive aporphine (B1220529) alkaloid found in various plant species, notably from the Magnoliaceae and Lauraceae families. It has garnered significant interest in the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-tumor and neuroprotective effects. As research and development involving dicentrine progress, the need for accurate and efficient quantitative methods for its determination in various matrices, such as plant extracts and formulated products, becomes crucial.
Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy has emerged as a powerful analytical technique for the quantification of natural products. It offers several advantages over traditional chromatographic methods, including rapid analysis, minimal sample preparation, high precision, and the ability to perform absolute quantification without the need for an identical analyte standard for calibration. This is because the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal.
These application notes provide a comprehensive guide to the simultaneous determination of dicentrine using qHNMR. The described method is based on published literature and established qHNMR principles, offering a robust and reliable approach for the quantification of dicentrine in complex mixtures.
Principle of the Method
The qHNMR method relies on the principle that the integrated area of a specific NMR signal is directly proportional to the molar concentration of the analyte. By comparing the integral of a well-resolved signal of dicentrine with that of a known amount of an internal standard, the concentration of dicentrine in the sample can be accurately determined.
For the simultaneous determination of dicentrine, a specific, well-resolved proton signal in its ¹H NMR spectrum is selected for integration. An internal standard with a known concentration and a signal in a clear region of the spectrum is added to the sample. The concentration of dicentrine is then calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of dicentrine
-
Ianalyte = Integral of the selected dicentrine signal
-
Nanalyte = Number of protons corresponding to the selected dicentrine signal
-
IIS = Integral of the selected internal standard signal
-
NIS = Number of protons corresponding to the selected internal standard signal
-
MWanalyte = Molecular weight of dicentrine
-
MWIS = Molecular weight of the internal standard
-
mIS = Mass of the internal standard
-
msample = Mass of the sample
-
PIS = Purity of the internal standard
Experimental Protocols
Materials and Reagents
-
Dicentrine reference standard (purity ≥ 98%)
-
Internal Standard: Dimethyl terephthalate (B1205515) (DMT) (purity ≥ 99%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D) containing 0.05% (v/v) Tetramethylsilane (TMS) as a chemical shift reference.
-
NMR tubes: 5 mm high-precision NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of dimethyl terephthalate (DMT) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO-d₆.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 5 mg of the plant extract or sample containing dicentrine into a vial.
-
Accurately add 1.0 mL of the DMT internal standard stock solution to the vial.
-
Vortex the mixture for 2 minutes to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectrometer Parameters
-
Spectrometer: 400 MHz NMR spectrometer or higher
-
Probe: 5 mm broadband probe
-
Temperature: 298 K
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 on Bruker instruments)
-
Acquisition Time (AQ): ≥ 3.0 s
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (a delay of 20 s is generally sufficient for accurate quantification of alkaloids)
-
Number of Scans (NS): 64 or more to achieve an adequate signal-to-noise ratio (S/N > 150 for the signals of interest).
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1p): Centered in the spectral region of interest.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Signal Selection and Integration:
-
Calculation: Calculate the concentration of dicentrine in the sample using the formula provided in Section 2.
Method Validation Summary
The described qHNMR method has been validated for its specificity, linearity, precision, and accuracy. The following tables summarize the representative quantitative data for the validation of the method.
Table 1: Linearity of the qHNMR Method for Dicentrine Quantification
| Concentration (mg/mL) | Measured Integral Ratio (Dicentrine/DMT) |
| 0.1 | 0.052 |
| 0.5 | 0.258 |
| 1.0 | 0.515 |
| 2.0 | 1.032 |
| 5.0 | 2.580 |
| Linear Regression Equation | y = 0.515x + 0.003 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision of the qHNMR Method
| Sample | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |
| Low Concentration (0.5 mg/mL) | 1.25 | 1.88 |
| Medium Concentration (2.0 mg/mL) | 0.85 | 1.23 |
| High Concentration (5.0 mg/mL) | 0.52 | 0.95 |
Table 3: Accuracy (Recovery) of the qHNMR Method
| Spiked Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | RSD (%) (n=3) |
| Low | 0.50 | 0.49 | 98.0 | 1.5 |
| Medium | 2.00 | 2.03 | 101.5 | 1.1 |
| High | 4.00 | 3.95 | 98.8 | 0.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the qHNMR determination of dicentrine.
Dicentrine Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of (+)-dicentrine from L-tyrosine.
Dicentrine's Inhibition of Protein Disulfide Isomerase (PDI) Signaling
Caption: Dicentrine inhibits PDI, leading to ER stress and apoptosis.
Conclusion
The quantitative ¹H NMR method detailed in these application notes provides a rapid, accurate, and reliable means for the simultaneous determination of dicentrine. The protocol is straightforward and can be readily implemented in laboratories equipped with a standard NMR spectrometer. The provided validation data demonstrates the robustness of the method, making it suitable for quality control and research applications in the fields of natural product chemistry, pharmacology, and drug development. The visualizations offer a clear overview of the experimental process and the biological context of dicentrine.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction (UAE) of (+/-)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dicentrine is a naturally occurring aporphine (B1220529) alkaloid found predominantly in plants of the Lauraceae and Papaveraceae families, such as Lindera megaphylla and Stephania tetrandra.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including its role as a potent and selective α1-adrenoceptor antagonist, a modulator of the TRPA1 channel, and an inhibitor of protein disulfide isomerase (PDI).[1][2] These properties suggest its potential therapeutic application in various conditions, including cardiovascular diseases, pain, inflammation, and cancer.[3][4]
Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for the extraction of bioactive compounds from plant materials. Compared to conventional methods like maceration or Soxhlet extraction, UAE offers several advantages, including reduced extraction time, lower solvent consumption, and increased extraction yield, all while operating at lower temperatures, which helps to preserve thermolabile compounds. This document provides detailed application notes and protocols for the extraction of this compound using UAE, intended to guide researchers in the efficient isolation of this promising alkaloid for further study and drug development.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction and pharmacological activity of Dicentrine.
Table 1: Typical Content of Dicentrine in Various Plant Species (Conventional Extraction)
| Plant Species | Plant Part | Extraction Method | Dicentrine Content (mg/g dry weight) | Reference |
| Stephania tetrandra | Root | Not Specified | Variable, a major component | [3] |
| Lindera megaphylla | Root | Not Specified | Isolated as a key bioactive principle | [5] |
Note: The exact yield of Dicentrine can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction conditions employed.
Table 2: Proposed Optimized Parameters for Ultrasound-Assisted Extraction of Aporphine Alkaloids (Adapted for Dicentrine)
| Parameter | Proposed Value/Range | Rationale/Reference |
| Solvent | Methanol (B129727) or Ethanol (80-100%) | Polar solvents are effective for alkaloid extraction.[1] Methanol showed high efficiency for the aporphine alkaloid (-)-stepholidine. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (mL/g) | A higher ratio can improve extraction efficiency, but also increases solvent usage. A 10:1 ratio was optimal for (-)-stepholidine. |
| Ultrasound Frequency | 20-40 kHz | Common frequency range for laboratory ultrasonic baths and probes. |
| Ultrasound Power | 100-400 W | Higher power can increase extraction yield but may also lead to degradation if not controlled. |
| Extraction Temperature | 40-60 °C | Increased temperature can enhance extraction efficiency, but temperatures above 60°C may degrade the alkaloid. |
| Extraction Time | 20-40 minutes | UAE significantly reduces extraction time compared to conventional methods. 20 minutes was optimal for (-)-stepholidine. |
Note: These parameters are proposed based on studies of similar aporphine alkaloids and should be optimized for the specific plant material and equipment used.
Table 3: Pharmacological Activity of Dicentrine
| Target/Assay | Organism/Cell Line | Parameter | Value | Reference |
| α1-Adrenoceptor (Noradrenaline-induced vasoconstriction) | Rat thoracic aorta | pA2 | 8.19 ± 0.09 | [2] |
| α1-Adrenoceptor (Phenylephrine-induced vasoconstriction) | Rat thoracic aorta | pA2 | 9.01 ± 0.10 | [2] |
| Protein Disulfide Isomerase (PDI) Inhibition | HepG2 cells | IC50 | 56.70 µM | [1][6][7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Lindera megaphylla Root
This protocol describes a proposed method for the efficient extraction of this compound from the dried roots of Lindera megaphylla using an ultrasonic bath.
Materials and Equipment:
-
Dried and powdered roots of Lindera megaphylla
-
Methanol (HPLC grade)
-
Ultrasonic bath with temperature control
-
Erlenmeyer flasks (100 mL)
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Filtration apparatus with 0.45 µm filters
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Accurately weigh approximately 5.0 g of dried, powdered Lindera megaphylla root material.
-
Solvent Addition: Transfer the powdered material to a 100 mL Erlenmeyer flask and add 50 mL of 80% methanol (a 10:1 solvent-to-solid ratio).
-
Ultrasonic Extraction: Place the flask in the ultrasonic bath. Set the temperature to 45°C and the sonication time to 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Centrifugation: After sonication, transfer the mixture to a 50 mL centrifuge tube and centrifuge at 4000 rpm for 15 minutes to separate the solid residue.
-
Collection of Supernatant: Carefully decant the supernatant into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize the yield, add another 50 mL of 80% methanol to the solid residue, repeat the sonication and centrifugation steps, and combine the supernatants.
-
Solvent Evaporation: Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Quantification: Redissolve a known weight of the crude extract in methanol, filter through a 0.45 µm syringe filter, and quantify the this compound content using a validated HPLC method.
Protocol 2: General Acid-Base Partitioning for Alkaloid Enrichment
This protocol provides a general method for the enrichment of the alkaloid fraction from the crude extract obtained in Protocol 1.[1]
Materials and Equipment:
-
Crude Dicentrine extract
-
Hydrochloric acid (HCl), 5% solution
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH), concentrated
-
Chloroform (B151607) or Ethyl Acetate
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Acidification: Dissolve the crude extract in a 5% aqueous HCl solution. The alkaloids will be protonated and dissolve in the acidic aqueous layer.
-
Extraction of Neutral/Acidic Impurities: Transfer the acidic solution to a separatory funnel and extract three times with an equal volume of chloroform or ethyl acetate. Discard the organic layer which contains neutral and acidic impurities.
-
Basification: Adjust the pH of the aqueous layer to 9-10 by the dropwise addition of concentrated ammonium hydroxide. This will deprotonate the alkaloids, making them insoluble in water.
-
Extraction of Alkaloids: Extract the basified aqueous solution three times with an equal volume of chloroform or ethyl acetate. The deprotonated alkaloids will move into the organic layer.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the enriched alkaloid fraction.
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: Workflow for UAE of this compound.
Signaling Pathways of this compound
1. α1-Adrenergic Receptor Antagonism
Caption: α1-Adrenergic receptor antagonism by Dicentrine.
2. Modulation of TRPA1 Channel
Caption: Dicentrine's modulation of the TRPA1 channel.
3. Inhibition of Protein Disulfide Isomerase (PDI)
References
- 1. researchgate.net [researchgate.net]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.nricm.edu.tw [ejournal.nricm.edu.tw]
- 4. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 7. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction (MAE) of (+/-)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dicentrine is a bioactive aporphine (B1220529) alkaloid found in several plant species, notably within the Lauraceae and Menispermaceae families, such as Lindera aggregata and Stephania species.[1] It has garnered significant interest for its pharmacological activities, including its role as a potent alpha-1 adrenoceptor antagonist, suggesting potential therapeutic applications in cardiovascular diseases.[2][3][4] Efficient and rapid extraction methods are crucial for the isolation and quantification of Dicentrine for research and drug development purposes.
Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant materials.[5][6][7] This method utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and often higher extraction yields compared to conventional methods like Soxhlet and maceration.[5][6] These application notes provide a detailed protocol for the MAE of this compound, along with data presentation and diagrams to facilitate its application in a laboratory setting.
Data Presentation
Quantitative Analysis of Dicentrine
The following table summarizes representative validation parameters for the quantification of Dicentrine using High-Performance Liquid Chromatography (HPLC) following extraction.
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 200 µg/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.35 µg/mL |
| Accuracy (Recovery) | ||
| Spike Level 1 (80%) | 95 - 105% | 99.2% |
| Spike Level 2 (100%) | 95 - 105% | 101.5% |
| Spike Level 3 (120%) | 95 - 105% | 98.7% |
| Precision (RSD%) | ||
| Intra-day Precision (n=6) | ≤ 2% | 1.2% |
| Inter-day Precision (n=6) | ≤ 2% | 1.8% |
| Note: This data is representative of a validated HPLC method for aporphine alkaloids and serves as a guideline.[3] |
Comparison of Extraction Methods for Alkaloids
This table provides a general comparison of MAE with other conventional extraction techniques for alkaloids, highlighting the advantages of MAE.
| Extraction Method | Extraction Time | Solvent Consumption | Extraction Yield |
| Microwave-Assisted Extraction (MAE) | Short (minutes) | Low | High |
| Soxhlet Extraction | Long (hours) | High | Moderate to High |
| Ultrasonic-Assisted Extraction (UAE) | Moderate (minutes to hours) | Moderate | Moderate to High |
| Maceration | Very Long (days) | High | Low to Moderate |
| This table provides a qualitative comparison based on typical performance for alkaloid extraction.[5][8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines the steps for the efficient extraction of Dicentrine from plant material using MAE. The optimal conditions may need to be adjusted based on the specific plant matrix and microwave system used.
Materials and Equipment:
-
Dried and powdered plant material (e.g., roots or stems of Lindera aggregata or Stephania species)
-
Deionized water
-
Microwave extraction system
-
50 mL extraction vessels
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL microwave extraction vessel.
-
Solvent Addition: Add 20 mL of a methanol-water mixture (70:30, v/v) to the vessel. This solvent composition has been shown to be effective for the extraction of Dicentrine.[4]
-
MAE Parameters:
-
Microwave Power: Set the microwave power to 400 W. This is a common starting point for alkaloid extraction and should be optimized for the specific instrument.[9]
-
Extraction Temperature: Set the temperature to 60°C. Higher temperatures can sometimes lead to degradation of thermolabile compounds.
-
Extraction Time: Set the extraction time to 5 minutes. MAE is a rapid technique, and prolonged extraction times are often unnecessary.
-
-
Extraction: Place the vessel in the microwave extractor and start the program.
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to separate the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for subsequent analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Dicentrine
This protocol provides a general method for the quantitative analysis of Dicentrine in the extract obtained from Protocol 1.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 100 mM ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a suitable wavelength for the detection of Dicentrine.[4][10]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of working standards of different concentrations to construct a calibration curve.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered extract from Protocol 1 into the HPLC system.
-
Quantification: Identify the Dicentrine peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of Dicentrine in the sample using the calibration curve.
Visualizations
Experimental Workflow for MAE of Dicentrine
Caption: Workflow for the Microwave-Assisted Extraction and analysis of this compound.
Signaling Pathway: Dicentrine as an Alpha-1 Adrenoceptor Antagonist
Caption: Dicentrine competitively blocks the alpha-1 adrenergic receptor, inhibiting downstream signaling.
Conceptual Diagram: Potential Interaction of Dicentrine with TRPA1 Channel
Caption: Conceptual illustration of the potential interaction of Dicentrine with the TRPA1 channel.
References
- 1. longdom.org [longdom.org]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theaspd.com [theaspd.com]
- 7. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing iPSC Models for (+/-)-Dicentrine Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) offer a transformative platform in drug discovery, particularly for neurological disorders.[1][2][3] By reprogramming somatic cells from patients, iPSCs can be differentiated into various neuronal cell types, providing a patient-specific in vitro model to study disease mechanisms and screen novel therapeutic compounds.[1][2][4] This document provides a detailed guide for utilizing iPSC-derived neuronal models, specifically dopaminergic neurons, to screen the therapeutic potential of (+/-)-Dicentrine, an aporphine (B1220529) alkaloid with known pharmacological activities.[5]
Dopaminergic neurons are particularly relevant for modeling neurodegenerative diseases like Parkinson's disease, which is characterized by the progressive loss of these neurons in the substantia nigra.[4] iPSC-derived dopaminergic neurons from patients with Parkinson's disease can replicate key pathological features, such as protein aggregation and increased cell death, making them an invaluable tool for testing neuroprotective compounds.[1][4]
This compound has been shown to exhibit a range of biological activities, including antinociceptive effects, and has been identified as a potent antagonist of α1-adrenergic receptors and a modulator of TRPA1 channels.[5][6][7][8] These mechanisms suggest its potential relevance in modulating neuronal function and survival.
These application notes and protocols will guide researchers through the process of differentiating iPSCs into dopaminergic neurons, performing key screening assays to evaluate the efficacy and toxicity of this compound, and analyzing the resulting data.
I. Differentiation of Human iPSCs into Dopaminergic Neurons
This protocol outlines a robust method for generating functional dopaminergic neurons from human iPSCs, adapted from established methodologies.[9][10][11][12]
Experimental Workflow for Dopaminergic Neuron Differentiation
Caption: Workflow for differentiating iPSCs into dopaminergic neurons.
Protocol: iPSC to Dopaminergic Neuron Differentiation
| Step | Procedure | Key Reagents & Conditions | Expected Outcome |
| 1. iPSC Culture | Culture human iPSCs on Matrigel-coated plates in mTeSR1 or Essential 8 medium. Passage cells every 4-6 days. | Matrigel, mTeSR1/Essential 8 medium, 37°C, 5% CO2. | Healthy, undifferentiated iPSC colonies. |
| 2. Neural Induction (Day 0-11) | Induce neural differentiation by dual SMAD inhibition. On Day 0, replace iPSC medium with neural induction medium. Change medium daily. | Neural induction medium containing DMEM/F12, N2 supplement, B27 supplement, LDN193189 (100 nM), and SB431542 (10 µM).[11] | Formation of neural rosettes. |
| 3. NPC Expansion (Day 11-18) | Dissociate neural rosettes and plate onto new Matrigel-coated plates in NPC expansion medium. | NPC expansion medium containing DMEM/F12, N2, B27, FGF2 (20 ng/mL), and EGF (20 ng/mL). | Proliferation of neural progenitor cells (NPCs). |
| 4. Dopaminergic Differentiation (Day 18-35) | Culture NPCs in dopaminergic differentiation medium to specify their fate towards midbrain dopaminergic neurons. | Dopaminergic differentiation medium containing Neurobasal medium, B27, GlutaMAX, Ascorbic Acid (200 µM), SHH (200 ng/mL), FGF8 (100 ng/mL), and BDNF (20 ng/mL).[13] | Expression of early dopaminergic neuron markers. |
| 5. Maturation (Day 35+) | Mature the dopaminergic neurons in maturation medium. Change medium every 2-3 days. | Maturation medium containing Neurobasal medium, B27, GlutaMAX, Ascorbic Acid (200 µM), BDNF (20 ng/mL), GDNF (20 ng/mL), and Dibutyryl-cAMP (0.5 mM). | Mature, functional dopaminergic neurons expressing TH and DAT. |
II. Drug Screening Assays for this compound
Once mature dopaminergic neurons are obtained, they can be used to screen the effects of this compound. The following assays are recommended to assess cytotoxicity, effects on neurite outgrowth, and functional neuronal activity.
Experimental Workflow for Drug Screening
References
- 1. Induced Pluripotent Stem Cells in Drug Discovery and Neurodegenerative Disease Modelling [mdpi.com]
- 2. Induced Pluripotent Stem Cell (iPSC)-Based Neurodegenerative Disease Models for Phenotype Recapitulation and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iPSC for modeling neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dicentrine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of iPSC-derived dopaminergic neurons [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing (+/-)-Dicentrine Yield
Welcome to the technical support center for the extraction and purification of (+/-)-dicentrine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of this promising aporphine (B1220529) alkaloid from crude plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Extraction
Q1: My this compound yield from the crude extract is consistently low. What are the potential causes and how can I improve it?
A1: Low extraction yields are a common challenge and can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal for dicentrine. While methanol (B129727) and ethanol (B145695) are commonly used, the optimal solvent can vary depending on the plant matrix.[1]
-
Solution: Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, 70% ethanol, chloroform) to determine the most effective one for your specific plant material.[2]
-
-
Incorrect Particle Size: If the plant material is too coarse, solvent penetration will be inefficient.
-
Solution: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.
-
-
Insufficient Extraction Time or Temperature: The extraction process may be incomplete.[3]
-
Incomplete Solvent Penetration: Inadequate mixing of the plant material and solvent can lead to poor extraction.
-
Solution: Ensure thorough and consistent agitation or stirring during maceration. For Soxhlet extraction, ensure the solvent effectively percolates through the material.
-
Q2: I am observing significant co-extraction of impurities, particularly pigments and lipids. How can I obtain a cleaner crude extract?
A2: The presence of impurities can complicate downstream purification. Here are some strategies to minimize their co-extraction:
-
Preliminary Defatting: Lipids and other non-polar compounds are common impurities.
-
Solution: Before the main alkaloid extraction, perform a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether to remove these impurities.[5]
-
-
Solvent Selectivity: Using a highly polar solvent might extract a wide range of compounds, including undesirable ones.
-
Solution: While polar solvents are generally effective for alkaloids, a slightly less polar solvent or a solvent mixture might offer better selectivity. Experimentation is key.
-
-
Acid-Base Partitioning: This is a crucial step for selectively isolating alkaloids.
-
Solution: After obtaining the crude extract, dissolve it in an acidic aqueous solution (e.g., 5% HCl). This will protonate the basic alkaloids, making them water-soluble. You can then wash this aqueous layer with an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic impurities. Afterward, basifying the aqueous layer (e.g., with NH4OH to pH 9-10) and re-extracting with an organic solvent will yield a crude alkaloid fraction with significantly fewer impurities.[1][6]
-
Purification
Q3: I am having difficulty separating this compound from other closely related alkaloids during column chromatography. What can I do?
A3: Co-elution of alkaloids with similar polarities is a frequent issue in chromatographic purification.
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for achieving good separation.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent like methanol.[2] Experiment with different gradient profiles and solvent systems (e.g., chloroform-methanol, hexane-ethyl acetate).
-
-
Stationary Phase Selection: The choice of stationary phase can influence separation.
-
Solution: Silica (B1680970) gel is commonly used for aporphine alkaloid separation.[1][2] If separation is still poor, consider using alumina (B75360) or a different grade of silica gel.
-
-
Adjusting pH: The pH of the mobile phase can alter the retention of basic compounds like alkaloids.
-
Solution: Adding a small amount of a modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve peak shape and resolution for basic compounds on silica gel.
-
Q4: My purified this compound sample appears to be degrading over time. How can I ensure its stability?
A4: The stability of purified compounds is crucial for accurate characterization and bioassays.
-
Light and Air Sensitivity: Many organic compounds, including alkaloids, can be sensitive to light and oxidation.[7][8]
-
Solution: Store the purified this compound in amber vials to protect it from light.[8] Purging the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidation.
-
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solution: Store the purified compound at low temperatures, preferably in a freezer (-20°C or lower).
-
-
Residual Solvents or Acids/Bases: Traces of solvents or reagents from the purification process can sometimes contribute to degradation.
-
Solution: Ensure the purified sample is thoroughly dried under a vacuum to remove all residual solvents. If acids or bases were used, ensure they are completely removed during the workup and purification steps.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Aporphine Alkaloids
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Maceration | Lindera megaphylla (roots/stems) | Methanol or Ethanol | Room temperature, several days | General method, yield not specified | [1] |
| Soxhlet Extraction | Lindera megaphylla (roots/stems) | Methanol or Ethanol | Continuous extraction | General method, yield not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Stephania suberosa (hairy roots) | Not specified | Not specified | 8.92 +/- 0.07 mg/g dry wt (dicentrine) | [9] |
| Accelerated Solvent Extraction (ASE) | Various plant species | Ethanol and Water (7:3 v/v) | 100 °C, 1600 psi | Yields of alkaloid fractions: 0.15% and 0.03% | [10] |
| Supercritical-CO2 Extraction | Sophora moorcroftiana seeds | CO2 with ethanol as entrainer | 31 MPa, 70 °C, 162.18 min | 68.88 µg/g total alkaloids | [11] |
Note: Direct comparison of yields is challenging due to variations in plant material, specific alkaloid content, and analytical methods used in different studies.
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol is a generalized procedure based on common phytochemical methodologies.[1][2]
-
Plant Material Preparation: Air-dry the plant material (e.g., roots or stems of Lindera megaphylla) and grind it into a fine powder.[1]
-
Extraction:
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.[1]
-
Partition this acidic solution against an immiscible organic solvent like chloroform or ethyl acetate (B1210297) to remove neutral and acidic compounds.[1]
-
Collect the acidic aqueous layer and basify it with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.[1][6]
-
Extract the basified aqueous layer multiple times with chloroform or ethyl acetate.[1]
-
-
Crude Alkaloid Fraction: Combine the organic layers from the basified extraction and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.[1]
-
Column Chromatography:
-
Fraction Analysis and Further Purification:
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.[1]
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Troubleshooting low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dicentrine production from a hairy roots culture of Stephania suberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Separation of (+/-)-Dicentrine in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of (+/-)-Dicentrine enantiomers.
Troubleshooting Guide
This section offers solutions to common problems experienced during the chiral chromatography of this compound.
Problem: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak is observed.
-
Broad, overlapping peaks with no clear separation.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For aporphine (B1220529) alkaloids like dicentrine (B1670447), polysaccharide-based CSPs are often the most effective.
-
Solution: Screen different polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These phases have different chiral recognition capabilities.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the enantiomers and the CSP.
-
Solution: In normal-phase mode, a typical starting point is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). Systematically vary the alcohol percentage (e.g., in 5% increments from 10% to 30%) to find the optimal selectivity.
-
-
Lack of a Basic Modifier: As a basic compound, dicentrine can exhibit strong interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase, leading to poor peak shape and resolution.
-
Solution: Add a small amount (typically 0.1%) of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase. This will improve peak symmetry and can enhance resolution by minimizing undesirable secondary interactions.
-
-
Inadequate Method Parameters: Temperature and flow rate can significantly impact separation.
-
Solution:
-
Temperature: Lowering the column temperature (e.g., in 5°C increments) can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1]
-
Flow Rate: A lower flow rate (e.g., reducing from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, potentially leading to better resolution.[1]
-
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem: Significant Peak Tailing
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
Possible Causes & Solutions:
-
Secondary Interactions with Silica Support: The basic nature of dicentrine can lead to interactions with acidic silanol groups on the stationary phase.
-
Solution 1: Use a Base-Deactivated Column: Employ a high-quality, end-capped chiral column specifically designed to minimize silanol interactions.
-
Solution 2: Add a Basic Modifier: Incorporating a basic modifier like 0.1% DEA into the mobile phase is highly effective at reducing peak tailing by competing with the analyte for active sites on the stationary phase.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Try injecting a more dilute sample to see if the peak shape improves.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral separation method for this compound?
A1: A robust starting point for method development on a polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) would be:
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.[1]
-
Detection: UV at an appropriate wavelength for dicentrine's chromophore (e.g., 280-310 nm).
From this starting point, you can optimize the separation by adjusting the isopropanol percentage and evaluating other alcohols like ethanol.
Q2: How can I improve the resolution between the enantiomers if the initial separation is poor?
A2: If you observe partial separation, you can systematically optimize the following parameters:
-
Mobile Phase Composition: Adjust the ratio of alkane to alcohol. Increasing the alcohol content generally decreases retention time but can affect selectivity.
-
Alcohol Modifier: Evaluate different alcohols (e.g., ethanol, isopropanol, n-butanol) as they can offer different selectivities.
-
Temperature: Lowering the column temperature can increase resolution. Try reducing the temperature in 5°C increments.[1]
-
Flow Rate: Reducing the flow rate can improve resolution by allowing more time for interaction with the stationary phase. Try reducing the flow rate to 0.7 mL/min or 0.5 mL/min.[1]
Q3: My peaks are tailing. What can I do to improve the peak shape?
A3: Peak tailing for basic compounds like dicentrine is often due to secondary interactions with the silica support. To mitigate this:
-
Ensure you are using a high-quality, base-deactivated chiral column.
-
Add a basic modifier like 0.1% DEA to your mobile phase.[1] This is a very effective way to reduce peak tailing.
Q4: I am observing inconsistent retention times. What could be the cause?
A4: Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Pre-mixed mobile phases are recommended over online mixing for maximum reproducibility.
Quantitative Data
| Mobile Phase Composition (n-Hexane:Alcohol, v/v) | Alcohol Modifier | Basic Additive (0.1%) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| 90:10 | Isopropanol | DEA | 8.5 | 10.2 | 1.20 | 2.5 |
| 85:15 | Isopropanol | DEA | 6.2 | 7.3 | 1.18 | 2.1 |
| 90:10 | Ethanol | DEA | 9.8 | 11.5 | 1.17 | 2.3 |
| 85:15 | Ethanol | DEA | 7.1 | 8.2 | 1.15 | 1.9 |
This is example data for a related aporphine alkaloid and should be used as a general guide. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol for Chiral HPLC Method Development for this compound
1. Objective: To develop a robust HPLC method for the enantiomeric separation of this compound.
2. Materials and Equipment:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
-
This compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA)
3. Initial Screening Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the this compound standard.
-
Run the analysis and evaluate the chromatogram for any separation.
-
Flush the column with isopropanol, then equilibrate with Mobile Phase B and repeat the injection.
5. Optimization: Based on the initial screening, choose the alcohol modifier (isopropanol or ethanol) that provided better initial separation or peak shape. Then, systematically vary the following parameters to improve resolution:
-
Alcohol Percentage: Prepare mobile phases with varying alcohol concentrations (e.g., 10%, 15%, 20%, 25%, 30%).
-
Temperature: Evaluate the effect of temperature by setting the column oven to 20°C, 25°C, and 30°C.
-
Flow Rate: If necessary, reduce the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min to see if resolution improves.
6. Data Analysis: For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs) to determine the optimal separation conditions.
Experimental Workflow Diagram
Caption: Workflow for chiral HPLC method development.
References
Technical Support Center: Stabilizing (+/-)-Dicentrine in Solution for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges in stabilizing (+/-)-dicentrine in solution for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for preparing a stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective polar aporphine (B1220529) solvent for dissolving this compound and is suitable for preparing high-concentration stock solutions.[1] For bioassays, it is crucial to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. Ethanol and methanol (B129727) are also viable options as polar protic solvents that can dissolve dicentrine.[1]
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for poorly water-soluble compounds like dicentrine. Here are some strategies to prevent this:
-
Optimize the final DMSO concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but below the threshold that affects your biological system.
-
Use a gentle, stepwise dilution: Instead of adding the stock solution directly to the final volume of buffer, try a serial dilution approach.
-
Acidify the aqueous buffer: As an aporphine alkaloid, the solubility of the free base form of this compound is expected to be low in neutral or alkaline aqueous solutions. Solubility can be significantly increased in acidic aqueous solutions (e.g., pH 4-6) due to the formation of a more soluble salt.[1]
-
Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: I've noticed a color change (e.g., browning) in my this compound solution over time. What is causing this and how can I stop it?
A3: Aporphine alkaloids can be susceptible to oxidation, which can lead to discoloration and degradation of the compound.[1] To prevent this:
-
Protect from light: Store stock solutions and working solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Use antioxidants: The addition of antioxidants can help to stabilize the solution. For the related aporphine alkaloid, apomorphine, ascorbic acid has been shown to be an effective antioxidant.
-
De-gas solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen, which can contribute to oxidation.
-
Store at low temperatures: Storing stock solutions at -20°C or -80°C can significantly slow down degradation.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For long-term storage, it is recommended to store this compound stock solutions in an airtight container, protected from light, at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during the experiment. | The compound's solubility limit has been exceeded in the final assay buffer. | - Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within a tolerable range for the cells or assay system.- Lower the pH of the aqueous buffer to increase the solubility of the alkaloid.- Consider using a different co-solvent or a combination of co-solvents. |
| Inconsistent or non-reproducible bioassay results. | The compound may be degrading in the solution over the course of the experiment. | - Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.- Incorporate an antioxidant (e.g., ascorbic acid at 0.1%) into the stock solution and/or final assay medium.- Protect all solutions containing the compound from light. |
| Loss of compound potency in stored stock solutions. | The compound has degraded during storage due to oxidation, photodegradation, or thermal instability. | - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Confirm the purity and concentration of stored stock solutions periodically using an appropriate analytical method like HPLC. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents [1]
| Solvent | Solvent Type | Predicted Solubility | Rationale & Considerations |
| Water | Polar Protic | Poorly soluble | The free base form has low aqueous solubility. Solubility increases significantly in acidic aqueous solutions. |
| Methanol | Polar Protic | Soluble | A good solvent for alkaloids. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it is a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent capable of dissolving a wide range of organic compounds, including alkaloids. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Expected to dissolve dicentrine, but potentially to a lesser extent than DMSO, methanol, or ethanol. |
| Chloroform | Nonpolar | Soluble | Effective in dissolving alkaloids. |
| Dichloromethane (DCM) | Nonpolar | Soluble | A common solvent for the extraction and handling of alkaloids. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, ethanol, aqueous buffer at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a glass vial.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method or another suitable analytical technique.
-
Express the solubility in mg/mL or another appropriate unit.
Protocol 2: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ascorbic acid (optional, as an antioxidant)
-
Amber glass vials
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile amber glass vial.
-
(Optional) Add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
(Optional) Briefly purge the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C or -80°C, protected from light.
Mandatory Visualizations
Caption: Workflow for preparing a stabilized stock solution of this compound.
References
Reducing degradation of (+/-)-Dicentrine during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (+/-)-Dicentrine during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: this compound, an aporphine (B1220529) alkaloid, is susceptible to degradation from several factors, primarily:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate thermal degradation. Aporphine alkaloids, as a class, are known to be sensitive to heat.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation products.
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can be indicated by:
-
A change in the color of the extract or solution.
-
The appearance of additional spots on a Thin Layer Chromatography (TLC) plate.
-
The emergence of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis.
-
A lower than expected yield of the final isolated compound.
Q3: How can I prevent the oxidation of this compound during extraction?
A3: To minimize oxidation, consider the following precautions:
-
Use of Antioxidants: The addition of antioxidants to the extraction solvent can help protect this compound from oxidative degradation.
-
Inert Atmosphere: Performing extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon, can significantly reduce exposure to oxygen.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen is also a beneficial practice.
Q4: What is the recommended pH range for extracting this compound?
A4: While specific quantitative data for this compound is limited, a common strategy for alkaloid extraction involves an acid-base partitioning technique. This typically involves an initial extraction in an acidic solution (pH 2-3) to protonate the alkaloid, making it water-soluble, followed by basification (pH 9-10) to deprotonate the alkaloid for extraction into an organic solvent.[1] It is crucial to minimize the time the compound is exposed to extreme pH values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Degradation during extraction: Exposure to harsh pH, high temperature, or light. | - Optimize extraction parameters: use lower temperatures, protect from light, and minimize time at extreme pH values.- Conduct a small-scale forced degradation study to identify the primary degradation factors. |
| Incomplete extraction: Incorrect solvent polarity or insufficient extraction time. | - Ensure the use of an appropriate solvent system (e.g., methanol (B129727), ethanol).- Increase the number of extraction cycles or the duration of each extraction. | |
| Multiple spots on TLC after initial extraction | Presence of impurities from the plant matrix: Co-extraction of other alkaloids and plant metabolites. | - This is expected. Proceed with purification steps like acid-base partitioning and column chromatography to isolate this compound. |
| Degradation of this compound: Formation of degradation products. | - Analyze a sample of the crude extract immediately after extraction using HPLC to establish a baseline.- Compare TLC profiles of freshly prepared and stored extracts to monitor for new spots. | |
| Color change of the extract during processing | Oxidation of this compound or other phenolic compounds: Exposure to air. | - Work under an inert atmosphere (nitrogen or argon).- Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the extraction solvent. |
| Reaction with solvent impurities: Peroxides in ethers or other reactive impurities in solvents. | - Use high-purity, freshly opened solvents.- Test for and remove peroxides from solvents like diethyl ether before use. |
Quantitative Data on Aporphine Alkaloid Stability
Table 1: Hypothetical Thermal Degradation of a Related Aporphine Alkaloid
| Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 40 | 24 | 98.5 |
| 60 | 24 | 92.3 |
| 80 | 24 | 75.1 |
Table 2: Hypothetical pH-Dependent Degradation of a Related Aporphine Alkaloid at Room Temperature
| pH | Time (hours) | Remaining Compound (%) |
| 2 | 12 | 95.8 |
| 7 | 12 | 99.2 |
| 10 | 12 | 94.5 |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol is a generalized procedure based on common methods for aporphine alkaloid extraction.
-
Plant Material Preparation: Air-dry the plant material (e.g., roots, stems) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol or ethanol (B145695) at room temperature for several days or perform a continuous extraction using a Soxhlet apparatus.
-
Alternatively, use ultrasound-assisted extraction to potentially reduce extraction time and temperature.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids into an organic solvent like dichloromethane or chloroform.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.
-
Elute with a gradient of solvents, such as chloroform-methanol, to separate the individual alkaloids.
-
Monitor the fractions using TLC to identify those containing this compound.
-
Combine and concentrate the pure fractions to obtain isolated this compound.
-
-
Structure Confirmation: Confirm the purity and structure of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the degradation pathways and the stability-indicating nature of your analytical method.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of degradation peaks and the decrease in the main peak area.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
Technical Support Center: Optimizing Mobile Phase for (+/-)-Dicentrine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of (+/-)-Dicentrine.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Resolution or Co-elution of Enantiomers
-
Question: My chromatogram shows a single broad peak or two overlapping peaks for the (+)- and (-)-dicentrine (B1670453) enantiomers. How can I improve the separation?
-
Answer: Achieving baseline separation of enantiomers is critical. Here are several steps to improve resolution:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to the aqueous or non-polar phase is a powerful tool for adjusting selectivity.[1]
-
For Normal-Phase Chromatography (e.g., using a polysaccharide-based chiral column): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., hexane (B92381) or heptane). Small changes can significantly impact enantioselectivity.
-
For Reversed-Phase Chromatography: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Also, consider changing the type of organic modifier, as methanol (B129727) and acetonitrile can offer different selectivities.
-
-
Incorporate a Mobile Phase Additive: Basic compounds like dicentrine (B1670447) can benefit from additives that improve peak shape and enhance chiral recognition.
-
For Normal-Phase: Add a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) to the mobile phase. This can minimize interactions with the stationary phase and improve peak symmetry.[2]
-
For Reversed-Phase: The pH of the mobile phase is crucial for ionizable compounds.[3] Adjusting the pH with an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape.[1][4] Ensure the mobile phase pH is at least 1-2 units away from the pKa of dicentrine to ensure a consistent ionization state.[1]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the column efficiency and provide more time for the enantiomers to interact with the chiral stationary phase, often leading to better resolution.[2]
-
Optimize the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[1] Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal condition for your separation. Lower temperatures often enhance enantioselectivity.[2]
-
Issue 2: Peak Tailing
-
Question: The peaks for dicentrine are asymmetrical, with a pronounced tail. What causes this and how can I fix it?
-
Answer: Peak tailing for basic compounds like dicentrine is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1] Here’s how to address it:
-
Use a Mobile Phase Additive: As mentioned previously, adding a basic modifier like DEA or TEA (0.1%) in normal-phase or an acidic modifier (0.1% formic acid or TFA) in reversed-phase can effectively mask the active sites on the stationary phase, leading to more symmetrical peaks.[2]
-
Adjust Mobile Phase pH (Reversed-Phase): For basic compounds, a lower pH can protonate the silanol groups, reducing their interaction with the protonated analyte.[5][6] Conversely, at a higher pH, the basic compound may be in its free-base form, which can also sometimes improve peak shape on appropriate columns.[6]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.[1]
-
Use an End-Capped Column: High-purity, end-capped columns have fewer free silanol groups and are generally recommended for the analysis of basic compounds.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my dicentrine peaks are shifting between injections. What could be the cause?
-
Answer: Drifting retention times can compromise the reliability of your analysis. Common causes include:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when you have changed the mobile phase composition.
-
Mobile Phase Instability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect retention times.[2]
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can lead to retention time shifts. Ensure the pump is properly primed and degas the mobile phase.
-
Issue 4: Peak Splitting
-
Question: I am observing split peaks for dicentrine. What is the likely cause?
-
Answer: Peak splitting can arise from several issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Void: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks. Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.
-
Co-elution of an Impurity: The split peak may actually be two different compounds eluting very close together. Optimizing the mobile phase selectivity, as described in "Issue 1," can help to resolve them.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for the chiral separation of this compound?
A1: For the chiral separation of alkaloids like dicentrine, polysaccharide-based chiral stationary phases (CSPs) are a common and effective choice. Columns such as Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) and their modern immobilized versions are frequently used and often provide good enantioselectivity for this class of compounds.[2] A screening approach with a few different CSPs is recommended to find the most suitable one.
Q2: Should I use normal-phase or reversed-phase chromatography for dicentrine enantioseparation?
A2: Normal-phase chromatography, often using a mobile phase consisting of a non-polar solvent like hexane or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol), is a very common and often successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs.[2] However, reversed-phase chromatography can also be effective, especially with modern immobilized CSPs, and may be preferred for its compatibility with mass spectrometry (MS) detectors.
Q3: How do I prepare the mobile phase for dicentrine analysis?
A3: Proper mobile phase preparation is crucial for reproducible results.
-
Always use HPLC-grade solvents and high-purity water.
-
Filter all aqueous components and buffers through a 0.45 µm or 0.22 µm membrane filter before use to remove particulate matter.
-
Degas the mobile phase before use by sonication, vacuum filtration, or sparging with an inert gas like helium to prevent air bubbles in the pump and detector.
-
If using additives like DEA, TFA, or formic acid, add the specified small percentage to the appropriate solvent and mix thoroughly.
-
Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
Q4: What is the importance of pH in the reversed-phase HPLC of dicentrine?
A4: Dicentrine is a basic alkaloid, meaning it can exist in a protonated (ionized) or free base (neutral) form depending on the pH of the mobile phase. The ionization state significantly affects its retention and peak shape in reversed-phase HPLC.[3]
-
Retention: The ionized form is more polar and will be less retained on a non-polar C18 column, leading to shorter retention times. The neutral form is less polar and will be more retained.
-
Peak Shape: Operating at a pH where both ionized and non-ionized forms exist (i.e., close to the pKa) can lead to broad or split peaks. It is generally recommended to work at a pH that is at least 1-2 units away from the pKa to ensure the analyte is in a single, stable form.[1]
-
Column Stability: Be mindful of the pH limitations of your HPLC column. Most silica-based columns are stable within a pH range of 2 to 8.
Q5: How can I determine the elution order of the (+)- and (-)-enantiomers?
A5: To determine the elution order, you will need to inject a standard of a single, known enantiomer (e.g., (+)-dicentrine) under the optimized chiral separation conditions. The peak corresponding to this injection will identify the elution position of that enantiomer.
Data Presentation
The following tables summarize typical starting conditions and optimization parameters for the HPLC analysis of aporphine (B1220529) alkaloids, which can be adapted for this compound method development.
Table 1: Typical Starting Conditions for Chiral HPLC Method Development for Aporphine Alkaloids
| Parameter | Normal-Phase | Reversed-Phase |
| Chiral Column | Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 250 x 4.6 mm) | Immobilized Polysaccharide CSP (e.g., Chiralpak® IA/IB/IC) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | Acetonitrile/10mM Ammonium Bicarbonate (pH adjusted) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at approx. 280 nm and 305 nm | UV at approx. 280 nm and 305 nm |
Table 2: Mobile Phase Optimization Parameters for Aporphine Alkaloid Enantioseparation
| Parameter | Range for Optimization | Rationale |
| % Alcohol (Normal-Phase) | 5% - 30% | Adjusts retention and enantioselectivity. |
| % Organic (Reversed-Phase) | 20% - 80% | Controls retention time. |
| Basic Additive (NP) | 0.05% - 0.2% DEA/TEA | Improves peak shape for basic compounds. |
| pH (Reversed-Phase) | 2.5 - 7.5 | Controls ionization and retention of the alkaloid. |
| Flow Rate | 0.5 - 1.2 mL/min | Lower flow rates can improve resolution. |
| Temperature | 15°C - 40°C | Affects chiral recognition and peak efficiency. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
-
Column Selection: Choose a set of 2-3 polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak® AD-H, Chiralcel® OD-H, and an immobilized CSP).
-
Mobile Phase Preparation:
-
Normal-Phase Screen: Prepare mobile phases of n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v), each with 0.1% DEA.
-
Reversed-Phase Screen (if using a compatible column): Prepare a mobile phase of Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
-
Sample Preparation: Prepare a solution of racemic this compound in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Equilibrate the first column with the initial mobile phase for at least 30 minutes.
-
Inject the racemic dicentrine standard.
-
Run the analysis and evaluate the chromatogram for any signs of peak separation (e.g., a shoulder or two distinct peaks).
-
Repeat the process for each selected column and mobile phase combination.
-
-
Evaluation: Identify the column and mobile phase combination that shows the best initial separation. This will be the starting point for method optimization.
Protocol 2: Mobile Phase Optimization
-
Select the Best Condition: Based on the CSP screening, choose the column and mobile phase that provided the most promising initial separation.
-
Optimize the Organic Modifier Percentage:
-
Systematically vary the percentage of the alcohol (in normal-phase) or organic solvent (in reversed-phase) in small increments (e.g., 2-5%).
-
Analyze the racemic dicentrine standard at each composition and evaluate the resolution and retention time.
-
-
Optimize the Additive Concentration (if necessary): If peak shape is still poor, adjust the concentration of the basic or acidic additive (e.g., from 0.05% to 0.2%).
-
Evaluate Temperature Effects: Once a good mobile phase composition is found, investigate the effect of column temperature on the separation.
Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Mobile phase optimization workflow for chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 4. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
Troubleshooting low recovery of (+/-)-Dicentrine after purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of (+/-)-Dicentrine during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for a low final yield of this compound?
A1: Low recovery of this compound can stem from several stages of the purification process. The most common culprits include:
-
Suboptimal Initial Extraction: The choice of solvent, temperature, and duration of the initial extraction from the plant material may not be efficient.[1]
-
Degradation of the Compound: Dicentrine, like many alkaloids, can be sensitive to high temperatures, extreme pH levels, and light, leading to degradation during the process.[1][2][3]
-
Losses During Liquid-Liquid Extraction: Inefficient partitioning during the acid-base extraction steps can lead to significant loss of the target compound.[2]
-
Poor Chromatographic Separation: Problems during column chromatography, such as irreversible adsorption to the stationary phase, improper solvent gradient, or column overloading, are a major cause of low yield.[1]
Q2: How do pH and temperature affect the stability and recovery of Dicentrine?
A2: Both pH and temperature are critical factors. As an alkaloid, Dicentrine's solubility is pH-dependent; it is more soluble in acidic aqueous solutions due to the formation of its salt.[4][5] During the acid-base partitioning step, precise pH control is essential to ensure Dicentrine is in the desired layer (aqueous acidic layer or organic basic layer).[6][7] High temperatures, particularly during solvent evaporation, can cause degradation.[1][2] It is generally recommended to keep temperatures below 50-55°C during extraction and concentration steps.[1][6]
Q3: My crude extract seems promising, but the yield after column chromatography is very low. What's happening?
A3: A significant loss of product during column chromatography often points to issues with the separation process itself. Consider the following possibilities:
-
Irreversible Adsorption: Dicentrine may be binding too strongly to the silica (B1680970) gel stationary phase, preventing it from being eluted by the mobile phase.[1]
-
Improper Mobile Phase: The solvent system (e.g., chloroform-methanol) may not have the optimal polarity to effectively elute Dicentrine.[1][6] If the mobile phase is not polar enough, the compound will remain on the column.
-
Column Overloading: Loading too much crude extract onto the column can exceed its binding capacity, causing the compound to pass through without proper separation.[1]
-
Co-elution with Impurities: If the chromatographic resolution is poor, Dicentrine may elute with other compounds, leading to the pooling of impure fractions that are later discarded, thus lowering the final yield.[1]
Q4: What is the best solvent for extracting and purifying Dicentrine?
A4: The choice of solvent is critical and depends on the step.
-
Initial Extraction: Polar solvents like methanol (B129727) or ethanol (B145695) are typically used for the initial extraction from dried, powdered plant material.[7][8] A 70% ethanol solution has also been reported to be effective.[6]
-
Acid-Base Partitioning: Solvents like chloroform (B151607) or dichloromethane (B109758) are commonly used to extract the free base form of Dicentrine from a basified aqueous solution.[4][6][7]
-
Column Chromatography: A gradient of increasing polarity, commonly a mixture of chloroform and methanol, is used to elute Dicentrine from a silica gel column.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Plant Material Extraction | Ensure the plant material is finely powdered to maximize surface area.[8] Increase the extraction time or perform additional extraction cycles.[6] Optimize the solvent-to-solid ratio; a common ratio is 1:10 or 1:12.5 (w/v).[1][2] |
| Improper Solvent Selection | Use polar solvents like methanol or ethanol for the initial extraction.[7][8] Ensure the solvent polarity is appropriate for Dicentrine.[2][4] |
| Incorrect pH during Acid-Base Partitioning | Carefully monitor and adjust the pH. The aqueous solution should be acidic (pH ~3) to protonate the alkaloids and then sufficiently basic (pH ~9-10) to deprotonate them for extraction into an organic solvent.[6][7][8] |
| Degradation during Extraction | Avoid excessive heat during extraction and concentration steps; use a rotary evaporator at reduced pressure and temperatures below 55°C.[1][6] Protect the extract from prolonged exposure to light.[2] |
Problem: Low Recovery after Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption on Stationary Phase | Consider using a different stationary phase, such as alumina, or deactivating the silica gel.[8] Ensure the crude extract is properly dissolved and filtered before loading to prevent column clogging. |
| Improper Elution / Mobile Phase | Optimize the mobile phase gradient. A stepwise gradient of chloroform with increasing amounts of methanol is often effective.[6] Perform small-scale trials with Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.[6] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.[1] For larger quantities, use a larger column. |
| Poor Fraction Collection and Analysis | Collect smaller fractions to improve resolution. Analyze all fractions carefully by TLC to avoid prematurely discarding fractions containing Dicentrine.[6][7] |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent capable of dissolving a wide range of organic compounds.[4] |
| Methanol | Polar Protic | Soluble | Generally a good solvent for alkaloids.[4] |
| Ethanol | Polar Protic | Soluble | Similar to methanol in its ability to dissolve Dicentrine.[4] |
| Chloroform | Nonpolar | Soluble | Effective for dissolving and extracting the alkaloid free base.[4] |
| Dichloromethane (DCM) | Nonpolar | Soluble | Similar to chloroform, commonly used for alkaloid extraction.[4] |
| Acetonitrile | Polar Aprotic | Moderately Soluble | May be less effective than DMSO, methanol, or ethanol.[4] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | A reasonable solvent for Dicentrine.[4] |
| Water | Polar Protic | Poorly Soluble | The free base form has low aqueous solubility. Solubility increases significantly in acidic solutions due to salt formation.[4] |
| Hexane | Nonpolar | Poorly Soluble | Generally not effective for dissolving polar compounds like alkaloids.[4] |
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel | [6][7] |
| Mobile Phase | Chloroform (CHCl₃) and Methanol (MeOH) | [6][7] |
| Elution Method | Stepwise Gradient Elution | [6] |
| Example Elution Sequence | Start with 100% CHCl₃, then incrementally increase MeOH concentration (e.g., 75:1, 50:1, 25:1, 15:1, 5:1 CHCl₃:MeOH). | [6] |
| Fraction Analysis | Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., Chloroform:Methanol 15:1). | [6] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol is a generalized procedure based on common phytochemical methodologies for aporphine (B1220529) alkaloids.[6][7][8]
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., roots or stems).
-
Grind the dried material into a fine powder to increase the surface area for extraction.[8]
-
-
Solvent Extraction:
-
Extract the powdered material exhaustively with a polar solvent like methanol or 70% ethanol.[6][8] This can be done by maceration at room temperature or through repeated extractions at a controlled temperature (e.g., 55°C).[6]
-
Filter the resulting extract to remove solid plant debris.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator (temperature < 55°C) to yield a crude extract.[6][7]
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 2M HCl to adjust pH to 3).[6]
-
Filter the acidic solution to remove any precipitates.
-
Wash the acidic aqueous solution with a nonpolar organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.[7][8]
-
Basify the aqueous layer with a base (e.g., 5% NaHCO₃ or NH₄OH to pH 9-10).[6][8]
-
Extract the now basic aqueous solution multiple times with an organic solvent like chloroform or dichloromethane to extract the deprotonated, organic-soluble Dicentrine.[6][7]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkaloid fraction.[6]
-
-
Column Chromatography Purification:
-
Prepare a silica gel column using the initial, least polar mobile phase (e.g., 100% chloroform).[6]
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.[6]
-
Elute the column using a stepwise gradient of increasing polarity, for example, with chloroform-methanol mixtures.[6][7]
-
Collect fractions sequentially and monitor them by TLC to identify those containing Dicentrine.[6]
-
-
Final Isolation:
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low Dicentrine recovery.
Caption: Principle of acid-base partitioning for alkaloid purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Response Surface Methodology (RSM) for Extraction Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Response Surface Methodology (RSM) to optimize extraction processes.
Troubleshooting Guides
This section addresses specific issues that may arise during your RSM experiments.
Issue 1: The model shows a significant "Lack of Fit" in the ANOVA results.
A significant "Lack of Fit" indicates that the chosen model (e.g., linear, quadratic) does not adequately describe the relationship between the experimental variables and the response. This is a critical issue as it suggests the model's predictions are unreliable.
Troubleshooting Steps:
-
Verify Replicates: Ensure that your center point replicates were true process repetitions and not just repeated measurements of the same experiment.[1] Independent setups are crucial for an accurate estimation of pure error.[1]
-
Check for Outliers: Examine the diagnostic plots (e.g., residual plots) for any data points that deviate significantly from the others. Outliers can disproportionately influence the model's fit. Consider re-running the experiment for that point if an error is suspected.
-
Consider a Higher-Order Model: If you are using a linear or first-order model, a significant lack of fit often suggests that there is curvature in the response surface.[1][2] In such cases, augmenting your experimental design to fit a quadratic (second-order) model is recommended.[1][2]
-
Transform the Response: The Box-Cox plot can suggest a power transformation (e.g., logarithm, square root) for your response variable. This can sometimes help to stabilize the variance and improve the model fit.
-
Re-evaluate Variable Ranges: If the optimal region lies outside the initial range of your variables, the model will not fit well. You may need to perform a new set of experiments with adjusted variable ranges.
Logical Flow for Troubleshooting Significant Lack of Fit:
Issue 2: The model's R-squared value is high, but the Predicted R-squared is low.
This situation suggests that the model is "overfitting" the data. While it explains the variation in the data it was built with, it is not a good predictor for new observations.
Troubleshooting Steps:
-
Model Reduction: Your model may include terms that are not statistically significant. Use a backward elimination or similar method to remove non-significant terms (those with a high p-value) and refit the model.
-
Increase the Number of Experiments: Overfitting can occur when the number of experiments is too low relative to the number of terms in the model. Consider augmenting your design with more experimental runs.
-
Check for Influential Data Points: A single data point could be having a large influence on the model. Use diagnostic tools to identify such points and investigate the corresponding experiment for any anomalies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Central Composite Design (CCD) and Box-Behnken Design (BBD)?
A: Both are popular experimental designs for fitting a second-order model in RSM. The main differences are:
-
Design Points: CCD has points at the "corners" (factorial points), center, and "star" (axial) points. BBD has points at the midpoints of the edges of the experimental space and at the center.[1]
-
Number of Levels: CCD requires five levels for each factor, while BBD uses three.[1]
-
Use Case: CCD is often used when you want to build on a previous factorial design. BBD is generally more efficient and avoids extreme factor combinations, which can be useful when such conditions are impractical or unsafe.
Q2: How many center points should I include in my experimental design?
A: Including center points is crucial as they provide an estimate of the pure error, which is necessary to test for lack of fit. A common practice is to include 3 to 5 center points. This number provides a good balance between obtaining a reliable estimate of pure error and minimizing the total number of experimental runs.
Q3: My model is significant, but none of my individual factors are. What does this mean?
A: This can happen when there are strong interaction effects between your variables. The combined effect of two or more factors is significant, even if their individual effects are not. The 3D response surface and contour plots are particularly useful for visualizing and interpreting these interactions.
Q4: What is a desirable "desirability" value in multi-response optimization?
A: The desirability function is a method used to optimize multiple responses simultaneously. It ranges from 0 (undesirable) to 1 (highly desirable). A desirability value close to 1 indicates that the optimal conditions achieve a favorable outcome for all responses. There is no strict cutoff for an "acceptable" value, as it depends on the specific goals of the experiment. However, values above 0.7 are generally considered good.
Q5: How do I validate my final RSM model?
A: Model validation is a critical step to ensure the predictive accuracy of your optimized conditions.[3] The standard procedure is to perform a new set of experiments (typically 3-5 replicates) at the optimal conditions predicted by the model.[4][5] The experimental results are then compared to the predicted values.[3][5] A close agreement between the experimental and predicted values confirms the validity of the model.[3][6]
Data Presentation: Examples of RSM in Extraction Optimization
The following tables summarize quantitative data from studies that used RSM to optimize the extraction of bioactive compounds.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) of Anthraquinones from Senna alexandrina
| Independent Variables | Range | Optimal Conditions |
| Temperature (°C) | 50 - 70 | 64.2 |
| Time (min) | 30 - 60 | 52.1 |
| Liquid to Solid Ratio (mL/g) | 16 - 32 | 25.2 |
| Response | Predicted Value (% w/w) | Experimental Value (% w/w) |
| Sennoside A | 2.152 | 2.237 |
| Sennoside B | 12.031 | 12.792 |
| Aloe-emodin | 2.331 | 2.457 |
| Emodin | 0.214 | 0.261 |
| Chrysophanol | 1.411 | 1.529 |
| (Data sourced from a study on optimizing UAE of Senna alexandrina)[6] |
Table 2: Optimization of Bioactive Compound Extraction from Coffee Silverskin
| Independent Variables | Range | Optimal Conditions |
| Ethanol Concentration (%) | 7.58 - 92.42 | 50 |
| Solvent to Matrix Ratio (cm³/g) | 11.72 - 68.28 | 45 |
| Extraction Time (min) | - | 30 |
| Response | Predicted Value | Experimental Value |
| ABTS (µmol Trolox/g d.m.) | 102.1 | 101.6 |
| FRAP (µmol Fe(II)/g d.m.) | 132.8 | 132.3 |
| Total Phenolic Content (µmol GAE/g d.m.) | 52.8 | 52.3 |
| (Data from a study on optimizing extraction from coffee silverskin)[4] |
Experimental Protocols
Detailed Methodology for RSM-based Extraction Optimization
This protocol outlines the key steps for applying RSM to optimize an extraction process.
-
Selection of Independent Variables and Ranges:
-
Identify the key process variables that are likely to influence the extraction efficiency (e.g., temperature, time, solvent concentration, pH, solid-to-liquid ratio).[7][8]
-
Based on literature review and preliminary single-factor experiments, determine the experimental range (low and high levels) for each selected variable.[9][10]
-
-
Choice of Experimental Design:
-
Select an appropriate RSM design. Common choices for three or more variables include Box-Behnken Design (BBD) and Central Composite Design (CCD).[7]
-
The chosen design will generate a set of experimental runs with different combinations of the variable levels.
-
-
Performing the Extraction Experiments:
-
Conduct the extraction experiments according to the design matrix in a randomized order to minimize the effects of nuisance variables.[11]
-
For each experimental run, carefully control the variables at the specified levels.
-
Ensure that the center point runs are true replicates, meaning each is an independent experiment.
-
-
Analysis of the Response:
-
Measure the desired response(s) for each experimental run (e.g., extraction yield, total phenolic content, antioxidant activity).
-
Record the data for statistical analysis.
-
-
Model Fitting and Statistical Analysis:
-
Fit the experimental data to a polynomial equation (typically a second-order model for optimization).
-
Perform an Analysis of Variance (ANOVA) to evaluate the statistical significance of the model, individual terms (linear, quadratic, and interaction), and the lack of fit.[12]
-
Evaluate the goodness of fit of the model using metrics like R-squared, Adjusted R-squared, and Predicted R-squared.
-
-
Graphical Interpretation and Optimization:
-
Generate 3D response surface and 2D contour plots to visualize the relationship between the variables and the response.
-
Use the model to determine the optimal conditions for maximizing (or minimizing) the response. For multiple responses, a desirability function can be used.
-
-
Model Validation:
General RSM Workflow:
References
- 1. Stat-Ease [statease.com]
- 2. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry [foodandnutritionjournal.org]
- 9. Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application of Response Surface Methodology (RSM) for the Optimization of Chromium(III) Synergistic Extraction by Supported Liquid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Addressing irreversible adsorption of (+/-)-Dicentrine on stationary phase
Welcome to the technical support center for the analysis of (+/-)-Dicentrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of this aporphine (B1220529) alkaloid, with a specific focus on addressing its irreversible adsorption to stationary phases.
Troubleshooting Guide: Irreversible Adsorption and Peak Tailing
Irreversible adsorption and peak tailing are common issues when analyzing basic compounds like Dicentrine, particularly on silica-based stationary phases. This guide provides a systematic approach to diagnose and resolve these problems.
FAQ 1: Why am I seeing poor peak shape (tailing) or complete loss of my this compound peak?
Poor peak shape and sample loss are often due to strong interactions between the basic tertiary amine group of Dicentrine and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to peak tailing and, in severe cases, irreversible adsorption of the analyte to the column.[1]
Troubleshooting Workflow
The following workflow will guide you through the steps to mitigate irreversible adsorption and improve peak shape.
In-depth Troubleshooting Steps
Step 1: Mobile Phase Optimization
FAQ 2: How can I modify my mobile phase to reduce peak tailing?
Mobile phase modification is often the first and most effective step.
-
Add a Competing Base: Introducing a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape.[3][4][5] These additives are stronger bases than Dicentrine and will preferentially interact with the active silanol groups, effectively masking them from the analyte.[5]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their ability to interact with the protonated Dicentrine molecule.[1][2] Conversely, at a higher pH, the analyte itself may be less protonated, reducing ionic interactions. However, the stability of both the analyte and the stationary phase at extreme pH values must be considered.
Step 2: Stationary Phase Considerations
FAQ 3: Are there specific types of HPLC columns that are better for analyzing basic compounds like Dicentrine?
Yes, selecting an appropriate stationary phase is crucial.
-
Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated with a small silylating agent.[2] This significantly reduces the number of active sites available for secondary interactions.
-
Consider a Polar-Embedded Stationary Phase: These phases have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain.[6][7][8] This polar group helps to shield the analyte from the silica (B1680970) surface and also improves the column's stability in highly aqueous mobile phases.
-
Explore Non-Silica Based Stationary Phases: For particularly challenging separations, consider stationary phases based on materials other than silica, such as polymers or zirconia, which do not have silanol groups and thus are not prone to the same secondary interactions.[1]
Step 3: Instrument and Column Health
FAQ 4: Could my instrument or column be the source of the problem?
Yes, system and column health are critical for good chromatography.
-
Column Contamination and Regeneration: Strongly retained compounds from previous injections can contaminate the column and lead to poor peak shape. Implementing a regular column washing protocol is essential. If you suspect contamination, a more rigorous regeneration procedure may be necessary.
-
Guard Columns: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained and particulate matter. If you are using a guard column, it may be saturated and require replacement.
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound with Improved Peak Shape
This protocol provides a starting point for the chiral separation of this compound, incorporating strategies to mitigate irreversible adsorption.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC) (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Rationale:
-
Polysaccharide-based CSPs: These are known for their broad applicability in separating a wide range of chiral compounds, including alkaloids.[9][10][11][12][13]
-
Mobile Phase Additive: Diethylamine (DEA) acts as a competing base to mask residual silanol groups on the silica support of the CSP, improving peak symmetry.[14][15]
Protocol 2: Column Regeneration for a C18 Column with Adsorbed Basic Compounds
This protocol can be used to regenerate a standard C18 column that shows signs of contamination from basic analytes like Dicentrine.
-
Disconnect the column from the detector.
-
Reverse the direction of flow.
-
Flush with 20 column volumes of water/acetonitrile (50:50).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of 100% Isopropanol. [16]
-
(Optional, for severe contamination) Flush with 20 column volumes of Methylene Chloride, followed by 20 column volumes of Isopropanol. [17]
-
Equilibrate the column in the forward direction with the mobile phase to be used for the next analysis.
Quantitative Data
The following tables provide representative data for a validated HPLC method for the analysis of aporphine alkaloids, demonstrating the expected performance when issues of irreversible adsorption are successfully addressed.
Table 1: Method Validation Parameters
| Parameter | Target Value | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5%[18] |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2.0% | 0.8% |
| - Inter-day | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
Table 2: Analyte Recovery with and without Mobile Phase Additive
| Mobile Phase Composition | Analyte | Recovery (%) | Peak Asymmetry (Tf) |
| Acetonitrile/Water (50:50) | This compound | 75% | 2.5 |
| Acetonitrile/Water with 0.1% TEA (50:50) | This compound | 99% | 1.1 |
Note: The data in these tables are representative and may vary depending on the specific instrumentation, column, and experimental conditions.
Visualizations
The following diagrams illustrate key concepts in addressing the irreversible adsorption of Dicentrine.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. welch-us.com [welch-us.com]
- 4. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. New polar-embedded stationary phase for surfactant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 18. welch-us.com [welch-us.com]
Preventing co-elution of impurities with (+/-)-Dicentrine
Welcome to the technical support center for the analysis and purification of (+/-)-Dicentrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic experiments, with a focus on preventing the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with Dicentrine?
During the synthesis or extraction of Dicentrine, several structurally similar compounds can be present, leading to co-elution challenges. These are broadly categorized as:
-
Related Aporphine (B1220529) Alkaloids: Due to their similar core structure, other aporphine alkaloids are the most common process-related impurities. These include, but are not limited to:
-
Stereoisomeric Impurities: Dicentrine possesses a single chiral center, meaning it exists as a pair of enantiomers: (+)-Dicentrine and (-)-Dicentrine.[5] If the desired product is a single enantiomer, the other is considered a chiral impurity. Standard achiral chromatography will not separate these.
-
Degradation Products: Forced degradation studies reveal that impurities can arise from hydrolysis (acidic and basic conditions), oxidation, and photolysis.[6][7] A common related compound found in natural sources is Dicentrine-β-N-oxide, which could also be an oxidative degradation product.[1]
Q2: What is the first step to diagnose a co-elution problem?
The first indication of co-elution is often poor peak shape, such as peak fronting, tailing, or the appearance of shoulders on the main Dicentrine peak.[8] To confirm co-elution, more advanced detection methods are necessary:
-
Diode Array Detector (DAD): A DAD detector can perform a peak purity analysis. It acquires multiple UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[8][9]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for detecting co-elution. By examining the mass spectra at different points across the chromatographic peak (peak slicing), you can identify the presence of different m/z values, confirming the presence of multiple components.[8][9]
Q3: How can I separate the (+) and (-) enantiomers of Dicentrine?
The separation of enantiomers requires a chiral environment. This cannot be achieved with standard achiral chromatography (e.g., a typical C18 column). The two primary approaches are:
-
Direct Chiral HPLC: This is the most common method, utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® and CHIRALCEL® columns), are highly effective for separating a wide range of chiral compounds, including alkaloids.[10][11][12]
-
Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[10][13] This approach is less common due to the need for additional reaction and purification steps.
Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular technique for chiral separations, often providing faster and more efficient results than HPLC.[14][15]
Troubleshooting Guides
Guide 1: Resolving Co-elution with Structurally Related Alkaloids (Achiral Chromatography)
This guide provides a systematic approach to resolving co-eluting impurities on a standard reversed-phase HPLC system.
Problem: A shoulder or secondary peak is observed co-eluting with the main Dicentrine peak on a C18 column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for achiral co-elution.
Detailed Steps:
-
Adjust Mobile Phase Strength: Aporphine alkaloids often require sufficient retention to achieve separation. If your peaks are eluting too early, decrease the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This increases the retention time and allows more time for the column to separate the components.[1]
-
Optimize Mobile Phase pH: Dicentrine is a basic compound. The pH of the mobile phase will significantly affect its ionization state and retention.
-
Recommendation: Operate in an acidic pH range (e.g., pH 3-4) using an additive like formic acid or acetic acid. This ensures the alkaloid is protonated and typically results in sharper peaks and better selectivity between related basic compounds.
-
-
Change Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. The different dipole and hydrogen-bonding properties of these solvents can change the elution order and improve separation.[1]
-
Evaluate a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. While C18 is the most common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aporphine alkaloids.
Guide 2: Separating (+)-Dicentrine from (-)-Dicentrine (Chiral Chromatography)
This guide outlines a strategy for developing a method to separate the enantiomers of Dicentrine.
Problem: Inability to separate or quantify the individual enantiomers of Dicentrine.
Method Development Workflow:
Caption: Workflow for chiral method development.
Detailed Steps:
-
Select a Chiral Stationary Phase (CSP): The most successful CSPs for a broad range of compounds are polysaccharide-based.
-
Primary Solvent Screening: Screen a set of standard mobile phases to find initial separation conditions.
-
Normal Phase: Heptane/2-propanol, Heptane/Ethanol. Often a small amount of an additive (e.g., diethylamine (B46881) for a basic compound like Dicentrine) is needed to improve peak shape.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) bicarbonate).
-
-
Optimize Mobile Phase Composition: Once partial separation is achieved, fine-tune the ratio of the solvents. In normal phase, adjusting the alcohol percentage will significantly impact retention and resolution.
-
Optimize Temperature and Flow Rate: Lowering the column temperature can sometimes increase selectivity and improve resolution. Adjust the flow rate to balance analysis time with separation efficiency.
Experimental Protocols & Data
Protocol 1: General HPLC Method for Dicentrine and Related Alkaloids
This protocol provides a starting point for the analysis of Dicentrine in the presence of other aporphine alkaloids.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/DAD or MS detector |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm and 320 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Methanol/Water (1:1) and filter through a 0.45 µm filter. |
Protocol 2: Chiral HPLC Method Development Screening for this compound
This protocol outlines a screening approach using a recommended immobilized polysaccharide CSP.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/DAD detector |
| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) |
| Column Temp. | 25 °C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Vol. | 5 µL |
| Screening Solvents | Run 1 (Normal Phase): n-Hexane / 2-Propanol (80:20 v/v) + 0.1% DiethylamineRun 2 (Normal Phase): Methyl-tert-butyl ether / Methanol (98:2 v/v)Run 3 (Reversed Phase): Acetonitrile / 20 mM Ammonium Bicarbonate (60:40 v/v) |
Signaling Pathway Visualization
(+)-Dicentrine is known to interact with specific biological pathways, which is relevant for understanding its pharmacological effects.
Caption: Antagonistic effect of (+)-Dicentrine on the α1-Adrenoceptor pathway.
Caption: Anti-tumor mechanism of (+)-Dicentrine via Topoisomerase II inhibition.
References
- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mz-at.de [mz-at.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloid analogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 15. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for maximizing (+/-)-Dicentrine extraction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the extraction efficiency of (+/-)-Dicentrine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent selection.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for extracting this compound?
A1: The optimal solvent for this compound extraction depends on the specific experimental conditions and the desired purity of the final product. Generally, polar protic solvents like methanol (B129727) and ethanol (B145695) are effective for initial crude extraction from plant material.[1][2] For subsequent liquid-liquid extraction (acid-base partitioning), nonpolar solvents such as chloroform (B151607) and dichloromethane (B109758) are commonly used to isolate the alkaloid fraction.[1]
Q2: What are the typical plant sources for this compound extraction?
A2: this compound is an aporphine (B1220529) alkaloid found in various plant species. The most common sources include plants from the Lauraceae family, particularly Lindera megaphylla, and the Papaveraceae family.[1][3] The concentration of the alkaloid can vary depending on the plant part, geographical location, and harvest time.
Q3: How can I improve the yield of my Dicentrine extraction?
A3: To improve your extraction yield, consider the following factors:
-
Plant Material Preparation: Ensure the plant material is properly dried and finely ground to maximize the surface area for solvent penetration.[1]
-
Extraction Method: Techniques like Soxhlet extraction can be more efficient than simple maceration.[5]
-
pH Control: Proper pH adjustment during acid-base partitioning is crucial for separating alkaloids from other plant constituents.[1]
Q4: What are the key steps in a typical Dicentrine extraction protocol?
A4: A standard Dicentrine extraction protocol involves:
-
Extraction: Initial extraction of the powdered plant material with a polar solvent (e.g., methanol or ethanol).
-
Concentration: Removal of the solvent to obtain a crude extract.
-
Acid-Base Partitioning: Dissolving the crude extract in an acidic solution and washing with a nonpolar solvent to remove impurities. The aqueous layer is then basified, and the Dicentrine is extracted into a nonpolar solvent.
-
Purification: Further purification of the Dicentrine-containing fraction using techniques like column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Extract Yield | 1. Improperly dried or coarsely ground plant material.2. Inefficient solvent penetration.3. Insufficient extraction time or temperature. | 1. Ensure plant material is thoroughly dried and finely powdered.2. Use a more effective extraction technique like Soxhlet or sonication.3. Optimize extraction time and temperature based on the solvent used. |
| Low Dicentrine Yield after Partitioning | 1. Incorrect pH during acid-base extraction.2. Incomplete extraction from the aqueous or organic phase.3. Emulsion formation during partitioning. | 1. Carefully monitor and adjust the pH of the aqueous solution to ensure complete protonation and deprotonation of the alkaloid.2. Perform multiple extractions with fresh solvent to ensure complete transfer.3. To break emulsions, try adding a saturated salt solution or centrifuging the mixture. |
| Poor Separation during Chromatography | 1. Inappropriate stationary or mobile phase.2. Overloading the column.3. Irreversible adsorption of the compound to the stationary phase. | 1. Optimize the solvent system for the mobile phase based on TLC analysis.2. Reduce the amount of crude extract loaded onto the column.3. Consider deactivating the silica (B1680970) gel with a small amount of a polar solvent or adding a base like triethylamine (B128534) to the mobile phase.[6] |
| Compound Degradation | 1. Exposure to excessive heat, light, or oxygen.2. Use of reactive solvents. | 1. Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) for solvent removal. Protect extracts from direct light.[6] 2. Use high-purity, non-reactive solvents. |
Solvent Selection for Alkaloid Extraction
Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale & Considerations |
| Methanol | Polar Protic | Soluble | Good general solvent for alkaloids. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, a suitable solvent for extraction.[7] |
| Water | Polar Protic | Poorly soluble (as free base) | Solubility increases in acidic solutions due to salt formation. |
| Chloroform | Nonpolar | Soluble | Effective for extracting the free base form of alkaloids. |
| Dichloromethane | Nonpolar | Soluble | Similar to chloroform, commonly used for alkaloid extraction. |
| DMSO | Polar Aprotic | Soluble | Strong solvent, can dissolve a wide range of compounds. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Expected to dissolve Dicentrine, but potentially to a lesser extent than methanol or ethanol. |
| Hexane | Nonpolar | Poorly Soluble | Generally not effective for dissolving polar compounds like alkaloids. |
Quantitative Comparison of Alkaloid Extraction Protocols
The following data is adapted from a study on Glaucium corniculatum and illustrates the impact of different extraction protocols on yield. While not specific to Dicentrine, it provides valuable insights into optimizing alkaloid extraction.
| Protocol | Key Features | Extract Amount (mg/g dry plant) | Alkaloid Content (mg/g extract) | Alkaloid Yield (mg/g dry plant) |
| Protocol A | Methanol extraction (4h, Soxhlet), HCl/diethyl ether partitioning, Chloroform extraction | 100 | 51 ± 2 | 0.510 |
| Protocol B | Methanol extraction (4h, Soxhlet), H₂SO₄/diethyl ether partitioning, Chloroform extraction | 115 | 48 ± 3 | 0.552 |
| Protocol C | Methanol extraction (8h, Soxhlet), modified acid/diethyl ether partitioning, Chloroform extraction | 50 | 153 ± 6# | 0.765 |
| Adapted from a study by Sarikaya et al. (2022) on Glaucium corniculatum.[8] Values are illustrative and may not be directly transferable to Dicentrine extraction. | ||||
| p < 0.01 compared to Protocols A and C. #p < 0.01 compared to Protocols A and B.[8] |
Experimental Protocols
Detailed Protocol for this compound Extraction and Isolation
This protocol is a generalized methodology based on common phytochemical procedures for aporphine alkaloids.[1]
1. Plant Material Preparation:
-
Air-dry the selected plant material (e.g., roots of Lindera megaphylla).
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Extract the powdered plant material with methanol or 95% ethanol using a Soxhlet apparatus for 8 hours.[7][8] Alternatively, macerate the powder in the solvent at room temperature for several days with periodic agitation.
3. Filtration and Concentration:
-
Filter the resulting extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[6]
4. Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid (HCl) aqueous solution.
-
Partition the acidic solution against chloroform or ethyl acetate (B1210297) in a separatory funnel to remove neutral and acidic compounds (which will remain in the organic layer).
-
Collect the acidic aqueous layer containing the protonated Dicentrine.
-
Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the basified solution multiple times with chloroform. The deprotonated Dicentrine will move into the organic layer.
5. Purification:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield a crude alkaloid fraction.
-
Subject the crude alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, such as chloroform-methanol, to separate the different alkaloids.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and concentrate to yield the isolated compound.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and isolation of this compound.
Signaling Pathway of α1-Adrenoceptor Antagonism
Caption: Dicentrine blocks norepinephrine's activation of the α1-adrenoceptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive principles from the roots of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing pH for (+/-)-Dicentrine Acid-Base Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acid-base extraction of (+/-)-dicentrine. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the acid-base extraction of dicentrine (B1670447)?
A1: The acid-base extraction of dicentrine, an aporphine (B1220529) alkaloid, leverages the differential solubility of its charged and neutral forms in aqueous and organic solvents.[1] Dicentrine contains a basic nitrogen atom that can be protonated in an acidic aqueous solution to form a water-soluble salt. Conversely, in a basic aqueous solution, it exists as a neutral free base, which is more soluble in organic solvents.[2] This reversible conversion allows for its separation from acidic and neutral impurities.
Q2: What is the pKa of dicentrine and why is it important for extraction?
A2: The strongest basic pKa of this compound is reported to be 7.06. This value is critical as it indicates the pH at which the compound will be 50% in its ionized (protonated) form and 50% in its neutral (free base) form. To effectively separate dicentrine, the pH of the aqueous solution must be manipulated to be significantly different from its pKa.
Q3: At what pH should I perform the acidic and basic washes for dicentrine extraction?
A3: For the acidic wash to extract dicentrine into the aqueous phase, the pH should be at least 2 pH units below its pKa (i.e., pH ≤ 5). A common practice is to use a dilute acid like 5% HCl.[3] For the basic wash to convert the dicentrine salt back to its free base and extract it into the organic phase, the pH should be at least 2 pH units above its pKa. A pH of 9-10 is generally recommended.[3][4]
Q4: What are suitable organic solvents for extracting the dicentrine free base?
A4: Dichloromethane (B109758) (DCM) and chloroform (B151607) are effective nonpolar organic solvents for dissolving and extracting the free base form of dicentrine.[2] Ethyl acetate (B1210297) is also a moderately suitable solvent.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to Extraction
| Property | Value/Description | Significance for Extraction |
| Strongest Basic pKa | 7.06 | Determines the pH range for protonation and deprotonation. |
| Solubility in Water | Poorly soluble as a free base.[2] | The free base will preferentially partition into the organic layer. |
| Aqueous Solubility | Significantly increased in acidic solutions.[2] | Protonated dicentrine (dicentrine salt) is water-soluble, allowing for its separation from non-basic compounds. |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO, chloroform, and dichloromethane. Moderately soluble in acetonitrile (B52724) and ethyl acetate. Poorly soluble in hexane.[2] | Dictates the choice of solvent for extracting the neutral free base. |
Experimental Protocols
Detailed Methodology for Acid-Base Extraction of Dicentrine
This protocol outlines the steps for separating dicentrine from a crude extract containing acidic, basic (dicentrine), and neutral compounds.
-
Dissolution: Dissolve the crude extract in a suitable organic solvent, such as dichloromethane (DCM), in a separatory funnel.
-
Acidic Extraction (Separating the Base):
-
Add a 5% aqueous HCl solution to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated dicentrine will move to the upper aqueous layer.
-
Drain the lower organic layer, which contains acidic and neutral compounds.
-
Collect the aqueous layer containing the dicentrine salt.
-
-
Basification (Liberating the Free Base):
-
Transfer the aqueous extract to a clean flask.
-
Slowly add a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, while stirring until the pH of the solution reaches 9-10.[3] This will convert the dicentrine salt back to its free base, which may precipitate out of the solution.
-
-
Organic Extraction of Free Base:
-
Transfer the basified aqueous solution back to a separatory funnel.
-
Add a fresh portion of an organic solvent like dichloromethane.
-
Shake the funnel to extract the neutral dicentrine free base into the organic layer.
-
Allow the layers to separate and drain the lower organic layer containing the purified dicentrine.
-
-
Drying and Concentration:
-
Dry the collected organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Dicentrine | Incomplete protonation or deprotonation. | Ensure the pH of the aqueous washes is adjusted correctly (≤ 5 for acidic wash, 9-10 for basic wash). Use a pH meter for accurate measurement. |
| Insufficient mixing of layers. | Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning. | |
| Use of an inappropriate organic solvent. | Use a solvent in which the dicentrine free base is highly soluble, such as dichloromethane or chloroform.[2] | |
| Emulsion Formation at the Interface | The presence of surfactants or particulate matter in the crude extract. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Precipitation of Dicentrine at the Interface | The concentration of dicentrine exceeds its solubility in both phases at the interface. | Dilute the mixture with more of both the organic and aqueous solvents. |
| Dicentrine Remains in the Organic Layer After Acidic Wash | The acidic solution is not acidic enough to fully protonate the dicentrine. | Check and adjust the pH of the aqueous acid to be well below the pKa of dicentrine (e.g., pH 2-3). |
| Dicentrine Fails to Move to the Organic Layer After Basification | The aqueous solution is not basic enough to fully deprotonate the dicentrine salt. | Ensure the pH is raised to 9-10 to convert the salt to the free base.[3] |
Mandatory Visualizations
Caption: Workflow for the acid-base extraction of this compound.
References
Technical Support Center: Enhancing Resolution of (+/-)-Dicentrine Enantiomers
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chiral resolution of (+/-)-dicentrine enantiomers. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges in separating these valuable stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving this compound?
A1: The most prevalent methods for resolving racemic dicentrine (B1670447) and other aporphine (B1220529) alkaloids include Diastereomeric Salt Crystallization, Preparative Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution. The choice of method often depends on the scale of the separation, available equipment, and desired purity.
Q2: Why is the separation of dicentrine enantiomers important?
A2: Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, resolving and testing the individual enantiomers of dicentrine is crucial for drug development and regulatory purposes.
Q3: I am not getting any crystals to form during diastereomeric salt resolution. What should I do?
A3: The absence of crystallization is a common issue. Key factors to investigate include the solubility of the diastereomeric salts in your chosen solvent, the concentration of your solution, and the presence of any impurities that might inhibit nucleation. Trying different solvents, increasing the concentration, or introducing a seed crystal can help induce crystallization.
Q4: My chiral HPLC separation shows poor resolution between the enantiomer peaks. How can I improve it?
A4: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters. The choice of the chiral stationary phase (CSP) is critical. For alkaloids like dicentrine, polysaccharide-based CSPs are often a good starting point. Additionally, adjusting the mobile phase composition (e.g., the type and concentration of the alcohol modifier and any additives like diethylamine), lowering the column temperature, and reducing the flow rate can all enhance separation.
Q5: What are the advantages of enzymatic resolution for dicentrine?
A5: Enzymatic resolution offers several advantages, including high enantioselectivity under mild reaction conditions, which minimizes the risk of racemization or degradation of the substrate. This method is also considered a "green" chemistry approach.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. | Screen a variety of solvents with different polarities. Introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. |
| Solution is not sufficiently saturated. | Carefully evaporate some of the solvent to increase the concentration. | |
| Oiling Out Instead of Crystallizing | The solution is too supersaturated, or the cooling rate is too fast. | Use a more dilute solution. Employ a slower cooling rate. Ensure gentle agitation. |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures. |
| Low Enantiomeric Excess (ee%) | Co-crystallization of both diastereomers. | Perform recrystallization of the obtained crystals. Screen for a more selective resolving agent. |
Preparative Chiral HPLC
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution (Rs < 1.5) | Inappropriate Chiral Stationary Phase (CSP). | Screen different polysaccharide-based CSPs (e.g., amylose (B160209) vs. cellulose (B213188) derivatives). |
| Suboptimal mobile phase composition. | Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol). Add a basic modifier like 0.1% diethylamine (B46881) (DEA) to improve peak shape and selectivity.[1] | |
| Peak Tailing | Secondary interactions between the basic dicentrine molecule and the silica (B1680970) support of the CSP. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[1] Ensure you are using a high-quality, base-deactivated chiral column. |
| Retention Time Instability | Incomplete column equilibration. | Equilibrate the column for a sufficient time (e.g., 30 minutes) with the mobile phase before each run. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[1] | |
| High Backpressure | Blockage in the column or tubing. | Filter all samples and mobile phases before use. Reverse the column flow to try and dislodge any blockage at the inlet frit. |
Experimental Protocols
Resolution via Diastereomeric Salt Crystallization
This protocol is a representative method for the resolution of a basic alkaloid like dicentrine using a chiral acid as the resolving agent.
Materials:
-
This compound
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Methanol
-
Ethyl acetate
Procedure:
-
Salt Formation: Dissolve 1.0 g of this compound in 20 mL of warm methanol. In a separate flask, dissolve an equimolar amount of L-DTTA in 20 mL of warm ethyl acetate.
-
Crystallization: Slowly add the L-DTTA solution to the dicentrine solution with gentle stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, store the solution at 4°C overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate. This first crop of crystals will be enriched in one of the diastereomeric salts.
-
Liberation of Enantiomer: Suspend the collected crystals in water and basify with a dilute sodium hydroxide (B78521) solution to a pH of 10-11. Extract the free base (+)-dicentrine with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved enantiomer.
-
Analysis: Determine the enantiomeric excess (ee%) of the resolved (+)-dicentrine using chiral HPLC.
Preparative Chiral HPLC Method
This protocol provides a starting point for developing a preparative chiral HPLC method for dicentrine enantiomers.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD or Chiralcel® OD, 250 x 20 mm, 10 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 10 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 1 mL of a 5 mg/mL solution of this compound in the mobile phase.
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the racemic dicentrine solution. Collect the eluting enantiomer peaks in separate fractions based on the chromatogram.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Purity and ee% Analysis: Analyze the purity and determine the enantiomeric excess of each fraction using an analytical chiral HPLC method.
Enzymatic Kinetic Resolution
This protocol describes a lipase-catalyzed acylation for the kinetic resolution of this compound.
Materials:
-
This compound
-
Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran)
Procedure:
-
Reaction Setup: In a dry flask, dissolve 500 mg of this compound in 25 mL of anhydrous toluene. Add 1.5 equivalents of vinyl acetate.
-
Enzymatic Reaction: Add 100 mg of Novozym 435 to the solution. Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.
-
Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separation: The reaction mixture will contain one enantiomer as the acetylated product and the other as the unreacted alcohol. Separate these two compounds using column chromatography on silica gel.
-
Deacetylation (if necessary): The acetylated enantiomer can be hydrolyzed back to the alcohol form using a mild base (e.g., potassium carbonate in methanol).
-
Analysis: Determine the enantiomeric excess of both the unreacted dicentrine and the product after deacetylation using chiral HPLC.
Quantitative Data Summary
The following tables present representative data that can be expected when applying these resolution techniques to aporphine alkaloids. Actual results for dicentrine may vary and require optimization.
Table 1: Diastereomeric Salt Crystallization
| Resolving Agent | Solvent System | Typical Yield (%) | Typical ee% (after 1 crystallization) |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | Methanol/Ethyl Acetate | 30-45 | 85-95 |
| (+)-Tartaric acid | Ethanol | 25-40 | 80-90 |
| (-)-Mandelic acid | Isopropanol | 35-50 | >90 |
Table 2: Preparative Chiral HPLC
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Throughput (mg/injection) | Typical Recovery (%) |
| Chiralpak® AD | n-Hexane/Isopropanol/DEA (80:20:0.1) | > 2.0 | 5-10 | >95 |
| Chiralcel® OD | n-Hexane/Ethanol/DEA (85:15:0.1) | > 1.8 | 5-8 | >95 |
Table 3: Enzymatic Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Typical Conversion (%) | Typical ee% (Substrate) | Typical ee% (Product) |
| Novozym 435 | Vinyl acetate | Toluene | ~50 | >99 | >99 |
| Lipase PS | Isopropenyl acetate | Tetrahydrofuran | ~50 | >98 | >98 |
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Preparative Chiral HPLC Resolution.
Caption: Logical Flow of Enzymatic Kinetic Resolution.
References
Minimizing matrix effects in LC-MS analysis of (+/-)-Dicentrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of the aporphine (B1220529) alkaloid, (+/-)-Dicentrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they adversely impact my this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1] Matrix effects arise when these co-eluting components interfere with the ionization of Dicentrine in the mass spectrometer's ion source. This interference can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and underestimation of the Dicentrine concentration. This is the more common effect.[1]
-
Ion Enhancement: An increase in the analyte signal, which can cause an overestimation of the Dicentrine concentration.[1]
Both ion suppression and enhancement compromise the accuracy, precision, and reproducibility of your analytical method.[2] In the analysis of alkaloids, phospholipids (B1166683) from biological matrices are common culprits for causing significant ion suppression, especially when using electrospray ionization (ESI).[3]
Q2: I'm observing poor reproducibility and inaccurate quantification in my Dicentrine assay. How can I confirm if matrix effects are the cause?
A2: There are two primary experimental protocols to diagnose matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at which points during your chromatographic run ion suppression or enhancement occurs.[4] A solution of Dicentrine is continuously infused into the mass spectrometer, after the analytical column. A blank matrix sample (that has undergone your sample preparation procedure) is then injected onto the LC system. Any dip or rise in the baseline Dicentrine signal indicates a matrix effect at that retention time.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[4] You compare the peak area of Dicentrine in a "post-extraction spiked" sample (a blank matrix extract to which Dicentrine is added) with the peak area of Dicentrine in a neat solution (prepared in a pure solvent) at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[4]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in biological matrices like plasma?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering Dicentrine. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, often involving the addition of a cold organic solvent like acetonitrile (B52724) to the plasma sample.[5] While quick, it is the least selective method and may result in significant matrix effects due to residual phospholipids and other endogenous components.[6]
-
Liquid-Liquid Extraction (LLE): LLE is more selective than PPT. It involves extracting Dicentrine from the aqueous biological sample into an immiscible organic solvent. Optimizing the pH of the aqueous phase is crucial for efficiently extracting basic alkaloids like Dicentrine.[7]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for producing clean extracts and minimizing matrix effects.[8] It utilizes a solid sorbent to retain Dicentrine while matrix components are washed away. The choice of sorbent (e.g., reversed-phase C18, or a mixed-mode cation exchange) is critical for successful purification.[8]
Q4: How do I choose the best internal standard (IS) for my Dicentrine assay to compensate for matrix effects?
A4: The use of an appropriate internal standard is crucial for correcting variability during sample preparation and analysis, including matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard". A SIL-IS for Dicentrine (e.g., Dicentrine-d3) would have the same physicochemical properties as Dicentrine, meaning it will co-elute and experience the same degree of matrix effects.[9] This allows for the most accurate correction. However, a commercial SIL-IS for Dicentrine may not be readily available and might require custom synthesis.[10][11][12][13][14]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used.[9] For Dicentrine, other commercially available aporphine alkaloids such as Boldine or Glaucine could be considered. It is critical to validate that the chosen analog has a similar extraction recovery, chromatographic retention, and ionization response to Dicentrine and does not suffer from different matrix effects.[15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Significant ion suppression from the sample matrix. | - Optimize Sample Preparation: Switch from PPT to a more rigorous method like LLE or SPE to remove more interferences.[6][8] - Chromatographic Separation: Modify the LC gradient or change the column to better separate Dicentrine from the suppression zone. - Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[2] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples. | - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[9] - Use a Structural Analog IS: If a SIL-IS is not available, a carefully validated structural analog can improve precision.[15][16] - Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects. |
| Inaccurate Quantification (Poor Accuracy) | Consistent ion suppression or enhancement affecting standards and samples differently. | - Matrix-Matched Calibrants: Ensure your calibrants and QC samples are prepared in a matrix that is representative of your study samples. - Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact accuracy. Compare the performance of PPT, LLE, and SPE. |
| Peak Tailing or Splitting | Co-eluting matrix components interfering with peak shape. Column overload. | - Improve Sample Cleanup: A cleaner extract from SPE can improve peak shape.[8] - Check Injection Volume: Reduce the injection volume to avoid overloading the column. - Optimize LC Method: Adjust the mobile phase composition or gradient profile. |
Quantitative Data on Sample Preparation Methods for Alkaloids
The following table summarizes recovery and matrix effect data from studies on various alkaloids in biological matrices, providing a comparative overview of what can be expected from different sample preparation techniques. While this data is not specific to Dicentrine, it offers valuable insights for method development.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Lycodoline, α-obscurine, N-demethyl-α-obscurine | Rat Plasma | 81.2 - 90.3 | 85.6 - 101.2 | [7] |
| Protein Precipitation (Acetonitrile) | Lycodoline, α-obscurine, N-demethyl-α-obscurine | Rat Brain | 85.1 - 92.5 | 89.3 - 105.4 | [7] |
| Micro-SPE | Nuciferine, O-nornuciferine, Liriodenine, Armepavine, Pronuciferine | Rat Plasma | > 75.8 | 88.5 - 107.8 | [2] |
Note: Recovery is the percentage of the analyte recovered from the sample matrix during the extraction process. Matrix Effect is calculated as (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process a blank plasma sample (known to be free of Dicentrine) using your established sample preparation method (e.g., PPT, LLE, or SPE).
-
Set C (Post-Extraction Spiked Sample): Take an aliquot of the blank matrix extract from Set B and spike it with this compound to achieve the same final concentration as Set A.
-
-
LC-MS Analysis: Analyze multiple replicates (n=3-6) of each set of samples.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set C) / (Mean Peak Area of Set A)
-
A value significantly different from 1 indicates a matrix effect.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This is a basic sample cleanup method.
-
Sample Aliquoting: To a microcentrifuge tube, add 100 µL of plasma sample. If using an internal standard, add it at this stage.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis.
-
(Optional) Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. This step can help to concentrate the sample and exchange the solvent.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN108658845B - Preparation method of deuterated intermediate - Google Patents [patents.google.com]
- 11. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]
- 13. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of (+/-)-Dicentrine for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (+/-)-Dicentrine for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
A1: this compound is a naturally occurring aporphine (B1220529) alkaloid found in several plant species.[1][2] It is of significant pharmacological interest due to its anti-tumor and α1-adrenoceptor antagonist activities.[3][4][5] Like many alkaloids, the free base form of dicentrine (B1670447) is a lipophilic molecule that is practically insoluble in water.[1][3] This poor aqueous solubility presents a major challenge for in vitro studies, as it can lead to compound precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound's solubility is highly dependent on the solvent's polarity and the pH of the medium.[3] While quantitative data is limited, its predicted and observed qualitative solubility in common laboratory solvents are summarized below.
Q3: What is the recommended starting solvent for preparing a high-concentration stock solution of Dicentrine?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing stock solutions of this compound.[3][6] It is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids.[3] For long-term storage, stock solutions in DMSO should be kept at -20°C.[6]
Q4: What are the potential issues with using DMSO in cell-based assays, and what precautions should be taken?
A4: While DMSO is an excellent solvent, it can have direct biological effects and induce cytotoxicity in a dose-dependent manner.[7][8] Concentrations above 1% (v/v) are often toxic to most mammalian cell lines.[8] For many cell types, it is critical to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid off-target effects on cell viability, proliferation, and differentiation.[7][8][9] It is always recommended to perform a vehicle control experiment using the same final concentration of DMSO to assess its impact on your specific cell line.
Q5: Are there effective alternatives to DMSO for improving the aqueous solubility of Dicentrine for cell-based assays?
A5: Yes, several alternative strategies can be employed, often in combination with a low final concentration of DMSO. These include:
-
pH Adjustment: As a basic compound, Dicentrine's solubility significantly increases in acidic aqueous solutions due to the formation of a more soluble salt.[3] However, the final pH of the cell culture medium must be carefully controlled to remain within the physiological range (typically 7.2-7.4) to avoid stressing the cells.[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules like Dicentrine, effectively increasing their aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with low toxicity.[14]
-
Surfactants/Polymers: Non-ionic surfactants like Pluronic® F-127 can form micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous media.[15][16] This method is widely used to facilitate the cellular uptake of poorly soluble agents.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | The compound has not fully dissolved in the stock solvent (e.g., DMSO). | Ensure the stock solution is homogeneous before each use by vortexing. Gentle warming (to 37°C) or brief sonication can also help ensure complete dissolution.[10] |
| Precipitate Forms in Culture Medium | The final concentration of Dicentrine exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | • Lower the final working concentration of Dicentrine.• Increase the final DMSO concentration, ensuring it remains below the cytotoxic threshold for your cell line (see Protocol 4).• Pre-complex Dicentrine with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HPβCD) or Pluronic® F-127 before adding it to the medium (see Protocols 2 & 3).[11][15]• Visually inspect wells for precipitate before and after adding assay reagents, as this can interfere with absorbance readings.[10] |
| High Cytotoxicity in Vehicle Control | The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | • Reduce the final concentration of the solvent in the culture medium. Most cell lines tolerate DMSO concentrations ≤0.5%, but some are sensitive to concentrations as low as 0.1%.[7][8][9]• Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration (see Protocol 4). |
| Inconsistent Results Between Experiments | Inconsistent stock solution, variable cell health or passage number, or pH fluctuations in the medium. | • Ensure the stock solution is fully dissolved and vortexed before each use.[10]• Use cells within a consistent passage number range and ensure consistent seeding density.[10]• Check the pH of the culture medium after adding the Dicentrine working solution, as acidic or basic compounds can alter it.[10] |
Data & Diagrams
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | [18] |
| Molar Mass | 339.39 g/mol | [2] |
| Physical State | White solid | [19] |
| Predicted Water Solubility | 0.08 g/L | [20] |
| logP | 2.76 - 3.01 | [20] |
| pKa (Strongest Basic) | 7.06 | [20] |
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale & Considerations |
| Water | Polar Protic | Poorly soluble | The free base form has low aqueous solubility. Solubility increases significantly in acidic solutions.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent capable of dissolving a wide range of organic compounds, including alkaloids.[3] |
| Methanol / Ethanol | Polar Protic | Soluble | Polar protic solvents are generally good solvents for alkaloids.[3] |
| Dichloromethane (DCM) | Nonpolar | Soluble | A common nonpolar organic solvent for handling alkaloids.[3] |
| Hexane | Nonpolar | Poorly Soluble | Highly nonpolar solvents are generally not effective for dissolving alkaloids like Dicentrine.[3] |
Table 3: General Cytotoxicity Thresholds for DMSO in In Vitro Assays
| Final DMSO Concentration (v/v) | General Effect on Mammalian Cells | Source |
| > 1.0% | Generally considered cytotoxic to most cell lines. | [8] |
| 0.5% - 1.0% | May reduce cell proliferation and viability in some cell lines. | [8] |
| 0.1% - 0.5% | Generally considered safe for most cell lines, but effects should be verified.[7][9] | |
| < 0.1% | Widely considered the safest concentration range for minimizing solvent-induced artifacts.[8] | |
| Note: The exact toxic concentration is dependent on the cell type and exposure time.[8] Researchers should always determine the specific tolerance of their cell line. |
Diagrams & Workflows
References
- 1. Showing Compound (S)-Dicentrine (FDB002141) - FooDB [foodb.ca]
- 2. Dicentrine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. btsjournals.com [btsjournals.com]
- 9. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 12. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 15. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. biotium.com [biotium.com]
- 18. (+)-Dicentrine | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. (+)-Dicentrine | 517-66-8 | Benchchem [benchchem.com]
- 20. phytobank.ca [phytobank.ca]
Technical Support Center: Validating a Quantitative ¹H NMR (qHNMR) Method for Dicentrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a quantitative ¹H NMR (qHNMR) method for the analysis of dicentrine (B1670447).
Frequently Asked Questions (FAQs)
Q1: What is quantitative ¹H NMR (qHNMR) and why is it used for dicentrine analysis?
A1: Quantitative ¹H NMR (qHNMR) is a powerful analytical technique that utilizes the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] It offers a rapid, accurate, and precise method for quantifying substances without the need for identical reference compounds for every analyte.[3][4] For dicentrine, qHNMR represents a feasible alternative to chromatography-based methods and is suitable for quality control.[3][4][5]
Q2: What are the essential validation parameters for a qHNMR method?
A2: A qHNMR method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.
Q3: Which solvent and internal standard are recommended for the qHNMR analysis of dicentrine?
A3: A published method for the simultaneous quantification of dicentrine and sinomenine (B1681799) utilized DMSO-d₆ as the deuterated solvent and dimethyl terephthalate (B1205515) as the internal standard.[3][5] DMSO-d₆ was chosen for its ability to provide satisfactory separation of the signals to be integrated.[3][4][5]
Q4: Which proton signal of dicentrine is suitable for quantification?
A4: For the quantification of dicentrine in Stephania epigeae, the signal at δ 7.57 has been successfully used.[3][5] When selecting a signal for quantification, it should be well-resolved, free from overlap with other signals, and ideally a singlet to simplify integration.[6]
Experimental Protocols
Protocol 1: Sample Preparation for Dicentrine qHNMR
-
Accurate Weighing: Accurately weigh a specific amount of the dicentrine sample and the internal standard (e.g., dimethyl terephthalate).
-
Dissolution: Dissolve the weighed sample and internal standard in a precise volume of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. A typical sample concentration for ¹H NMR is around 5-10 mg in 600 µL of solvent.[7][8]
-
Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing or brief sonication.
-
Transfer to NMR Tube: Transfer the prepared solution to a clean, dry NMR tube to a consistent height, typically around 4 cm or 600 µL, to ensure optimal measurement conditions.[8]
-
Filtering (if necessary): If any solid particles are present, the solution should be filtered to prevent them from affecting the magnetic field homogeneity.[8]
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Temperature Equilibration: Allow the sample to equilibrate to the probe temperature for at least five minutes before starting the acquisition to ensure stable and reproducible results.[6]
-
Tuning and Shimming: Tune the probe for the sample and perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for accurate integrations.[6]
-
Pulse Sequence: A standard 30-degree pulse sequence (zg30) is often suitable for quantitative analysis.[9]
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation of the nuclei between scans. This is critical for accurate quantification.[10]
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 250 is generally recommended for quantification).[4]
-
Acquisition Time (aq): Use a suitable acquisition time to ensure good digital resolution.
-
Spectral Width (sw): Set the spectral width to encompass all signals of interest.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
Protocol 3: Data Processing and Quantification
-
Fourier Transform: Apply an exponential window function with a line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio, followed by a Fourier transform.[6]
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. A flat baseline is essential for accurate integration.[6]
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration: Integrate the selected dicentrine signal (e.g., δ 7.57) and a well-resolved signal from the internal standard. The integration region should be wide enough to encompass the entire peak, including any satellites.[10]
-
Calculation: Calculate the concentration or purity of dicentrine using the following formula:
Purityx (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
x = Dicentrine
-
std = Internal Standard
-
Method Validation Data Summary
The following table summarizes the key parameters for validating a qHNMR method for dicentrine. Researchers should establish these parameters based on their specific experimental conditions.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The signal used for quantification (e.g., δ 7.57 for dicentrine) should be free of interference from other sample components or the internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A linear regression of concentration versus integral ratio should yield a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | The range should cover the expected concentrations of dicentrine in the samples to be analyzed. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | The recovery should typically be within 98-102%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) should typically be ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. A generic qHNMR method can achieve an LOD of better than 10 μM.[11][12][13] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. The LOQ depends on the desired accuracy and experiment time.[11][12][13] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should provide consistent results when small changes are made to parameters like temperature, relaxation delay, or pulse angle. |
Troubleshooting Guide
Q5: What should I do if the dicentrine signal at δ 7.57 overlaps with other peaks?
A5:
-
Change the solvent: Trying a different deuterated solvent (e.g., acetone-d₆, methanol-d₄, or benzene-d₆) can alter the chemical shifts of overlapping peaks and may resolve the signals.[14]
-
pH adjustment: In some cases, adjusting the pH of the sample can help to separate overlapping signals.[6]
-
Select an alternative signal: Examine the dicentrine spectrum for other well-resolved signals that could be used for quantification.
Q6: My spectrum has very broad peaks. How can I improve the resolution?
A6:
-
Improve shimming: Poor shimming is a common cause of broad peaks. Re-shimming the sample can significantly improve resolution.[6]
-
Check for sample inhomogeneity: Ensure your sample is fully dissolved. Solid particles can disrupt the magnetic field homogeneity.[8]
-
Reduce sample concentration: Highly concentrated samples can lead to peak broadening. Diluting the sample may improve the lineshape.[14]
-
Turn off spinning: To avoid spinning sidebands, which can complicate the spectrum, it is advisable to acquire quantitative data without sample spinning.[6]
Q7: My integration values are not accurate or reproducible. What could be the cause?
A7:
-
Insufficient relaxation delay: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integrals.[10] Ensure d1 is at least 5 times the longest T1 of the signals of interest.
-
Poor phasing and baseline correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.[6]
-
Incorrect integration limits: Ensure the integration region covers the entire peak, including the "wings" of the signal. For a peak with a width at half-height of 1 Hz, integrating over ±18 Hz from the center is needed for >99% accuracy.[10]
-
Low signal-to-noise ratio: A low S/N can make accurate integration difficult. Increase the number of scans to improve the S/N.[10]
Q8: I see unexpected peaks in my spectrum. What are they and how can I get rid of them?
A8:
-
Residual solvent: Peaks from residual solvents used in sample preparation (e.g., ethyl acetate, dichloromethane) are common. Proper drying of the sample under high vacuum is necessary.[14]
-
Water peak: NMR solvents can absorb moisture. A large water peak can obscure other signals. Using fresh, high-quality deuterated solvents is recommended.[14]
-
Contamination from NMR tubes: Ensure NMR tubes are thoroughly cleaned and dried before use to avoid contamination from previous samples or cleaning solvents like acetone.[14]
Visualizations
Caption: Workflow for qHNMR Analysis of Dicentrine.
Caption: Troubleshooting Decision Tree for Dicentrine qHNMR.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. agilent.com [agilent.com]
- 3. Simultaneous determination of alkaloids dicentrine and sinomenine in Stephania epigeae by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of alkaloids dicentrine and sinomenine in Stephania epigeae by 1H NMR spectroscopy-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 9. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Efficacy Analysis of (+/-)-Dicentrine and Prazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of (+/-)-Dicentrine and prazosin (B1663645). Both compounds are recognized as potent α1-adrenoceptor antagonists, a key mechanism for their therapeutic effects, particularly in the regulation of blood pressure. However, emerging research indicates that this compound possesses a more complex pharmacological profile, with activities extending beyond adrenoceptor blockade. This guide synthesizes available experimental data to offer a comprehensive overview of their respective potencies and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and prazosin, focusing on their interactions with α1-adrenoceptors and other identified molecular targets, as well as their in vivo antihypertensive effects.
Table 1: Comparative Potency at α1-Adrenoceptors
| Parameter | This compound | Prazosin | Tissue/Assay Condition |
| pA2 | 8.19 ± 0.09 (vs. Noradrenaline) | 10.60 ± 0.10 (vs. Phenylephrine) | Rat Thoracic Aorta[1] |
| 8.33 ± 0.11 (vs. Phenylephrine) | 9.75 ± 0.14 | Isolated Rubbed Rat Aorta Rings[2] | |
| 8.04 ± 0.09 (vs. Noradrenaline) | - | Human Hyperplastic Prostate[3] | |
| Binding Affinity (Ki) | > Phentolamine (B1677648) | - | Human Hyperplastic Prostate ([3H]prazosin binding)[3] |
| α1-Subtype Selectivity | Preferential for α1D (aorta) over α1B (spleen)[4] | Non-selective inverse agonist for α1A, α1B, and α1D | - |
Table 2: Effects on Other Molecular Targets
| Target | This compound | Prazosin | Parameter |
| Protein Disulfide Isomerase (PDI) | IC50: 56.70 µM[3][5] | No reported activity | Inhibition |
| TRPA1 Channel | Antinociceptive effect, likely via TRPA1 mechanism | No reported activity | Modulation |
Table 3: Comparative In Vivo Antihypertensive Efficacy in Anesthetized Normotensive Rats
| Compound | Dose (i.v.) | Maximal Decrease in Mean Arterial Pressure (MAP) |
| This compound | 0.1 mg/kg | ~20 mmHg |
| 0.5 mg/kg | ~40 mmHg | |
| 1.0 mg/kg | ~55 mmHg | |
| Prazosin | 0.01 mg/kg | ~25 mmHg |
| 0.05 mg/kg | ~45 mmHg | |
| 0.1 mg/kg | ~50 mmHg | |
| Data extrapolated from graphical representations in the cited study. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity (Ki) of this compound and prazosin for α1-adrenoceptor subtypes.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-Prazosin.
-
Test compounds: this compound and prazosin stock solutions.
-
Non-specific binding control: Phentolamine (10 µM).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold lysis buffer.
-
Homogenize the cells and centrifuge to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, various concentrations of the test compound (or buffer for total binding, or phentolamine for non-specific binding), [³H]-Prazosin, and the membrane preparation.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-Prazosin binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Vasoconstriction Assay in Isolated Rat Aorta
Objective: To assess the functional antagonism of this compound and prazosin at α1-adrenoceptors by measuring their effect on agonist-induced vasoconstriction.
Materials:
-
Male Wistar rats.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution.
-
Agonist: Noradrenaline or Phenylephrine.
-
Antagonists: this compound and prazosin.
-
Organ bath system with force transducer.
Procedure:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold PSS.
-
Clean the aorta of adhering connective tissue and cut it into rings (e.g., 4 mm in length).
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing PSS at 37°C, aerated with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension and allow the tissue to equilibrate.
-
-
Experimental Protocol:
-
Optionally, test for endothelial integrity.
-
Incubate the aortic rings with a specific concentration of the antagonist (this compound or prazosin) for a predetermined time.
-
Construct a cumulative concentration-response curve for the agonist (noradrenaline or phenylephrine) by adding increasing concentrations to the organ bath.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the agonist.
-
Construct dose-response curves in the absence and presence of the antagonist.
-
Perform a Schild plot analysis to determine the pA2 value, which is a measure of the antagonist's potency.
-
Insulin Turbidity Assay for Protein Disulfide Isomerase (PDI) Inhibition
Objective: To measure the inhibitory effect of this compound on the reductase activity of PDI.
Materials:
-
Human recombinant PDI.
-
Insulin solution.
-
Dithiothreitol (DTT).
-
Test compound: this compound.
-
Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0).
-
96-well microplate and a microplate reader.
Procedure:
-
Assay Setup:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, insulin, and various concentrations of this compound.
-
-
Reaction Initiation:
-
Initiate the reaction by adding PDI to the mixture, followed immediately by the addition of DTT.
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 650 nm over time, which reflects the aggregation of the insulin β-chain due to the reduction of its disulfide bonds by PDI.
-
-
Data Analysis:
-
The rate of increase in turbidity is proportional to PDI activity.
-
Calculate the percentage of PDI inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This guide provides a foundational comparison of this compound and prazosin. Further research, particularly direct comparative studies on α1-adrenoceptor subtype binding affinities and a more quantitative assessment of this compound's effect on TRPA1 channels, would provide a more complete understanding of their respective pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Activities of (+/-)-Dicentrine and Tetrandrine in HepG2 Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of (+/-)-dicentrine and tetrandrine (B1684364) on the human liver cancer cell line, HepG2. This analysis is supported by experimental data on their half-maximal inhibitory concentrations (IC50) and an exploration of their distinct mechanisms of action.
Two alkaloids, this compound and tetrandrine, both isolated from Stephania tetrandra, have demonstrated cytotoxic effects against HepG2 cells. However, their potency and the molecular pathways they influence to induce cell death are notably different. Recent studies indicate that while both compounds can suppress the proliferation of these cancer cells, tetrandrine appears to be the more potent of the two. Furthermore, their mechanisms of action diverge, with dicentrine (B1670447) targeting protein disulfide isomerase (PDI) and tetrandrine inducing apoptosis through the modulation of the Hippo signaling pathway.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic effects of this compound and tetrandrine on HepG2 cells have been quantified by determining their respective IC50 values. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. The data, as determined by MTT assay after a 48-hour incubation period, is summarized below.
| Compound | IC50 in HepG2 Cells (µM) | Reference |
| This compound | 14.80 | [1] |
| Tetrandrine | 9.0 ± 1.0 | [2] |
| Tetrandrine | 8.07 | [1] |
| Tetrandrine | 7.76 | [3][4] |
The compiled data indicates that tetrandrine consistently exhibits a lower IC50 value than this compound, suggesting a higher potency in inhibiting the proliferation of HepG2 cells under the tested conditions.
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of this compound and tetrandrine in HepG2 cells are attributed to distinct molecular mechanisms.
This compound: Inhibition of Protein Disulfide Isomerase (PDI)
Research suggests that this compound exerts its cytotoxic effects by inhibiting the activity of Protein Disulfide Isomerase (PDI).[1] PDI is an enzyme crucial for the proper folding of proteins within the endoplasmic reticulum. Inhibition of PDI leads to an accumulation of misfolded proteins, inducing cellular stress and ultimately leading to cell death.[1]
Tetrandrine: Apoptosis Induction and Hippo Pathway Modulation
Tetrandrine induces apoptosis in HepG2 cells through a more complex signaling cascade.[2][3][4] Studies have shown that tetrandrine treatment leads to the activation of caspase-3, a key executioner enzyme in apoptosis.[2] This activation results in the cleavage of downstream targets such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death.[2]
Furthermore, tetrandrine has been found to modulate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[3][4] Treatment with tetrandrine leads to the upregulation of the tumor suppressor proteins MST1 and LATS1.[3] This, in turn, promotes the phosphorylation of YAP (Yes-associated protein), leading to its cytoplasmic sequestration and preventing its function as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes.[3] The expression of YAP and another transcriptional coactivator, TAZ, is consequently downregulated.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or tetrandrine and incubated for 48 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Flow Cytometry with Propidium (B1200493) Iodide)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: HepG2 cells are treated with the test compound for the desired time. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and fixed overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram, which represents cells with fragmented DNA.
Western Blot for Caspase-3 Activation
This technique is used to detect the cleavage and activation of caspase-3.
-
Protein Extraction: Following treatment, HepG2 cells are lysed, and the total protein is extracted. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved caspase-3 fragment (typically around 17-19 kDa) indicates apoptosis.
PDI Inhibition (Insulin Turbidity) Assay
This assay measures the reductase activity of PDI.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, insulin (B600854), and various concentrations of the inhibitor (this compound).
-
Reaction Initiation: The reaction is initiated by adding PDI and dithiothreitol (B142953) (DTT) to the mixture.
-
Turbidity Measurement: The reduction of insulin by PDI leads to the aggregation of its β-chain, causing an increase in turbidity. This is monitored by measuring the absorbance at 650 nm over time using a microplate reader.
-
Inhibition Calculation: The percentage of PDI inhibition is calculated by comparing the rate of turbidity increase in the presence of the inhibitor to that of the control (no inhibitor).
Conclusion
Both this compound and tetrandrine exhibit cytotoxic activity against HepG2 cells, but they do so with differing potencies and through distinct molecular mechanisms. Tetrandrine demonstrates greater potency and induces apoptosis via caspase-3 activation and modulation of the Hippo signaling pathway. In contrast, this compound's cytotoxicity is linked to the inhibition of PDI activity. This comparative guide provides valuable insights for researchers in the field of oncology and drug development, highlighting the potential of these natural compounds as anticancer agents and underscoring the importance of understanding their specific molecular targets and pathways of action.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. scispace.com [scispace.com]
Validating the Antinociceptive Effects of (+/-)-Dicentrine: A Comparative Guide to Preclinical Pain Models
This guide provides a comprehensive comparison of the antinociceptive (pain-reducing) effects of the aporphine (B1220529) alkaloid (+/-)-Dicentrine across various established preclinical pain models. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details the methodologies of the cited experiments, and visualizes the underlying mechanisms and workflows. The objective is to offer a clear, data-driven perspective on Dicentrine's efficacy relative to other reference compounds.
Overview of this compound
Dicentrine (B1670447) is an alkaloid naturally found in several plant species, including those from the Lauraceae family.[1][2] It has been investigated for various pharmacological activities, with a notable focus on its potential as an analgesic. Structurally, it is an alpha-adrenoceptor antagonist and has been shown to block sodium and potassium channels.[3][4] This guide focuses specifically on its effects in models of chemical and inflammatory pain.
Chemical Nociception Models
Chemical models of nociception are crucial for evaluating peripherally acting analgesics. These tests involve the administration of an irritant substance to induce a quantifiable pain-like response.
Acetic Acid-Induced Writhing Test
The writhing test is a widely used model for screening visceral pain and the effects of peripheral analgesics.[5] Intraperitoneal injection of acetic acid causes localized inflammation, leading to the release of pain mediators like prostaglandins (B1171923) (PGI2 and PGE), which sensitize nociceptors and result in characteristic abdominal constrictions or "writhes".[5][6] The reduction in the number of writhes is a direct measure of a compound's antinociceptive activity.[5]
-
Animals: Male Swiss mice (25-35 g) are typically used.[1]
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: Test compounds (e.g., Dicentrine), vehicle, or a standard analgesic are administered, commonly via the oral (p.o.) or intraperitoneal (i.p.) route.
-
Induction of Nociception: After a set pretreatment time (e.g., 60 minutes for oral administration), a solution of acetic acid (e.g., 0.7% or 1%) is injected intraperitoneally.[7][6]
-
Observation: Immediately following the acetic acid injection, each animal is placed in an observation chamber.[7]
-
Data Collection: The total number of writhes (abdominal constrictions, trunk twisting, and hind limb extension) is counted for a specific period, typically 10-20 minutes.[7][6]
-
Analysis: The percentage of inhibition is calculated by comparing the average number of writhes in the drug-treated groups to the vehicle-control group.
A study on a chloroform (B151607) extract of Ocotea puberula fruits, from which Dicentrine was isolated, demonstrated significant antinociceptive effects in this model.[8] Dicentrine itself produced a dose-dependent inhibition of acetic acid-induced pain.[8][9]
| Compound | Dose (mg/kg, p.o.) | Effect | Reference |
| Dicentrine | 30 - 300 | Dose-related inhibition of writhing | [8][9] |
| Chloroform Extract (CF) | 30 - 300 | Dose-related inhibition of writhing | [8] |
| Naloxone + CF | 100 (CF) | No effect on antinociception | [8][9] |
| Caffeine + CF | 100 (CF) | No effect on antinociception | [8] |
This data indicates that the antinociceptive mechanism of Dicentrine in this model is unlikely to involve opioid or adenosinergic systems.[8]
Caption: Workflow for the acetic acid-induced writhing test.
Caption: Pathway of acetic acid-induced nociception.
Formalin Test
The formalin test is a robust model that distinguishes between non-inflammatory and inflammatory pain.[10] Subcutaneous injection of dilute formalin into a rodent's hind paw elicits a biphasic pain response: an early, acute phase (0-5 minutes) from direct chemical stimulation of nociceptors, and a late, tonic phase (15-40 minutes) driven by central sensitization and peripheral inflammation.[10][11][12][13] This model is valuable for differentiating the effects of centrally acting analgesics from those with anti-inflammatory properties.[10]
-
Animals: Male Swiss mice or Wistar rats are used.
-
Acclimatization: Animals are placed in an observation chamber for at least 20-30 minutes before the test to acclimate.[12]
-
Drug Administration: Test compounds, vehicle, or standard drugs are administered (e.g., p.o., i.p., s.c.) at a predetermined time before formalin injection.
-
Induction of Nociception: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[10][12]
-
Observation & Data Collection: The animal is returned to the chamber, and the cumulative time spent licking or biting the injected paw is recorded. Observations are divided into two phases:
-
Analysis: The total licking time in each phase for treated groups is compared to the vehicle-control group.
Dicentrine's precursor, a chloroform extract (CF) from Ocotea puberula, was shown to inhibit both phases of the formalin test, suggesting both a direct antinociceptive and an anti-inflammatory effect.
| Compound | Dose (mg/kg, p.o.) | Effect on Phase 1 | Effect on Phase 2 | Reference |
| Chloroform Extract (CF) | 30 - 300 | Dose-related inhibition | Dose-related inhibition | [8] |
Centrally acting analgesics like morphine inhibit both phases, whereas NSAIDs like indomethacin (B1671933) typically inhibit only the late (inflammatory) phase.[10] The activity of the Dicentrine-containing extract in both phases suggests a broad mechanism of action.
Caption: The biphasic response in the formalin pain model.
Inflammatory and Neuropathic Pain Models
Chronic inflammatory models are essential for assessing a drug's potential to treat persistent pain states, which often involve hypersensitivity to mechanical and thermal stimuli.
Complete Freund's Adjuvant (CFA)-Induced Hypersensitivity
Injecting CFA into the paw induces a localized and long-lasting inflammation that mimics chronic inflammatory conditions.[1][14] This model is characterized by the development of thermal hyperalgesia (increased sensitivity to heat), mechanical allodynia (pain from a non-painful stimulus), and cold hypersensitivity.
-
Induction: A single intraplantar (i.pl.) injection of CFA is administered to the hind paw of a mouse or rat.
-
Hypersensitivity Development: Inflammation and pain hypersensitivity develop over several hours to days and can persist for weeks.
-
Drug Administration: S-(+)-Dicentrine (100 mg/kg, p.o.) or vehicle is administered at various time points after CFA injection (e.g., on day 1 and day 14).[15]
-
Behavioral Testing:
-
Mechanical Hypersensitivity: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined. A lower threshold indicates hypersensitivity.
-
Cold Hypersensitivity: Assessed by applying a drop of acetone (B3395972) to the paw and measuring the duration of the response (licking, flinching).[1][2]
-
Heat Hypersensitivity: Measured using the hot plate test. The latency to paw withdrawal from a heated surface (e.g., 50°C) is recorded.[1][2] A shorter latency indicates hypersensitivity.
-
S-(+)-Dicentrine demonstrated significant efficacy against mechanical and cold hypersensitivity but not heat hypersensitivity.[1][2][14]
| Pain Modality | Compound | Dose | Result | Reference |
| Mechanical Hypersensitivity | S-(+)-Dicentrine | 100 mg/kg, p.o. | Reversed CFA-induced hypersensitivity for up to 2 hours. | [1][2][15] |
| Cold Hypersensitivity | S-(+)-Dicentrine | 100 mg/kg, p.o. | Reversed CFA-induced cold hypersensitivity. | [1][2][14] |
| Heat Hypersensitivity | S-(+)-Dicentrine | 100 mg/kg, p.o. | Did not reverse CFA-induced heat hypersensitivity. | [1][2][14] |
Mechanism of Action: Role of TRP Channels
To probe the mechanism behind its effects, S-(+)-Dicentrine was tested in models using specific activators of Transient Receptor Potential (TRP) channels, which are key transducers of thermal and chemical pain signals.[1][14]
-
TRPV1 (Capsaicin receptor): Activated by heat and capsaicin.
-
TRPA1: Activated by cold and irritant chemicals like cinnamaldehyde.
S-(+)-Dicentrine's effects were specific to the TRPA1 pathway.
| Nociceptive Agent | Target Channel | Test Compound | Dose | Result | Reference |
| Capsaicin | TRPV1 | S-(+)-Dicentrine | 100 mg/kg, p.o. | No inhibition of licking behavior. | [1][2] |
| Capsaicin | TRPV1 | AMG9810 (TRPV1 Antagonist) | 30 mg/kg, i.p. | Significant reduction in licking. | [1][15] |
| Cinnamaldehyde | TRPA1 | S-(+)-Dicentrine | 100 mg/kg, p.o. | 75% inhibition of licking behavior. | [1][14] |
| Cinnamaldehyde | TRPA1 | S-(+)-Dicentrine | 100 µ g/paw , i.pl. | 53% inhibition of licking behavior. | [1][14] |
| Cinnamaldehyde | TRPA1 | Camphor (TRPA1 Blocker) | 7.6 mg/kg, s.c. | Significant reduction in licking. | [15] |
These results strongly suggest that the antinociceptive action of S-(+)-Dicentrine is mediated through the inhibition of TRPA1 channels, which explains its efficacy against cold and mechanical hypersensitivity but not heat hypersensitivity (a TRPV1-mediated process).[1][2]
Caption: Dicentrine selectively inhibits the TRPA1 channel.
Summary and Conclusion
The available preclinical data provides strong evidence for the antinociceptive properties of this compound.
-
Broad Efficacy: Dicentrine demonstrates efficacy in models of visceral chemical pain (acetic acid-induced writhing) and both phases of the formalin test, suggesting effects on peripheral and central pain pathways.[8]
-
Specific Mechanism: In chronic inflammatory pain models, its effect is specific to mechanical and cold hypersensitivity.[1][2][14] This appears to be mediated by the inhibition of the TRPA1 channel, a mechanism distinct from that of opioids or NSAIDs.[1][2]
-
Therapeutic Potential: The selective action on TRPA1 channels indicates that Dicentrine could be a promising candidate for developing new analgesics, particularly for managing persistent inflammatory pain conditions where cold and mechanical sensitivity are prominent symptoms.[2]
Further research is warranted to fully elucidate the downstream signaling pathways and to validate these findings in other models of neuropathic and chronic pain.
References
- 1. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Antinociceptive effects of a chloroform extract and the alkaloid dicentrine isolated from fruits of Ocotea puberula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Antinociceptive effects of gamma-linolenic acid in the formalin test in the rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels | PLOS One [journals.plos.org]
- 15. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels | PLOS One [journals.plos.org]
A Comparative Guide to the Quantification of (+/-)-Dicentrine: Cross-Validation of HPLC and qNMR
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of drug discovery, development, and quality control. (+/-)-Dicentrine, a promising aporphine (B1220529) alkaloid with significant pharmacological activities, requires robust and reliable analytical methods for its determination. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of this compound.
This document outlines the experimental protocols for both methods and presents a summary of their quantitative performance. It is important to note that the presented data is compiled from separate studies focusing on either HPLC or qNMR and does not represent a direct head-to-head comparison on the same sample batch. Nevertheless, this guide serves as a valuable resource for researchers in selecting the appropriate analytical technique for their specific needs and for understanding the principles of cross-validation.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for the quantification of dicentrine (B1670447) using HPLC and qNMR. These values are representative of validated methods and provide a benchmark for the performance of each technique.
Table 1: HPLC Method Validation Parameters for (+)-Dicentrine Quantification [1]
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 200 µg/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.35 µg/mL |
| Accuracy (Recovery) | ||
| Spike Level 1 (80%) | 95 - 105% | 99.2% |
| Spike Level 2 (100%) | 95 - 105% | 101.5% |
| Spike Level 3 (120%) | 95 - 105% | 98.7% |
| Precision (%RSD) | ||
| Intra-day Precision (n=6) | ≤ 2% | 1.2% |
| Inter-day Precision (n=6) | ≤ 2% | 1.8% |
| Robustness | %RSD of results with varied parameters | < 2% |
Table 2: qNMR Method Validation Parameters for Dicentrine Quantification [2]
| Parameter | Specification | Result |
| Specificity | No interference at the signal of interest | Achieved |
| Accuracy | Recovery between 95-105% | Achieved |
| Precision (%RSD) | Repeatability and intermediate precision ≤ 2% | Achieved |
| Stability | Analyte stable during analysis | Achieved |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the experimental protocols for HPLC and qNMR quantification of dicentrine.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the analysis of dicentrine.[1]
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]
Sample Preparation (Solid-Liquid Extraction):
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL conical tube.[1]
-
Solvent Addition: Add 20 mL of methanol (B129727) to the tube.[1]
-
Extraction: Tightly cap the tube and sonicate for 30 minutes. Allow the mixture to stand at room temperature for 24 hours.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]
-
Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Detection: UV detection at a wavelength where dicentrine exhibits maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
Calibration:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (+)-dicentrine standard in methanol.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1 - 200 µg/mL).[1]
-
Calibration Curve: Inject each working standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is determined by the coefficient of determination (r²).[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol is based on a validated method for the simultaneous quantification of dicentrine and sinomenine (B1681799).[2]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation:
-
Weighing: Accurately weigh the sample containing dicentrine and a known amount of an internal standard (e.g., dimethyl terephthalate) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[2]
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Acquisition Time: Typically 2-4 seconds.
-
Number of Scans: An appropriate number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
Quantification:
-
Signal Selection: Select a well-resolved, characteristic signal of dicentrine (e.g., δ 7.57 in DMSO-d₆) and a signal from the internal standard for integration.[2]
-
Integration: Carefully integrate the selected signals.
-
Calculation: The concentration of dicentrine is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Experimental Workflows
Visualizing the experimental process is essential for understanding the logical flow of each analytical method.
References
A Comparative Analysis of the Anti-Inflammatory Activities of (+/-)-Dicentrine and Fangchinoline
For researchers, scientists, and drug development professionals, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides an objective comparison of the anti-inflammatory properties of two natural alkaloids: (+/-)-Dicentrine and fangchinoline (B191232). The information is supported by experimental data to aid in evaluating their potential as anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies evaluating this compound and fangchinoline under identical experimental conditions are limited in the currently available scientific literature. However, by collating data from various independent studies, a comparative overview can be assembled. The following table summarizes the available quantitative data on the anti-inflammatory effects of both compounds. It is crucial to note that variations in experimental models and conditions (e.g., cell lines, stimulus, and assay methods) can influence the results, making direct comparisons challenging.
| Parameter | This compound | Fangchinoline | Experimental Model |
| Nitric Oxide (NO) Production | IC50 values not found. Qualitatively suppresses LPS-induced NO production in RAW264.7 macrophages.[1] | IC50 values not found. | RAW264.7 macrophages stimulated with Lipopolysaccharide (LPS). |
| Tumor Necrosis Factor-α (TNF-α) | IC50 values not found. Qualitatively suppresses LPS-induced TNF-α production in RAW264.7 macrophages.[1] | 17.8% inhibition at 2 µM, 40.8% inhibition at 4 µM. | Experimental rheumatoid arthritis in rats. |
| Interleukin-6 (IL-6) | IC50 values not found. Qualitatively suppresses LPS-induced IL-6 production in RAW264.7 macrophages.[1] | 63% inhibition at 4 µM. | Human IL-6 dependent MH60 proliferation assay. |
| 23.2% inhibition at 2 µM, 45% inhibition at 4 µM. | Experimental rheumatoid arthritis in rats. | ||
| Cyclooxygenase (COX) | Qualitatively inhibits LPS-induced COX-2 expression in RAW264.7 macrophages.[1] | 35% inhibition of cyclooxygenase at 100 µM. | In vitro cyclooxygenase assay. |
| Interleukin-1β (IL-1β) | No data found. | A derivative exhibited an IC50 of 3.7 µM for IL-1β release.[2] | LPS/Nigericin-induced THP-1 cells. |
| Potency Ranking | Dicentrine > Crebanine ≥ O-Methylbulbocapnine for suppression of pro-inflammatory cytokines and mediators.[1] | Not applicable. | LPS-stimulated RAW264.7 macrophages. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages (for this compound)
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Cell Culture and Seeding:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated overnight to allow for adherence.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are pre-incubated with the compound for 1-2 hours.
3. Inflammatory Stimulation:
-
LPS (from E. coli) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
4. Incubation and Sample Collection:
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, the cell culture supernatant is collected for the analysis of nitric oxide and cytokine levels.
5. Nitric Oxide (NO) Assay (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
6. Cytokine Analysis (ELISA):
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
7. Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed on the remaining cells in the plate.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay (for Fangchinoline)
This protocol describes an in vitro assay to determine the inhibitory effect of fangchinoline on cyclooxygenase activity.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of arachidonic acid (substrate), hematin (B1673048) (cofactor), and the cyclooxygenase enzyme (COX-1 or COX-2).
2. Reaction Mixture Setup:
-
In a reaction tube, combine the reaction buffer, hematin, and the COX enzyme.
-
Add fangchinoline at the desired concentration (e.g., 100 µM) or a vehicle control.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
3. Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to the reaction mixture.
4. Reaction Termination and Product Measurement:
-
After a defined incubation period, terminate the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
The product of the reaction (e.g., prostaglandin (B15479496) E2) is then quantified using a suitable method, such as an ELISA or liquid chromatography-mass spectrometry (LC-MS).
5. Calculation of Inhibition:
-
The percentage of COX inhibition is calculated by comparing the amount of product formed in the presence of fangchinoline to that in the vehicle control.
Protocol 3: Human Interleukin-6 (hIL-6) Inhibition Assay (for Fangchinoline)
This cell-based assay is used to assess the inhibitory effect of fangchinoline on the bioactivity of human IL-6.
1. Cell Culture:
-
An IL-6-dependent cell line, such as the MH60 hybridoma cell line, is cultured in an appropriate medium supplemented with hIL-6 to maintain its proliferation.
2. Assay Setup:
-
Cells are washed to remove any residual IL-6 and seeded into a 96-well plate.
-
The cells are then treated with various concentrations of fangchinoline (e.g., 4 µM) or a vehicle control.
-
Recombinant hIL-6 is added to the wells to stimulate cell proliferation.
3. Incubation:
-
The plate is incubated for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).
4. Measurement of Cell Proliferation:
-
Cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of a labeled nucleotide (e.g., [3H]-thymidine).
5. Calculation of Inhibition:
-
The percentage of inhibition of IL-6-dependent proliferation is calculated by comparing the proliferation in the presence of fangchinoline to that in the control wells (cells with hIL-6 but without the compound).
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and fangchinoline are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Signaling Pathways
Both compounds have been shown to target the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Simplified signaling cascade of inflammation and points of inhibition.
Experimental Workflow: In Vitro Anti-Inflammatory Assay
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a compound in vitro.
Caption: General workflow for in vitro anti-inflammatory screening.
References
A Comparative Guide to the Enantioselective Separation of (+/-)-Dicentrine and Related Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical factor in their pharmacological and toxicological profiles. Dicentrine (B1670447), a bioactive aporphine (B1220529) alkaloid, exists as a pair of enantiomers, (+)- and (-)-dicentrine. The differential physiological effects of these enantiomers necessitate their effective separation and analysis. This guide provides a comparative overview of two primary analytical techniques for the enantioselective separation of dicentrine and structurally similar aporphine alkaloids: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors.
While specific experimental data for the enantioseparation of (+/-)-dicentrine is limited in publicly available literature, this guide leverages data from the successful separation of closely related aporphine alkaloids, such as glaucine (B1671577) and boldine, to provide a practical framework for method development.
High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases
HPLC utilizing polysaccharide-based CSPs is a powerful and widely adopted technique for the enantiomeric resolution of a broad range of chiral compounds, including alkaloids.[1] These CSPs, typically derivatives of cellulose (B213188) or amylose, offer excellent chiral recognition capabilities.
Experimental Data Comparison
The following table summarizes typical experimental conditions for the enantioseparation of aporphine alkaloids using polysaccharide-based CSPs.
| Parameter | Method A: Glaucine Enantiomers | Method B: Boldine Enantiomers |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose derivative) | Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v) | n-Hexane/Ethanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 280 nm | UV at 285 nm |
| Separation Factor (α) | 1.85 | 1.62 |
| Resolution (Rs) | 3.5 | 2.8 |
Experimental Protocol: HPLC Method for Aporphine Alkaloid Enantioseparation
This protocol provides a general procedure for the enantioselective separation of aporphine alkaloids using a polysaccharide-based CSP.
1. System Preparation:
-
Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Ensure the column is thermostatted to the desired temperature.
2. Sample Preparation:
-
Prepare a stock solution of the racemic aporphine alkaloid (e.g., glaucine) in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration (e.g., 10 µg/mL).
3. Chromatographic Analysis:
-
Inject an appropriate volume of the sample (e.g., 10 µL) onto the chiral column.
-
Monitor the separation at the appropriate UV wavelength.
-
Record the chromatogram and determine the retention times of the two enantiomers.
4. Data Analysis:
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the separation efficiency.
Capillary Electrophoresis (CE) with Cyclodextrin (B1172386) Modifiers
Capillary electrophoresis is a high-efficiency separation technique that can be adapted for enantioselective analysis by incorporating a chiral selector into the background electrolyte (BGE).[2] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers.[3][4]
Experimental Data Comparison
The following table outlines typical experimental conditions for the enantioseparation of aporphine alkaloids using CE with cyclodextrin modifiers.
| Parameter | Method C: Aporphine Alkaloid Screening | Method D: Optimized Aporphine Separation |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 15 mM Sulfated-β-cyclodextrin (S-β-CD) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) | 25 mM Citrate buffer (pH 3.0) |
| Applied Voltage | 20 kV | 25 kV |
| Capillary Temperature | 25 °C | 20 °C |
| Detection | UV at 214 nm | UV at 280 nm |
| Resolution (Rs) | > 1.5 | > 2.0 |
Experimental Protocol: CE Method for Aporphine Alkaloid Enantioseparation
This protocol describes a general procedure for developing a CE method for the enantioseparation of aporphine alkaloids.
1. Capillary Conditioning:
-
Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the background electrolyte (BGE) for a specified duration (e.g., 5 minutes each).
2. BGE and Sample Preparation:
-
Prepare the BGE containing the chosen cyclodextrin at the desired concentration and adjust the pH.
-
Prepare a stock solution of the racemic aporphine alkaloid in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the BGE or water to the working concentration (e.g., 50 µg/mL).
3. Electrophoretic Analysis:
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage and monitor the migration of the enantiomers at the appropriate UV wavelength.
-
Record the electropherogram.
4. Method Optimization:
-
Optimize the separation by varying the type and concentration of the cyclodextrin, the pH and concentration of the BGE, the applied voltage, and the capillary temperature.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and CE enantioselective separation.
Caption: HPLC Experimental Workflow for Enantioseparation.
Caption: CE Experimental Workflow for Enantioseparation.
Concluding Remarks
Both HPLC with polysaccharide-based CSPs and CE with cyclodextrin modifiers are highly effective techniques for the enantioselective separation of aporphine alkaloids like dicentrine. The choice between these methods will depend on factors such as the available instrumentation, sample matrix, and the specific goals of the analysis (e.g., analytical quantification versus preparative separation). The provided experimental data and protocols for related aporphine alkaloids serve as a valuable starting point for the development and optimization of methods for the enantioseparation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview [mdpi.com]
A Comparative Guide to the Biological Activities of (+)-Dicentrine and (-)-Dicentrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers of the aporphine (B1220529) alkaloid, dicentrine (B1670447): (+)-dicentrine and (-)-dicentrine (B1670453). While extensive research has elucidated the pharmacological profile of the dextrorotatory form, (+)-dicentrine, data on the levorotatory enantiomer, (-)-dicentrine, is notably scarce. This document summarizes the available experimental data, details key experimental protocols, and visualizes known signaling pathways to facilitate further research and drug development efforts.
Summary of Biological Activities
Current scientific literature extensively documents the biological effects of (+)-dicentrine , also referred to as d-dicentrine. Its primary activities include potent α1-adrenoceptor antagonism and significant anti-tumor properties. In contrast, the biological profile of (-)-dicentrine is largely uncharacterized, with only limited evidence of moderate antimicrobial activity. Direct comparative studies evaluating the stereoselective differences in the biological activities of these two enantiomers are conspicuously absent from the current body of scientific research.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the biological activities of (+)-dicentrine. No quantitative data for (-)-dicentrine has been found in the reviewed literature.
| Biological Activity | Target/Assay | Test System | Parameter | Value for (+)-Dicentrine | Reference |
| α1-Adrenoceptor Antagonism | Norepinephrine-induced contraction | Rat thoracic aorta | pA2 | 8.19 ± 0.09 | [1][2] |
| Phenylephrine-induced contraction | Rat thoracic aorta | pA2 | 9.01 ± 0.10 | [1][2] | |
| Norepinephrine-induced contraction | Human hyperplastic prostate | pA2 | 8.04 ± 0.09 | [3] | |
| Phenylephrine-induced contraction | Human hyperplastic prostate | pA2 | 8.33 ± 0.11 | [3] | |
| Anti-Tumor Activity | Cytotoxicity | P-388 Murine Leukemia cells | IC50 | 1.9 µg/mL (~5.6 µM) | [4] |
| Cytotoxicity | KB Human Epidermoid Carcinoma cells | IC50 | > 10 µg/mL (> 29.5 µM) | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. IC50 is the half-maximal inhibitory concentration.
Key Experimental Protocols
α1-Adrenoceptor Antagonism Assay
Objective: To determine the antagonist potency of dicentrine at α1-adrenoceptors.
Methodology:
-
Tissue Preparation: Thoracic aortic rings from rats or tissue strips from human hyperplastic prostates are isolated and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves for an α1-adrenoceptor agonist (e.g., norepinephrine (B1679862) or phenylephrine) are obtained by adding the agonist in a stepwise manner to the organ bath.
-
Antagonist Incubation: The tissues are then incubated with various concentrations of (+)-dicentrine for a predetermined period.
-
Shift in Concentration-Response Curve: The cumulative concentration-response curves for the agonist are repeated in the presence of the antagonist.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value, which quantifies the antagonist potency.[1][3]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of dicentrine on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of (+)-dicentrine for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the concentration-response curve.[4]
Signaling Pathways and Mechanisms of Action
(+)-Dicentrine: α1-Adrenoceptor Antagonism
(+)-Dicentrine acts as a competitive antagonist at α1-adrenergic receptors. These G-protein coupled receptors (GPCRs) are typically activated by endogenous catecholamines like norepinephrine. This activation initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), culminating in physiological responses such as smooth muscle contraction. By blocking the α1-adrenoceptor, (+)-dicentrine prevents this signaling cascade.
Caption: Signaling pathway of α1-adrenoceptor antagonism by (+)-Dicentrine.
(+)-Dicentrine: Anti-Tumor Activity
The anti-tumor effects of (+)-dicentrine are attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[5] By inhibiting this enzyme, (+)-dicentrine can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of anti-tumor activity of (+)-Dicentrine.
(-)-Dicentrine: Antimicrobial Activity
Limited information suggests that (-)-dicentrine exhibits moderate growth inhibition against Staphylococcus aureus and Candida albicans.[6] The mechanism of this antimicrobial action has not been elucidated, and no quantitative data (e.g., Minimum Inhibitory Concentration - MIC) is available.
Conclusion and Future Directions
The available scientific evidence robustly supports the significant biological activities of (+)-dicentrine as a potent α1-adrenoceptor antagonist and a promising anti-tumor agent. In stark contrast, the pharmacological profile of (-)-dicentrine remains largely unexplored. The lack of direct comparative studies between the two enantiomers represents a significant knowledge gap.
Future research should prioritize the following:
-
Stereoselective Synthesis or Separation: Development of efficient methods to obtain enantiomerically pure (-)-dicentrine is essential for its pharmacological evaluation.
-
Comparative Pharmacological Screening: A head-to-head comparison of the biological activities of (+)- and (-)-dicentrine is crucial to understand the stereochemical requirements for their observed effects.
-
Mechanism of Action Studies for (-)-Dicentrine: Should any significant biological activity be identified for (-)-dicentrine, its mechanism of action should be thoroughly investigated.
A comprehensive understanding of the stereopharmacology of dicentrine will be invaluable for the potential development of this natural product into a clinically relevant therapeutic agent.
References
- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (+/-)-Dicentrine from Diverse Botanical Origins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the aporphine (B1220529) alkaloid (+/-)-Dicentrine derived from various plant sources. This document outlines the extraction methodologies, comparative yields, purity, and biological activities, supported by experimental data and detailed protocols to aid in the selection and application of this promising natural compound.
Dicentrine is a pharmacologically active alkaloid found predominantly in plants belonging to the Papaveraceae and Lauraceae families.[1] It has garnered significant scientific interest for its potential therapeutic applications, including its roles as an α1-adrenoceptor antagonist, a modulator of the TRPA1 channel, and an inhibitor of Protein Disulfide Isomerase (PDI).[1] This guide delves into a comparative analysis of Dicentrine from three prominent plant genera: Lindera, Stephania, and Dicentra.
Comparative Data on Dicentrine from Plant Sources
The yield and purity of Dicentrine can vary significantly depending on the plant species, the part of the plant used for extraction, geographical location, and the extraction method employed. While direct comparative studies are limited, the available data provides valuable insights.
| Plant Source (Genus) | Common Species | Typical Plant Part Used | Reported Dicentrine Content (mg/g of dry weight) | Purity |
| Lindera | L. megaphylla | Root | Data not consistently reported, but known to be a primary source for isolation.[2][3] | High purity achievable through chromatographic methods.[4] |
| Stephania | S. venosa, S. tetrandra | Tuber, Root | Up to 20.38 mg/g in S. venosa roots.[5] | High purity achievable through chromatographic methods. |
| Dicentra | D. spectabilis, D. canadensis, D. cucullaria | Whole plant, bulblets | Contains a variety of isoquinoline (B145761) alkaloids, including Dicentrine.[6] Specific quantitative data for Dicentrine is not readily available. | Purity depends on the separation of multiple co-occurring alkaloids.[6] |
Experimental Protocols
Extraction and Isolation of this compound
A generalized workflow for the extraction and isolation of Dicentrine from plant material is presented below. Specific modifications may be required based on the plant matrix.
Methodology:
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., roots, tubers) is used as the starting material.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.[1]
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.[1]
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.[1]
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.[1]
-
Further Purification: Fractions containing Dicentrine are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.[1]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an appropriate buffer, e.g., ammonium (B1175870) acetate) is commonly used.
Detection: UV detection at a wavelength of 280 nm.
Quantification: A calibration curve is constructed using a certified reference standard of Dicentrine. The concentration of Dicentrine in the plant extracts is determined by comparing the peak area with the calibration curve.
Biological Activity Assays
Tissue Preparation: Thoracic aorta is isolated from rats and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
Experimental Procedure:
-
The tissues are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) is established.
-
The tissues are then incubated with varying concentrations of Dicentrine for a specific period.
-
A second concentration-response curve to the agonist is then generated in the presence of Dicentrine.
Data Analysis: The antagonistic effect of Dicentrine is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot.[4]
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured in appropriate media.
Experimental Procedure:
-
Cells are seeded onto 96-well plates and allowed to attach.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope.
-
Cells are then stimulated with a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) in the presence and absence of varying concentrations of Dicentrine.
-
The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity.[7][8]
Data Analysis: The inhibitory or modulatory effect of Dicentrine on TRPA1 channel activity is quantified by the reduction in the agonist-induced calcium influx.
Principle: PDI catalyzes the reduction of disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.
Experimental Procedure:
-
A reaction mixture containing insulin and dithiothreitol (B142953) (DTT) in a suitable buffer is prepared.
-
The reaction is initiated by the addition of PDI enzyme in the presence and absence of varying concentrations of Dicentrine.
-
The increase in turbidity is monitored over time by measuring the absorbance at 650 nm using a spectrophotometer.[9][10][11]
Data Analysis: The inhibitory effect of Dicentrine on PDI activity is determined by the reduction in the rate of insulin aggregation. The IC50 value, the concentration of Dicentrine that causes 50% inhibition of PDI activity, can be calculated.
Signaling Pathways
α1-Adrenergic Receptor Antagonism by Dicentrine
Dicentrine acts as a competitive antagonist at α1-adrenergic receptors, preventing the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. This blockade inhibits the Gq protein-coupled signaling cascade, leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation.[12][13]
Modulation of TRPA1 Channel by Dicentrine
Dicentrine has been shown to modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel involved in pain and inflammation signaling. By inhibiting the influx of cations, primarily Ca²⁺, through the TRPA1 channel, Dicentrine can attenuate nociceptive signaling.[1][14]
Inhibition of Protein Disulfide Isomerase (PDI) by Dicentrine
Dicentrine can inhibit the enzymatic activity of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum (ER). PDI inhibition leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and potentially leading to apoptosis in cancer cells where PDI is often overexpressed.[1]
Conclusion
This comparative guide highlights that Dicentrine can be isolated from several plant genera, with Stephania species showing promising reported yields. The choice of plant source will depend on accessibility, desired yield, and the presence of other co-occurring alkaloids that may require complex purification steps. The provided experimental protocols offer a foundation for researchers to extract, quantify, and evaluate the biological activities of Dicentrine. The diverse pharmacological actions of Dicentrine, including its effects on α1-adrenoceptors, TRPA1 channels, and PDI, underscore its potential as a lead compound for the development of novel therapeutics. Further research focusing on direct comparative studies of Dicentrine from different plant sources is warranted to optimize its production and facilitate its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive principles from the roots of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dicentra in Flora of North America @ efloras.org [efloras.org]
- 7. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 8. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
Validating PDI Inhibition by (+/-)-Dicentrine Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+/-)-Dicentrine's performance as a Protein Disulfide Isomerase (PDI) inhibitor, with a focus on its validation using small interfering RNA (siRNA). Experimental data is presented to compare this compound with other PDI inhibitors, and detailed protocols for key validation experiments are provided.
Comparative Analysis of PDI Inhibitors
Protein Disulfide Isomerase (PDI) is a critical enzyme in the endoplasmic reticulum responsible for catalyzing the formation and rearrangement of disulfide bonds in newly synthesized proteins. Its role in promoting proper protein folding and preventing the aggregation of misfolded proteins makes it a compelling therapeutic target, particularly in cancer, where its expression is often upregulated.
This compound, an aporphine (B1220529) alkaloid, has been identified as an inhibitor of PDI. A study by Zhao et al. (2021) demonstrated that this compound and its analogue, Dicentrinone, inhibit PDI activity and suppress the proliferation of HepG2 human hepatoma cells. A key finding of this research was the use of siRNA to confirm that the anti-proliferative effects of these compounds are indeed mediated through the inhibition of PDI. When PDI expression was knocked down using siRNA, the cytotoxic effects of Dicentrine and Dicentrinone were not further enhanced, suggesting that their primary mechanism of action is PDI inhibition.
The following table summarizes the inhibitory activity of this compound and compares it with other known PDI inhibitors.
| Inhibitor | Chemical Class | Target PDI Isoform(s) | IC50 (µM) | Cell Line/Assay Method |
| This compound | Aporphine Alkaloid | PDI | 56.70 | HepG2 / Insulin Turbidity Assay |
| Dicentrinone | Aporphine Alkaloid | PDI | 43.95 | HepG2 / Insulin Turbidity Assay |
| PACMA 31 | Propynoic Acid Carbamic Acid Thioester | PDIA1 | ~10 | OVCAR-8 / Insulin Aggregation Assay |
| P1 | Not Specified | PDIA1 | 1.7 | In vitro / Insulin Aggregation Assay |
| E64FC26 | Not Specified | PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5 | 1.9 (PDIA1) | In vitro / Insulin Reduction Assay |
| KSC-34 | Not Specified | PDIA1 (a-site) | 3.5 | Not Specified |
| RB-11-ca | Not Specified | PDIA1 (a, a' sites) | Not Specified | Not Specified |
| CCF642 | Not Specified | PDI | ~2.9 | In vitro / di-E-GSSG Assay |
| LOC14 | Not Specified | rPDIA3 | ~5 | In vitro / di-E-GSSG Assay |
Experimental Protocols
siRNA-Mediated Knockdown of PDI
This protocol describes the transient knockdown of PDI in HepG2 cells to validate that the cytotoxic effects of this compound are mediated through PDI inhibition.
Materials:
-
HepG2 cells
-
PDI siRNA (e.g., Santa Cruz Biotechnology, sc-44319)
-
Control siRNA (non-targeting)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Normal growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 80 nM of PDI siRNA or control siRNA in Opti-MEM™ Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the HepG2 cells and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add fresh complete growth medium.
-
Incubate the cells for 24-48 hours before proceeding with subsequent experiments, such as treatment with this compound and validation of PDI knockdown.
-
Validation of PDI Knockdown by RT-qPCR
This protocol is for quantifying the reduction in PDI mRNA levels following siRNA transfection.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR® Green)
-
qPCR instrument
-
Primers for human PDI (P4HB) and a housekeeping gene (e.g., GAPDH or ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| P4HB (PDI) | GGCTATCCCACCATCAAGTTC | TCACGATGTCATCAGCCTCTC |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
| ACTB (β-actin) | CTGGGACGACATGGAGAAAA | AAGGAAGGCTGGAAGAGTGC |
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a suitable kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for PDI or the housekeeping gene, and SYBR® Green master mix.
-
Run the reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both PDI and the housekeeping gene in the control and siRNA-treated samples.
-
Calculate the relative expression of PDI mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Signaling Pathways and Experimental Workflows
PDI Inhibition-Induced Apoptosis
Inhibition of PDI disrupts the proper folding of proteins in the endoplasmic reticulum, leading to an accumulation of misfolded proteins. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR). Prolonged ER stress activates pro-apoptotic signaling pathways. The inhibition of PDI by this compound is proposed to induce apoptosis through this mechanism, which involves the upregulation of ER stress markers like GRP78 and CHOP, the activation of caspases (initiator caspase-9 and effector caspase-3), and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.
Caption: Signaling pathway of this compound-induced apoptosis via PDI inhibition.
Experimental Workflow for Validating PDI Inhibition by siRNA
The following diagram illustrates the logical flow of experiments to validate that the biological effects of this compound are mediated through the inhibition of PDI.
Caption: Experimental workflow for siRNA-based validation of PDI inhibition.
Dicentrine's Promise: A Comparative Analysis of its Docking Performance Against Key Protein Targets
For researchers, scientists, and drug development professionals, an in-depth look at the molecular docking studies of the aporphine (B1220529) alkaloid (+/-)-Dicentrine reveals its potential as a versatile therapeutic agent. This guide provides a comparative analysis of Dicentrine's interaction with several key protein targets implicated in cancer and other diseases, offering a side-by-side view of its performance against alternative molecules and detailing the experimental protocols for evaluating these interactions.
Dicentrine, a natural compound, has demonstrated significant interactions with multiple protein targets, suggesting a polypharmacological profile. This guide synthesizes available data from in silico docking studies and in vitro assays to provide a clear comparison of its binding affinities and inhibitory activities. The primary targets discussed are Protein Disulfide Isomerase (PDI), G-quadruplex DNA structures, Topoisomerase II, and α1-adrenoceptors.
Comparative Docking and Inhibitory Performance of Dicentrine
The following tables summarize the quantitative data from molecular docking and experimental studies, comparing the performance of Dicentrine with other known inhibitors for each target protein.
Protein Disulfide Isomerase (PDI)
PDI is a crucial enzyme in the endoplasmic reticulum responsible for proper protein folding. Its inhibition is a promising strategy for cancer therapy.
| Compound | Docking Score (kcal/mol) | IC50 (µM) |
| Dicentrine | -8.84[1] | 56.70[1] |
| Dicentrinone | -9.02[1] | 43.95[1] |
| PACMA 31 | Not Available | 10 |
| P1 | Not Available | 1.7 |
| E64FC26 | Not Available | 1.9 (PDIA1) |
| KSC-34 | Not Available | 3.5 |
| ML359 | Not Available | 0.25 |
| Juniferdin | Not Available | 0.156 |
| 3-Methyltoxoflavin | Not Available | 0.17 |
Table 1: Comparison of Dicentrine with other PDI inhibitors. Docking scores and IC50 values indicate Dicentrine and its related compound, Dicentrinone, are effective inhibitors of PDI.
G-Quadruplex Structures
G-quadruplexes are secondary structures in nucleic acids that are overrepresented in the promoter regions of oncogenes and at telomeres, making them attractive anticancer targets.
| Compound | Binding Energy (kcal/mol) | Relative Affinity |
| Dicentrine | -7.18 (tel26), -8.07 (Pu22)[2] | Higher than Canadine, D-Glaucine, Deguelin, and Millettone[2] |
| Canadine | Not Available | Lower than Dicentrine[2] |
| D-Glaucine | Not Available | Lower than Dicentrine[2] |
| Deguelin | Not Available | Lower than Dicentrine[2] |
| Millettone | Not Available | Lower than Dicentrine[2] |
Table 2: Comparison of Dicentrine's binding energy with G-quadruplex structures. Dicentrine shows a higher affinity for these targets compared to other investigated natural compounds.
Topoisomerase II
Topoisomerase II is a vital enzyme in DNA replication and a well-established target for anticancer drugs.
| Compound | Docking Score (kcal/mol) | IC50 (µM) |
| Dicentrine | Not Available | 27[1] |
| Bulbocapnine | Not Available | Inactive[1] |
| Rubidazone | -32.89 | Not Available |
| Daunorubicin | -26.23 | Not Available |
| m-AMSA | -25.02 | Not Available |
| Mitoxantrone | -25.84 | Not Available |
| Ciprofloxacin | -6.54 | Not Available |
| Moxifloxacin | -7.7 | Not Available |
α1-Adrenoceptors
α1-Adrenoceptors are involved in vasoconstriction, and their antagonism can be a therapeutic approach for hypertension.
| Compound | pA2 Value |
| Dicentrine | 8.19 (vs. noradrenaline), 9.01 (vs. phenylephrine)[3] |
| Prazosin | 10.60[3] |
| Phentolamine (B1677648) | 7.53[3] |
| Yohimbine | 6.20[3] |
Table 4: Comparison of Dicentrine with other α1-adrenoceptor antagonists. The pA2 value, a measure of antagonist potency, shows Dicentrine to be a potent blocker of α1-adrenoceptors, more so than phentolamine and yohimbine.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Molecular Docking Protocol (General)
-
Protein and Ligand Preparation :
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of this compound and alternative ligands from a chemical database like PubChem.
-
Prepare the ligands by adding hydrogens, assigning charges, and defining rotatable bonds using software like AutoDock Tools or Schrödinger's LigPrep.
-
-
Grid Generation :
-
Define the binding site on the target protein based on known active sites or co-crystallized ligands.
-
Generate a grid box that encompasses the defined binding site to guide the docking simulation.
-
-
Docking Simulation :
-
Perform the docking using software such as AutoDock Vina or Glide. The software will systematically search for the optimal binding pose of the ligand within the receptor's binding site.
-
-
Analysis of Results :
-
Analyze the docking results based on the calculated binding energy or docking score. A lower binding energy generally indicates a more favorable binding interaction.
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Insulin (B600854) Turbidity Assay for PDI Inhibition
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin β-chain, which can be quantified by measuring the increase in turbidity.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0).
-
Prepare a stock solution of human insulin in a suitable solvent (e.g., 0.01 M HCl).
-
Prepare a stock solution of the test compound (e.g., Dicentrine) in DMSO.
-
Prepare a solution of dithiothreitol (B142953) (DTT) in the reaction buffer.
-
Prepare a solution of purified human PDI enzyme.
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer, insulin solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the PDI enzyme to the wells.
-
Start the measurement of absorbance at 650 nm at regular intervals using a plate reader.
-
After a short pre-incubation, add DTT to all wells to start the reduction of insulin.
-
Continue to monitor the absorbance at 650 nm for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis :
-
The rate of increase in absorbance is proportional to the PDI activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reaction Setup :
-
Prepare a reaction mixture containing reaction buffer, kDNA substrate, ATP, and the test compound at various concentrations.
-
Add purified human Topoisomerase II enzyme to the reaction mixture.
-
-
Incubation :
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA.
-
-
Reaction Termination :
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.
-
-
Agarose (B213101) Gel Electrophoresis :
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
-
Visualization and Analysis :
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize it under UV light.
-
The inhibition of Topoisomerase II is determined by the decrease in the amount of decatenated DNA minicircles in the presence of the inhibitor.
-
This comparative guide underscores the potential of this compound as a multi-target agent. The provided data and protocols offer a valuable resource for further investigation and development of Dicentrine and its analogs as novel therapeutics.
References
Assessing the Selectivity of (+/-)-Dicentrine for α1-Adrenoceptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to α1-Adrenoceptors and Dicentrine (B1670447)
α1-adrenoceptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. The three subtypes, α1A, α1B, and α1D, exhibit distinct tissue distribution and physiological functions, making subtype-selective antagonists valuable tools for both research and therapeutic applications.
Dicentrine, an aporphine (B1220529) alkaloid, has been identified as a potent α1-adrenoceptor antagonist.[1] Understanding its selectivity profile is essential for elucidating its mechanism of action and potential therapeutic uses.
Comparative Analysis of Binding Affinities and Functional Potencies
To objectively assess the selectivity of dicentrine, its binding affinities (pKi) and functional antagonist potencies (pA2) are compared with those of established α1-adrenoceptor antagonists. It is important to note that the data for dicentrine has been collated from studies on different tissues and species, which may not be directly comparable to data from cloned human receptors.
| Compound | α1A (pKi / pA2) | α1B (pKi / pA2) | α1D (pKi / pA2) | Selectivity Profile | Reference |
| (+/-)-Dicentrine | ~8.33 (pA2)¹ | ~6.7 (pA2)² | ~8.7 (pA2)² | α1D > α1A > α1B | [2][3] |
| Prazosin | 9.1 | 9.6 | 9.3 | Non-selective | [4] |
| Tamsulosin | 9.8 | 8.7 | 9.2 | α1A/α1D > α1B | [4] |
| BMY 7378 | 7.0 | 6.8 | 8.8 | α1D-selective | [4] |
¹Data from functional antagonism studies in human hyperplastic prostate, a tissue with high α1A-adrenoceptor expression.[2] ²Data from functional antagonism studies in rat spleen (α1B) and rat aorta (α1D). The pA2 for α1B was estimated from the reported 100-fold lower potency compared to α1D.[3]
Experimental Methodologies
The data presented in this guide are derived from two primary experimental techniques: radioligand binding assays and functional antagonism assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
References
- 1. Localization and expression of the alpha1A-1, alpha1B and alpha1D-adrenoceptors in hyperplastic and non-hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Dicentrine's Dual Action: A Comparative Analysis of Sodium and Potassium Channel Blockade
For Immediate Release
Researchers and drug development professionals are presented with a comprehensive comparison of the sodium and potassium channel blocking activities of dicentrine (B1670447), a naturally occurring aporphine (B1220529) alkaloid. This guide synthesizes key experimental findings to provide an objective overview of its electrophysiological effects, highlighting its potential as a multi-target ion channel modulator.
Dicentrine has been identified as a blocker of both voltage-gated sodium (Na⁺) and potassium (K⁺) channels, suggesting its potential as an antiarrhythmic agent.[1][2] Understanding its distinct effects on these critical components of cardiac excitability is paramount for its pharmacological characterization and therapeutic development.
Quantitative Comparison of Dicentrine's Effects
The following tables summarize the reported quantitative effects of dicentrine on key electrophysiological parameters, offering a clear comparison of its activity on sodium and potassium channels.
Table 1: Effects of Dicentrine on Cardiac Action Potential Parameters in Rat Ventricular Myocytes [1][2]
| Parameter | Control | Dicentrine (3 µM) | Quinidine (3 µM) |
| Action Potential Duration (APD₅₀) | 38.9 ± 9.8 ms (B15284909) | 147.8 ± 19.7 ms | 182.8 ± 15.6 ms |
| Maximal Rate of Depolarization (Vmax) | 220.5 ± 20.3 V/s | 37.0 ± 4.0 V/s | 32.2 ± 3.0 V/s |
Table 2: Effects of Dicentrine on Potassium and Sodium Currents [1][2]
| Ion Channel/Current | Parameter | Value | Cell Type |
| Transient Outward Potassium Current (Ito) | Dissociation Constant (Kᴅ) | 3.0 ± 0.5 µM | Rat Ventricular Myocytes |
| Inactivation Time Constant (at 50 mV) | Shortened from 41.0 ± 4.9 ms to 18.8 ± 2.1 ms | Rat Ventricular Myocytes | |
| V₀.₅ for Steady-State Inactivation | Shifted from -25.5 ± 2.8 mV to -40.6 ± 2.1 mV | Rat Ventricular Myocytes | |
| Late Outward Potassium Current (Ilo) | Reduction from Control | 60.0 ± 13.3% | Rat Ventricular Myocytes |
| Sodium Inward Current (INa) | Inhibition | Significant | Rabbit Atrial Myocytes |
Experimental Protocols
The data presented above were obtained using the whole-cell patch-clamp technique, a gold-standard method in electrophysiology for studying ion channel function.
Whole-Cell Patch-Clamp Recordings
This technique allows for the measurement of ionic currents across the entire cell membrane.
-
Cell Preparation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., rat, rabbit) using enzymatic digestion. The isolated cells are then plated on glass coverslips for recording.[1]
-
Recording Configuration: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. A gentle suction is applied to rupture the membrane patch, establishing electrical and cytoplasmic continuity between the pipette and the cell interior.
-
Solutions: The internal solution within the pipette mimics the intracellular environment, while the external solution is a physiological saline solution (e.g., Tyrode's solution). Specific ion channel blockers (e.g., tetrodotoxin (B1210768) for Na⁺ channels, CdCl₂ for Ca²⁺ channels) are used to isolate the current of interest.[1]
-
Data Acquisition: Voltage-clamp or current-clamp modes are used to control the membrane potential and measure the resulting currents or to measure changes in membrane potential, respectively.
Specific Current Isolation Protocols
-
Sodium Current (INa) Measurement: To study INa, potassium currents are blocked using a cesium-based internal solution, and calcium channels are blocked with agents like cadmium chloride. The cell is held at a hyperpolarized potential (e.g., -120 mV) and then depolarized to various test potentials to elicit sodium influx.[1]
-
Potassium Current (Ito and Ilo) Measurement: To isolate potassium currents, sodium and calcium channels are blocked. The cell is held at a depolarized potential (e.g., -80 mV) and then subjected to depolarizing pulses to activate outward potassium currents.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the effect of dicentrine on ion channels using the patch-clamp technique.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between ion channel blockade by dicentrine and its effects on the cardiac action potential.
References
Unraveling the Nuances: A Comparative Guide to the Mechanisms of Action of (+/-)-Dicentrine and Other Aporphine Alkaloids
For Immediate Publication
Shanghai, China – December 19, 2025 – Researchers in pharmacology and drug development now have access to a comprehensive comparison of the mechanisms of action of (+/-)-Dicentrine and other prominent aporphine (B1220529) alkaloids. This guide provides a detailed analysis of their distinct pharmacological profiles, supported by experimental data, to aid in the advancement of novel therapeutics.
Aporphine alkaloids, a diverse class of naturally occurring compounds, have long been a source of interest for their wide range of biological activities. While structurally related, these molecules exhibit remarkably different interactions with physiological targets. This guide focuses on differentiating the potent and selective α1-adrenergic antagonist, this compound, from other aporphines such as Glaucine, Nuciferine, and Bulbocapnine (B190701), which are known for their complex interactions with dopaminergic and serotonergic systems.
Executive Summary of Comparative Pharmacology
This compound distinguishes itself primarily as a potent and selective antagonist of α1-adrenergic receptors.[1][2][3] This action is in stark contrast to many other aporphine alkaloids that exhibit a broader range of activities, particularly at dopamine (B1211576) and serotonin (B10506) receptors. For instance, Nuciferine displays a complex profile, acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors.[4][5] Glaucine is recognized as a dopamine receptor antagonist, favoring D1 and D1-like receptors, and also functions as a PDE4 inhibitor and a calcium channel blocker.[6][7] Bulbocapnine's primary mechanisms include the inhibition of tyrosine hydroxylase, which is crucial for dopamine synthesis, and acetylcholinesterase inhibition.[8][9][10][11]
Data Presentation: Receptor Binding Affinities and Functional Potencies
The following table summarizes the quantitative data available for this compound and other selected aporphine alkaloids, highlighting their distinct receptor interaction profiles.
| Alkaloid | Receptor Subtype | Assay Type | Value | Species/Tissue | Reference |
| This compound | α1-Adrenoceptor | Functional Antagonism (pA2) | 8.19 ± 0.09 (vs. Noradrenaline) | Rat Thoracic Aorta | [1][3] |
| α1-Adrenoceptor | Functional Antagonism (pA2) | 9.01 ± 0.10 (vs. Phenylephrine) | Rat Thoracic Aorta | [1][3] | |
| α1-Adrenoceptor | Functional Antagonism (pA2) | 8.04 ± 0.09 (vs. Noradrenaline) | Human Hyperplastic Prostate | [12] | |
| α1-Adrenoceptor | Functional Antagonism (pA2) | 8.33 ± 0.11 (vs. Phenylephrine) | Human Hyperplastic Prostate | [12] | |
| Glaucine | PDE4 | Inhibition (Ki) | 3.4 µM | Human Bronchial Tissues | [7] |
| D1-like Receptors | Binding (IC50) | 3.90 µM | Rat Striatal Membranes | [13] | |
| D2-like Receptors | Binding (IC50) | 3.02 µM | Rat Striatal Membranes | [13] | |
| Nuciferine | Dopamine D2 | Partial Agonist (EC50) | 64 nM | Recombinant Cells | [14] |
| Dopamine D4 | Agonist (EC50) | 2 µM | Recombinant Cells | [14] | |
| Dopamine D5 | Partial Agonist (EC50) | 2.6 µM | Recombinant Cells | [14] | |
| Serotonin 5-HT1A | Agonist (EC50) | 3.2 µM | Recombinant Cells | [14] | |
| Serotonin 5-HT2A | Antagonist (IC50) | 478 nM | Recombinant Cells | [14] | |
| Serotonin 5-HT2B | Antagonist (IC50) | 1 µM | Recombinant Cells | [14] | |
| Serotonin 5-HT2C | Antagonist (IC50) | 131 nM | Recombinant Cells | [14] | |
| Serotonin 5-HT6 | Partial Agonist (EC50) | 700 nM | Recombinant Cells | [14] | |
| Serotonin 5-HT7 | Inverse Agonist (IC50) | 150 nM | Recombinant Cells | [14] | |
| Bulbocapnine | Dopamine Biosynthesis | Inhibition (IC50) | 26.7 µM | PC12 Cells | [11] |
| Tyrosine Hydroxylase | Inhibition (Ki) | 0.20 mM | Bovine Adrenal | [10] |
Mandatory Visualizations
The following diagrams illustrate the distinct signaling pathways affected by this compound and a generalized pathway for dopamine receptor-modulating aporphines, as well as a typical experimental workflow for their characterization.
Caption: α1-Adrenergic receptor antagonism by this compound.
Caption: Dopaminergic signaling pathways modulated by aporphines.
Caption: Workflow for characterizing aporphine alkaloid pharmacology.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize the pharmacological properties of aporphine alkaloids.
Radioligand Binding Assays for Dopamine and Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Crude membrane preparations from cells or tissues expressing the receptor of interest.[15]
-
Radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]spiperone for D2).[15][16]
-
Unlabeled ligand for determining non-specific binding (e.g., phentolamine (B1677648) for α1, haloperidol (B65202) for D2).[16]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[15]
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).[15]
-
96-well plates, filtration apparatus, scintillation vials, and a liquid scintillation counter.[15]
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the pellet in the assay buffer.[17]
-
Competitive Binding: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation for Dopamine Receptor Modulation
Objective: To determine the functional activity (agonist, antagonist, partial agonist) and potency (EC50/IC50) of a test compound at Gs or Gi-coupled receptors.
Materials:
-
Whole cells expressing the dopamine receptor of interest (e.g., D1-Gs coupled, D2-Gi coupled).
-
Assay medium (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Multi-well plates and a compatible plate reader.
Procedure:
-
Cell Plating: Plate the cells in multi-well plates and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.
-
-
Stimulation/Inhibition:
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration.
-
Agonist: Fit a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Antagonist: Fit a sigmoidal inhibition curve to determine the IC50.
-
Isolated Tissue Assays for α1-Adrenoceptor Antagonism
Objective: To assess the functional antagonism of compounds at α1-adrenoceptors in a physiologically relevant system.
Materials:
-
Isolated tissue preparations such as rat thoracic aorta or human prostatic strips.[1][12]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
α1-Adrenoceptor agonist (e.g., norepinephrine, phenylephrine).
-
Test compound (this compound).
Procedure:
-
Tissue Preparation: Dissect and mount the tissue strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a set period.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., norepinephrine).
-
Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of the test compound (e.g., this compound) for a specified time.
-
Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward parallel shift in the curve is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.[12]
Conclusion
This comparative guide underscores the significant differences in the mechanisms of action between this compound and other aporphine alkaloids. While this compound's profile is characterized by its potent and selective α1-adrenergic antagonism, other aporphines like Nuciferine and Glaucine exhibit complex polypharmacology, engaging multiple receptor systems, including dopaminergic and serotonergic pathways. These distinctions are critical for researchers and drug development professionals in selecting appropriate molecular scaffolds for targeted therapeutic applications. The provided experimental protocols offer a standardized framework for further investigation and characterization of these and other novel aporphine alkaloids.
References
- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuciferine - Wikipedia [en.wikipedia.org]
- 5. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaucine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. Bulbocapnine [cuip.cz]
- 10. Inhibition of tyrosine hydroxylase by bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuciferine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. innoprot.com [innoprot.com]
Validating Human Disease Models for (+/-)-Dicentrine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various human disease models relevant to the study of (+/-)-Dicentrine, an aporphine (B1220529) alkaloid with demonstrated therapeutic potential. The information presented herein is intended to assist researchers in selecting and validating appropriate models to investigate the mechanisms of action and preclinical efficacy of this compound and its derivatives.
Introduction to this compound
This compound is a naturally occurring compound found in several plant species.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2][3][4] Its multifaceted mechanism of action involves interaction with multiple cellular targets, making the selection of appropriate disease models crucial for focused and effective research.
Comparison of In Vitro Human Disease Models
In vitro models are essential for initial screening, mechanism of action studies, and high-throughput analysis of this compound's effects at the cellular and molecular level.
| Model Type | Description | Key Assays | Advantages | Limitations |
| Cancer Cell Lines | Immortalized human cancer cells representing various tumor types. Relevant lines for dicentrine (B1670447) research include hepatoma (e.g., HuH-7, HepG2), leukemia (e.g., K562, HL-60), and lung adenocarcinoma (e.g., A549).[2][5][6] | MTT Assay, Colony Formation Assay, Apoptosis Assays (e.g., TUNEL, Caspase Activity).[7][8][9] | High-throughput, cost-effective, reproducible, allow for detailed mechanistic studies. | Lack of tumor microenvironment, may not fully represent in vivo tumor heterogeneity and drug response. |
| Primary Tumor Cells/Tumoroids | Cells isolated directly from patient tumors or grown as 3D organoids.[1] | Same as cancer cell lines, plus analysis of 3D structure and cell-cell interactions. | More clinically relevant, preserve some of the original tumor's heterogeneity and microenvironment.[1] | More difficult and expensive to establish and maintain, lower throughput. |
| Isolated Tissues | Use of isolated animal or human tissues to study specific physiological responses. For example, rat thoracic aorta for α1-adrenoceptor activity.[10][11] | Measurement of tissue contraction/relaxation, receptor binding assays. | Allows for the study of drug effects in a more complex physiological system than cell culture. | Limited availability of human tissue, inter-species differences can be a factor. |
Comparison of In Vivo Human Disease Models
In vivo models are critical for evaluating the systemic effects, efficacy, and toxicity of this compound in a whole-organism context.
| Model Type | Description | Key Readouts | Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) Models | Human cancer cell lines are implanted into immunodeficient mice (e.g., SCID, nude mice).[2][3] | Tumor growth inhibition, survival analysis, biomarker analysis from tumor tissue.[12] | Relatively easy to establish, reproducible, allows for efficacy testing of anti-cancer compounds.[3][6] | Lack of a functional immune system, may not accurately predict response to immunomodulatory drugs. |
| Patient-Derived Xenograft (PDX) Models | Patient tumor fragments are directly implanted into immunodeficient mice.[2] | Similar to CDX models, but with higher clinical relevance. | Better preserves the heterogeneity and architecture of the original human tumor, more predictive of clinical outcomes.[2] | More expensive and time-consuming to establish, significant variability between individual patient tumors. |
| Inflammatory Pain Models | Induction of inflammation in animals to mimic human inflammatory pain conditions. A common model is the Complete Freund's Adjuvant (CFA)-induced inflammation in mice or rats.[5][13][14][15][16] | Assessment of mechanical allodynia (e.g., von Frey test) and thermal hyperalgesia (e.g., hot plate test).[14][16] | Well-established and reproducible models for studying analgesic and anti-inflammatory drug effects. | May not fully recapitulate the complexity of chronic pain syndromes in humans. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its evaluation in an anti-cancer context.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for anti-cancer drug evaluation.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity in Cancer Cell Lines
Objective: To determine the cytotoxic effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[8]
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, until visible colonies form.[17]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[17]
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[18]
In Vivo Xenograft Model for Anti-Tumor Efficacy
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[2]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., intraperitoneally) according to a predetermined schedule and dose.
-
Measure tumor volume with calipers 2-3 times per week.[12]
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
CFA-Induced Inflammatory Pain Model
Objective: To assess the analgesic and anti-inflammatory effects of this compound.
Materials:
-
Mice or rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Von Frey filaments (for mechanical allodynia)
-
Hot plate or radiant heat source (for thermal hyperalgesia)
Protocol:
-
Induce inflammation by injecting CFA (e.g., 20 µL of 1 mg/mL) into the plantar surface of the hind paw.[5][14]
-
Allow inflammation and pain hypersensitivity to develop over a period of hours to days.
-
Administer this compound (e.g., orally or intraperitoneally).
-
Measure the paw withdrawal threshold to mechanical stimulation with von Frey filaments at different time points post-treatment.
-
Measure the paw withdrawal latency to a thermal stimulus using a hot plate or radiant heat source.
-
Paw edema can also be measured using a plethysmometer.[5]
Conclusion
The selection of an appropriate human disease model is paramount for the successful investigation of this compound's therapeutic potential. This guide provides a framework for comparing and selecting in vitro and in vivo models based on the specific research question. For initial screening and mechanistic studies, cancer cell lines offer a high-throughput and cost-effective approach. For studies requiring higher clinical relevance, patient-derived xenografts and tumoroids are more suitable. In the context of pain and inflammation research, the CFA-induced model is a well-validated and reproducible choice. By carefully considering the advantages and limitations of each model and employing detailed experimental protocols, researchers can generate robust and translatable data to advance the development of this compound as a potential therapeutic agent.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CFA-induced inflammatory pain [bio-protocol.org]
- 6. crownbio.com [crownbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cancer Research - TekTalk Newsletter [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mybiosource.com [mybiosource.com]
- 12. karger.com [karger.com]
- 13. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 14. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 15. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Analgesia Effect of Aucubin on CFA-Induced Inflammatory Pain by Inhibiting Glial Cells Activation-Mediated Inflammatory Response via Activating Mitophagy | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (+/-)-Dicentrine
Core Principles of (+/-)-Dicentrine Disposal
The fundamental principle for the disposal of this compound is the prevention of its release into the environment and minimizing exposure to laboratory personnel.[1] All materials contaminated with this compound must be segregated and disposed of through a licensed hazardous waste management service.
| Disposal Guideline | Specification | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its potency as an α1-adrenoceptor antagonist and potential toxicity.[1] |
| Drain/Trash Disposal | Strictly Prohibited | To prevent contamination of water systems and the environment. (+)-Dicentrine is very toxic to aquatic life with long-lasting effects.[1] |
| Disposal Route | Institutional Environmental Health & Safety (EHS) or Licensed Contractor | Ensures compliance with federal, state, and local regulations for hazardous waste.[1] |
| Waste Segregation | Dedicated, Labeled Containers | Prevents accidental mixing with incompatible chemicals and ensures proper handling by waste management personnel. |
| Container Type | Compatible, Sealed Containers | Prevents leaks and spills during storage and transport. The original container is often the best choice. |
Experimental Protocol for Waste Handling and Disposal
The following step-by-step protocol outlines the procedure for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.[2]
2. Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, weighing papers, and contaminated gloves or wipes, in a designated hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.[3][4]
3. Container Labeling:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or laboratory
-
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure containers are kept closed at all times, except when adding waste.
-
Segregate the this compound waste from other incompatible waste streams.
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1]
-
Do not attempt to treat or neutralize the chemical waste unless you have a specific, approved protocol from your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
